molecular formula C12H11NO4 B1530526 Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate CAS No. 863786-19-0

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

Cat. No.: B1530526
CAS No.: 863786-19-0
M. Wt: 233.22 g/mol
InChI Key: GUFWOLGMEYBTHR-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 6-methoxy-4-oxo-1H-quinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-11-6-7-9(13-4-3-10(7)14)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFWOLGMEYBTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate , a critical scaffold in the development of Type II kinase inhibitors.

Regioselective Synthesis & Pharmacophore Utility in Kinase Drug Discovery

Executive Summary

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS: 863786-19-0 ) is a specialized heterocyclic intermediate used primarily in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs), specifically those targeting the TAM family (Tyro3, Axl, Mer) .[1]

Unlike its more common regioisomer—the Lenvatinib intermediate (methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate)—this 6-methoxy-7-carboxylate scaffold alters the electronic and steric presentation of the quinoline "hinge-binding" region.[1] This structural variation is critical for optimizing binding affinity in the ATP-binding pocket of kinases where the solvent-front interactions require specific vector orientations of the carboxamide tail.[1]

Chemical Identity & Physicochemical Profile

PropertyData
IUPAC Name Methyl 6-methoxy-4-oxo-1H-quinoline-7-carboxylate
CAS Number 863786-19-0
Molecular Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Low in water; soluble in DMSO, DMF, hot acetic acid
pKa (Calculated) ~6.5 (Quinoline nitrogen), ~10.5 (NH acidic proton)
Key Structural Feature 6,7-disubstitution pattern (inverse of standard quinolone antibiotics)

Synthetic Pathway: The "Steric-Steering" Mechanism[1]

The synthesis of this specific regioisomer relies on the Gould-Jacobs reaction or a Conrad-Limpach variation, but with a critical dependency on the starting aniline's substitution pattern to direct cyclization.[1]

The Challenge of Regioselectivity

When cyclizing a meta-substituted aniline (relative to the directing amine), two ortho positions are available.

  • Path A (Disfavored): Cyclization at C6 (adjacent to the ester).[1] This is sterically hindered by the bulky methyl ester group.[1]

  • Path B (Favored): Cyclization at C4 (adjacent to a proton).[1] This path yields the desired 6-methoxy-7-carboxylate isomer.[1]

Validated Protocol (Based on Patent WO2019148044)
Step 1: Precursor Preparation [1]
  • Starting Material: Methyl 2-methoxy-5-nitrobenzoate.[1]

  • Reaction: Catalytic hydrogenation (H₂, Pd/C) in Ethanol.

  • Product: Methyl 5-amino-2-methoxybenzoate (Compound 1 ).[1]

  • Note: The amine is para to the methoxy group and meta to the ester.[1]

Step 2: Condensation (Meldrum's Acid Route)
  • Reagents: Compound 1 + 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (Methoxymethylene Meldrum's Acid).[1]

  • Conditions: Isopropanol, 80°C, 30 min.

  • Mechanism: Addition-elimination replaces the methoxy group on the Meldrum's fragment with the aniline nitrogen.[1]

  • Intermediate: Enamine adduct (Compound 2 ).

Step 3: Thermal Cyclization (Gould-Jacobs Type)
  • Reagents: Compound 2 in Dowtherm A (Diphenyl ether/biphenyl eutectic).[1]

  • Conditions: High temperature (220°C), 10–15 min.

  • Mechanism: Thermal ketene generation followed by electrocyclic ring closure.[1]

  • Outcome: The ring closes at the less hindered position (C4 of the benzene ring), yielding Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate .[1]

Visualizing the Pathway

SynthesisPathway Start Methyl 2-methoxy- 5-nitrobenzoate Step1 Methyl 5-amino- 2-methoxybenzoate (Compound 1) Start->Step1 H2, Pd/C Reduction Step2 Enamine Adduct (Meldrum's Intermediate) Step1->Step2 Methoxymethylene Meldrum's Acid 80°C, iPrOH Final Methyl 6-methoxy-4-oxo- 1,4-dihydroquinoline- 7-carboxylate Step2->Final Dowtherm A 220°C Cyclization Selectivity Regiocontrol: Cyclization occurs para to Ester to avoid steric clash Step2->Selectivity Selectivity->Final

Figure 1: Synthetic workflow emphasizing the thermal cyclization step critical for establishing the quinolone core.

Detailed Experimental Protocols

Protocol A: Preparation of Methyl 5-amino-2-methoxybenzoate
  • Charge: Dissolve 5.0 g (23.7 mmol) of Methyl 2-methoxy-5-nitrobenzoate in 50 mL of Ethanol.

  • Catalyst: Add 500 mg of 10% Pd/C (wet basis recommended to prevent ignition).

  • Reduction: Purge with N₂ followed by H₂. Stir under H₂ balloon pressure (or 15 psi) at 25°C for 12 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.[1]

  • Yield: Quantitative (~4.5 g). Use directly without purification.[1][2]

Protocol B: One-Pot Cyclization to Quinolone Scaffold

Note: This protocol uses the Meldrum's acid derivative for cleaner conversion compared to the traditional EMME (diethyl ethoxymethylenemalonate) route.[1]

  • Condensation:

    • Suspend 1.95 g (10.5 mmol) of 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in 40 mL Isopropanol.

    • Add 2.0 g (10.5 mmol) of Methyl 5-amino-2-methoxybenzoate portion-wise.

    • Heat to 80°C for 30 minutes. The mixture will clarify then precipitate the intermediate.[1]

    • Cool to 20°C, filter the solid, wash with tert-butyl methyl ether (TBME), and dry.[1]

  • Cyclization:

    • Pre-heat 10 mL of Dowtherm A to 220°C in a round-bottom flask equipped with a wide-bore condenser (methanol evolution occurs).

    • Add 1.0 g of the intermediate solid portion-wise (CAUTION: Rapid gas evolution).[1]

    • Stir at 220°C for 10–15 minutes.

    • Self-Validating Endpoint: The reaction mixture typically darkens, and the evolution of gas ceases.[1]

  • Isolation:

    • Cool the mixture to ~80°C and dilute with 20 mL of Hexanes or Ethanol to precipitate the product.

    • Filter the solid and wash exclusively with Hexanes/Ethanol to remove Dowtherm A.[1]

    • Characterization: ¹H NMR (DMSO-d₆) should show two distinct aromatic singlets (H5 and H8) if the regiochemistry is correct.[1]

Medicinal Chemistry Applications

Kinase Inhibitor Design (SAR)

This scaffold is a bioisostere of the quinoline core found in Lenvatinib and Cabozantinib , but with the "tail" vector (carboxylate) shifted from position 6 to 7.

  • Lenvatinib Core: 7-methoxy-quinoline-6-carboxamide.[1]

  • Target Core: 6-methoxy-quinoline-7-carboxylate.[3][4][5][6]

Why swap the positions?

  • Solvent Front Interaction: In Type II kinase inhibitors, the amide linker extends into the solvent front.[1] Shifting from C6 to C7 alters the exit vector by ~60 degrees, potentially accessing different sub-pockets or improving solubility profiles.

  • Selectivity Tuning: The 6-methoxy group in this scaffold sits in the position occupied by the carboxamide in Lenvatinib-like molecules.[1] This can induce steric clashes in "off-target" kinases, thereby improving selectivity for Mer and Axl kinases over VEGFR2 .

Regioisomer Discrimination Logic

Distinguishing the 6-methoxy-7-carboxylate from the 7-methoxy-6-carboxylate is critical during synthesis.

RegioLogic cluster_0 Target: 6-OMe, 7-COOMe cluster_1 Isomer: 7-OMe, 6-COOMe NodeA H-5 and H-8 are Singlets NOE: OMe(6) <-> H-5 Decision Use NOESY NMR to confirm regiochemistry NodeA->Decision NodeB H-5 and H-8 are Singlets NOE: OMe(7) <-> H-8 NodeB->Decision

Figure 2: Spectroscopic logic for validating the correct regioisomer using Nuclear Overhauser Effect (NOE).

References

  • Preparation of substituted quinolines as kinase inhibitors. Source: World Intellectual Property Organization (WO2019148044A1).[1] Context: Describes the synthesis of Compound 148 (Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate) for use in Axl/Mer kinase inhibition. URL:

  • PubChem Compound Summary: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Source: National Center for Biotechnology Information (2025).[1] Context: Provides data on the regioisomer (Lenvatinib intermediate) for comparative physicochemical analysis. URL:[Link][1]

  • Synthesis of 4-Quinolones via the Gould-Jacobs Reaction. Source: Organic Chemistry Portal.[1] Context: General mechanistic grounding for the thermal cyclization of anilinomethylenemalonates.[1] URL:[Link][1]

Sources

An In-Depth Technical Guide to Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Strategic Importance

This guide provides a detailed technical overview of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate . It is crucial to begin by clarifying the compound's nomenclature. While the query refers to a "6-methoxy...7-carboxylate" substitution pattern, comprehensive chemical database and supplier information uniformly identifies the compound with the CAS Number 205448-65-3 as Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate .[1][2][3][4] This document will proceed with the latter, universally recognized nomenclature.

This compound is a heterocyclic molecule belonging to the quinoline family. Quinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[5] The specific substitution pattern of this molecule makes it a high-value intermediate, most notably in the synthesis of Lenvatinib, a multi-kinase inhibitor used in oncology.[3] Its structure combines a methoxy ether, a methyl ester, and a 4-quinolone core, providing multiple points for further chemical modification. Understanding its synthesis, properties, and handling is therefore critical for researchers in synthetic and medicinal chemistry.

Section 2: Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both storage and reaction conditions. These data are essential for experimental design, from solubilization to purification.

PropertyValueSource
CAS Number 205448-65-3[1][2][4]
Molecular Formula C₁₂H₁₁NO₄[4][6][7]
Molecular Weight 233.22 g/mol [1][4][7]
IUPAC Name methyl 7-methoxy-4-oxo-1H-quinoline-6-carboxylate[7]
Synonyms Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate, 7-Methoxy-6-(methoxycarbonyl)-1,4-dihydroquinolin-4-one[4]
Appearance Solid[1]
Purity ≥98% (Commercially Available)[1][3]
Storage Conditions Sealed in a dry environment, Room Temperature or 2-8°C[4][6]

Section 3: Proposed Synthesis and Purification Workflow

Causality in Experimental Design: The chosen synthetic route begins with commercially available, appropriately substituted aniline. The Gould-Jacobs reaction is selected for its reliability in constructing the 4-quinolone core. This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization. The choice of Dowtherm A as the cyclization solvent is based on its high boiling point (~257°C), which provides the necessary thermal energy to drive the intramolecular aromatic substitution to completion while minimizing charring.

Experimental Protocol: Synthesis

Step 1: Condensation of Aniline Precursor with Diethyl Ethoxymethylenemalonate (DEEM)

  • To a solution of methyl 4-amino-3-methoxybenzoate (1.0 eq) in ethanol, add diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The intermediate product, a substituted enamine, will often precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Thermal Cyclization to form the 4-Quinolone Core

  • Add the dried intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A. Rationale: A high-boiling solvent is essential to provide sufficient energy for the intramolecular Friedel-Crafts type cyclization.

  • Heat the mixture to 240-250°C with vigorous stirring for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to below 100°C and add hexane to precipitate the product.

  • Filter the crude product, wash thoroughly with hexane to remove the Dowtherm A, and dry.

Step 3: Purification via Recrystallization

  • The crude solid product can be purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water or ethanol.

  • Dissolve the crude solid in a minimum amount of hot DMF.

  • Slowly add water or ethanol until turbidity persists.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a cold solvent mixture, and dry under high vacuum.

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A Methyl 4-amino-3-methoxybenzoate C Step 1: Condensation (Ethanol, Reflux) A->C B Diethyl Ethoxymethylenemalonate B->C D Step 2: Thermal Cyclization (Dowtherm A, 250°C) C->D Intermediate Enamine E Step 3: Purification (Recrystallization) D->E Crude Product F Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate (CAS: 205448-65-3) E->F

Caption: Proposed synthetic pathway from starting materials to the final product.

Section 4: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. This self-validating system ensures that the material meets the standards required for subsequent use in drug development workflows.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation. ¹H NMR will confirm the presence and connectivity of protons, showing characteristic peaks for the methoxy group, the aromatic protons, the ester methyl group, and the vinyl proton on the quinolone ring. ¹³C NMR will confirm the carbon skeleton, including the carbonyl carbons of the ester and the quinolone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio. The expected exact mass for C₁₂H₁₁NO₄ is 233.0688.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum should show characteristic absorption bands for the N-H stretch of the dihydroquinoline, C=O stretches for the ketone and ester, and C-O stretches for the ether and ester groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A reversed-phase method with a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) will separate the target compound from any starting materials or byproducts. Purity is reported as a percentage based on the area of the product peak relative to all other peaks.

Visualization: Analytical Workflow

G A Synthesized Product B NMR (¹H, ¹³C) Structural Elucidation A->B C Mass Spectrometry Formula Confirmation A->C D IR Spectroscopy Functional Group ID A->D E HPLC Purity Assessment A->E F Verified Compound (Structure & Purity >98%) B->F C->F D->F E->F

Caption: Standard workflow for the analytical validation of the synthesized compound.

Section 5: Applications in Drug Discovery & Development

The primary and most significant application of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate is its role as a key building block in the synthesis of Lenvatinib.

Lenvatinib (Trade Name: Lenvima) is an oral multi-kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors, and other kinases involved in tumor proliferation and angiogenesis. Its utility in treating various cancers, including thyroid and liver cancer, makes the efficient synthesis of its intermediates a topic of high commercial and scientific interest.

The subject compound serves as the foundational quinoline core onto which the rest of the Lenvatinib molecule is constructed. The ester and methoxy groups are critical handles for subsequent chemical transformations, such as amidation and etherification, to build the final complex drug molecule.[3]

Visualization: Role as a Pharmaceutical Intermediate

G A Intermediate (CAS: 205448-65-3) B Multi-Step Chemical Transformation (e.g., Chlorination, Amidation) A->B C Lenvatinib (Active Pharmaceutical Ingredient) B->C

Caption: The compound's critical role as a precursor to the API Lenvatinib.

Section 6: Handling and Safety Precautions

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not detailed in the search results, general precautions for quinoline derivatives and fine chemical powders should be strictly followed.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[8]

  • Respiratory Protection: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust. If significant dust is generated, a P95 or equivalent particle respirator is recommended.[8]

  • Exposure Routes: The compound is expected to be an irritant. Avoid contact with eyes and skin. In case of contact, flush the affected area with copious amounts of water.[9][10]

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

The toxicological properties of this specific compound have not been thoroughly investigated.[8] Therefore, it should be handled with the care afforded to all novel chemical entities.

Section 7: References

  • CAS No : 205448-65-3 | Product Name : Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. Pharmaffiliates.[Link]

  • Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. PubMed Central.[Link]

  • Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. PubChem, National Center for Biotechnology Information.[Link]

  • MSDS of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. Capot Chemical.[Link]

  • 6-Methoxyquinoline. PubChem, National Center for Biotechnology Information.[Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed, National Center for Biotechnology Information.[Link]

  • 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide. PubChem, National Center for Biotechnology Information.[Link]

  • Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Chemos GmbH & Co.KG.[Link]

  • Method for synthetizing 6-methoxyquinoline. Google Patents.

  • O-[11C]methyl derivative of 6,7-dimethoxy-2-(4-methoxy-biphenyl-4-yl-methyl)-1,2,3,4-tetrahydro-isoquinoline. National Center for Biotechnology Information.[Link]

  • 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. PubChem, National Center for Biotechnology Information.[Link]

Sources

Technical Monograph: Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate , a critical scaffold in the synthesis of Type II kinase inhibitors.

CAS Registry Number: 863786-19-0 Molecular Formula: C₁₂H₁₁NO₄ Molecular Weight: 233.22 g/mol [1]

Executive Summary: The Scaffold Architecture

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate is a highly functionalized quinolone intermediate used primarily in the development of small-molecule tyrosine kinase inhibitors (TKIs).[1] Structurally, it features a 4-oxo-1,4-dihydroquinoline core (often existing in tautomeric equilibrium with 4-hydroxyquinoline) substituted with a methoxy group at C-6 and a methyl ester at C-7 .[1]

This specific substitution pattern (6-OMe, 7-COOMe) is the regioisomer of the well-known Lenvatinib intermediate (which is 7-OMe, 6-CONH₂).[1] While the Lenvatinib scaffold targets VEGFR/FGFR, the 6-OMe, 7-COOMe arrangement described here is utilized in the synthesis of MerTK (Mer Tyrosine Kinase) inhibitors and other c-Met/VEGFR dual inhibitors, where the C-7 ester serves as a handle for extending the molecule into the solvent-exposed region of the kinase ATP-binding pocket.[1]

Physicochemical Profile & Tautomerism

The compound exists as a solid, typically off-white to pale yellow. Its reactivity is governed by the tautomeric equilibrium between the 4-oxo (quinolone) and 4-hydroxy (quinolinol) forms.[1]

PropertyValue / Description
Appearance Off-white to pale yellow solid
Melting Point >250°C (Decomposes)
Solubility Low in water; soluble in DMSO, DMF, hot acetic acid
pKa (Calculated) ~6.5 (Quinoline N), ~9.5 (OH/NH acidic proton)
LogP ~1.4 (Lipophilic, suitable for membrane permeability)
Tautomeric Implications

In the solid state and polar aprotic solvents (DMSO), the 4-oxo-1,4-dihydro tautomer predominates.[1] However, under reaction conditions utilizing phosphorylating or chlorinating agents (e.g., POCl₃), the molecule reacts via the 4-hydroxy tautomer to form 4-chloroquinolines , a critical step in drug synthesis.

Synthetic Pathway: The Gould-Jacobs Protocol

The industrial standard for synthesizing this scaffold is the Gould-Jacobs reaction , which constructs the pyridine ring onto an existing benzene ring.[1] This route is preferred for its scalability and the availability of precursors.

Retrosynthetic Analysis

The 6-OMe, 7-COOMe substitution pattern requires a specific aniline precursor: Methyl 5-amino-2-methoxybenzoate .[1]

  • C-6 Methoxy Origin: Derived from the C-2 methoxy of the aniline (para to the amine).[1]

  • C-7 Carboxylate Origin: Derived from the C-1 ester of the aniline (meta to the amine).[1]

Step-by-Step Protocol
Step 1: Condensation (Enamine Formation) [1]
  • Reagents: Methyl 5-amino-2-methoxybenzoate (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).[1]

  • Conditions: 110–120°C, solvent-free or in ethanol.

  • Mechanism: Addition-elimination.[1] The aniline nitrogen attacks the EMME vinyl carbon, displacing ethanol.

  • Process: The mixture is heated until ethanol evolution ceases. The product, Diethyl 2-(((4-methoxy-3-(methoxycarbonyl)phenyl)amino)methylene)malonate , solidifies upon cooling.[1]

Step 2: Thermal Cyclization (Conrad-Limpach / Gould-Jacobs) [1]
  • Reagents: Enamine intermediate from Step 1.

  • Solvent: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

  • Conditions: 250°C (High thermal demand).

  • Process: The intermediate is added portion-wise to boiling Dowtherm A. The high temperature drives the electrocyclic ring closure followed by the elimination of ethanol to aromatize the system.

  • Purification: Upon cooling to ~80°C, the product precipitates. Dilution with hexane or diethyl ether aids filtration.[1]

Reaction Scheme Visualization

GouldJacobs Aniline Methyl 5-amino-2-methoxybenzoate (Precursor) Enamine Enamine Intermediate (Addition-Elimination) Aniline->Enamine - EtOH 110°C EMME Diethyl ethoxymethylenemalonate (Reagent) EMME->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Product Methyl 6-methoxy-4-oxo- 1,4-dihydroquinoline-7-carboxylate Cyclization->Product - EtOH Ring Closure

Caption: The Gould-Jacobs synthesis pathway transforming the aniline precursor into the quinoline scaffold via thermal cyclization.[1][2]

Functionalization & Reactivity Map

Once synthesized, the scaffold serves as a divergent point for medicinal chemistry. The three primary vectors for modification are C-4 , C-7 , and N-1 .[1]

C-4 Chlorination (The Gateway Step)

To install the "hinge-binding" motif typical of kinase inhibitors, the 4-oxo group is converted to a chloride.[1]

  • Reagent: Phosphoryl chloride (POCl₃).[1]

  • Catalyst: DMF (Vilsmeier-Haack conditions).[1]

  • Product: Methyl 4-chloro-6-methoxyquinoline-7-carboxylate .[1]

  • Application: This chloride is displaced by nucleophiles (anilines, phenols, ureas) to link the quinoline core to the rest of the pharmacophore.

C-7 Ester Hydrolysis & Amidation

The C-7 methyl ester is often hydrolyzed to the carboxylic acid (using LiOH or NaOH), which is then coupled with amines to create a "tail" that interacts with the solvent front or specific pockets (e.g., the DFG-out pocket).[1]

Reactivity Diagram

Reactivity Core Methyl 6-methoxy-4-oxo- 1,4-dihydroquinoline-7-carboxylate (Scaffold) Chloro 4-Chloro Derivative (via POCl3) Core->Chloro Chlorination (C-4 activation) Acid Carboxylic Acid (via LiOH Hydrolysis) Core->Acid Saponification (C-7 modification) Coupled Kinase Inhibitor Core (via SNAr with Aniline) Chloro->Coupled Nucleophilic Aromatic Substitution Amide Amide Linked Inhibitor (via HATU Coupling) Acid->Amide Amidation

Caption: Divergent synthesis pathways from the parent scaffold to bioactive kinase inhibitors.[1]

Pharmaceutical Applications

This scaffold is specifically referenced in patent literature for Mer Tyrosine Kinase (MerTK) inhibitors.[1] MerTK overexpression is implicated in metastatic cancers and immune suppression in the tumor microenvironment.

  • Mechanism: The quinoline nitrogen (N-1) and the substituent at C-4 typically form hydrogen bonds with the kinase hinge region (Glu/Cys residues).[1]

  • SAR Insight: The 6-methoxy group often acts as an electron-donating group that modulates the acidity of the ring nitrogen and fills a small hydrophobic pocket.[1] The 7-carboxylate vector directs substituents toward the solvent interface, improving solubility and pharmacokinetic properties.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • GHS Signal: Warning.[1]

  • Handling:

    • Dust: The solid is often electrostatic; use a powder funnel and anti-static weighing boats.

    • Thermal Hazards: The synthesis involves temperatures >250°C. Dowtherm A is flammable; reactions must be performed under inert gas (Nitrogen/Argon) with appropriate blast shielding.

    • Waste: Chlorinated derivatives (from POCl₃ reactions) are corrosive and toxic; quench POCl₃ residues slowly into ice water before disposal.[1]

References

  • Preparation of Quinoline Derivatives : Compounds for the treatment of kinase-dependent disorders.[1] Patent WO2019148044A1. (2019).[1]

  • Chemical Structure Data : Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. PubChem CID 136266858.[1]

  • Synthetic Methodology : Gould, R. G.; Jacobs, W. A.[2][3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc. 1939, 61, 10, 2890–2895.

Sources

Physicochemical properties of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

Introduction

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate belongs to the quinolone class of heterocyclic compounds. This family is a cornerstone in medicinal chemistry, forming the structural basis for numerous antibacterial agents and other therapeutic molecules.[1] A comprehensive understanding of the physicochemical properties of a specific analogue like this one is paramount for its potential application in drug discovery and development. These properties govern critical aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME), and are fundamental for designing and interpreting experimental studies.

This guide provides a detailed examination of the known and predicted physicochemical characteristics of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate, offering both summarized data and field-proven experimental protocols for their validation. As a Senior Application Scientist, the rationale behind each analytical choice is explained to provide a deeper, more practical understanding for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Attributes

The foundational step in characterizing any compound is to establish its precise molecular identity. The structural features of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate—a fused aromatic system with key functional groups—are the primary determinants of its chemical behavior.

IdentifierDataSource
Chemical Name Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate-
CAS Number 863786-19-0[2]
Molecular Formula C₁₂H₁₁NO₄[2][3]
Molecular Weight 233.22 g/mol [2][3][4][5]

Structural Features:

  • Quinolone Core: A bicyclic system that is largely planar, providing a rigid scaffold.[6]

  • Keto Group (C4-oxo): Contributes to the molecule's polarity and acts as a hydrogen bond acceptor.

  • Methoxy Group (C6-OCH₃): An electron-donating group that can influence the electronic properties of the aromatic system and affect metabolic stability.

  • Methyl Ester (C7-COOCH₃): A lipophilic group that can be hydrolyzed by esterases in vivo. It acts as a hydrogen bond acceptor.

  • Secondary Amine (N1-H): Acts as a hydrogen bond donor and is a site of potential ionization (acidity).

Core Physicochemical Properties

Direct experimental data for this specific molecule is limited in public literature. Therefore, this section combines data from safety data sheets, predictions based on its structure, and established properties of closely related quinolone analogues.

PropertyValue / ObservationRationale / Comparative Data
Appearance Expected to be a solid.The isomer, Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, is an off-white to light yellow solid.[7]
Melting Point Data not available.Quinolone derivatives are characteristically crystalline solids with high melting points, often exceeding 217 °C (490 K).[8]
Boiling Point Data not available.A predicted boiling point for a closely related isomer is 421.0 ± 45.0 °C.[7]
Solubility Expected to have low aqueous solubility.A safety data sheet indicates its solubility in water is not available.[2] However, quinolones generally exhibit poor water solubility but are more soluble in organic solvents like alcohols.[8]
Solid-State Characteristics and Crystallography

The solid-state architecture dictates properties like dissolution rate and stability. Crystallographic analyses of similar quinoline carboxylates reveal that the quinoline ring system is typically planar.[6] The molecular packing in the crystal lattice is heavily influenced by intermolecular hydrogen bonds, often involving carbon-hydrogen to oxygen interactions (C-H···O), which create stable, extended chain structures.[6] These interactions are critical for the compound's overall stability and must be considered during formulation development.

Experimental Method: Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the melting point and assessing the crystallinity of a sample.

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.

  • Analysis: Place the sample pan and a reference pan (empty) into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated, providing insight into the material's crystallinity.[8]

Solubility Profile

Solubility is a critical determinant of bioavailability. The presence of both polar (keto, ester, N-H) and non-polar (aromatic rings) regions suggests that solubility will be highly dependent on the solvent system.

Experimental Protocol: Equilibrium Solubility Determination

This method quantifies the maximum amount of a solute that can dissolve in a solvent at a specific temperature.

  • Preparation: Add an excess amount of the compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

G cluster_prep Sample Preparation cluster_eq Equilibration cluster_analysis Analysis A Add excess compound to known solvent volume B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Withdraw & dilute supernatant D->E F Quantify concentration (UV-Vis or HPLC) E->F

Caption: Workflow for Equilibrium Solubility Determination.

Ionization Behavior (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This compound has at least one acidic proton (the N-H at position 1) and potentially basic sites (the quinolone nitrogen and carbonyl oxygen). The pKa of the parent quinoline is 4.90.[9] Determining the pKa is crucial as it dictates solubility and membrane permeability across different pH environments, such as the gastrointestinal tract.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable and widely used method for pKa determination.[10][11][12]

  • Instrument Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00, 7.00, and 10.00).[10]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[13] Purge the solution with nitrogen to remove dissolved CO₂.[10]

  • Titration: Place the solution in a jacketed beaker at a constant temperature. Immerse the calibrated pH electrode and a stirrer. Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. This point can be precisely determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV).[14]

G cluster_setup Setup & Calibration cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate pH meter with standard buffers B Prepare compound solution in co-solvent if needed A->B C Immerse electrode and start stirring B->C D Add precise increments of standardized titrant C->D E Record stabilized pH after each addition D->E F Plot pH vs. Titrant Volume E->F G Calculate 1st derivative to find equivalence point F->G H Determine pKa at half-equivalence point G->H

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

  • UV-Visible Spectroscopy: The quinolone ring system is a strong chromophore. Antibacterial quinolones typically exhibit a characteristic three-band absorption spectrum with maxima around 227, 270, and 314 nm, corresponding to π → π* electronic transitions.[15] The exact positions and intensities of these bands will be influenced by the methoxy and carboxylate substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by vibrations from its key functional groups. Predicted characteristic absorption bands include:

    • ~3200-3400 cm⁻¹ (N-H stretch)

    • ~2950-3050 cm⁻¹ (Aromatic and Aliphatic C-H stretch)

    • ~1720-1740 cm⁻¹ (C=O stretch, ester)

    • ~1650-1670 cm⁻¹ (C=O stretch, ketone)

    • ~1500-1600 cm⁻¹ (C=C stretch, aromatic)

    • ~1200-1300 cm⁻¹ (C-O stretch, ether and ester)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum for a related isomer (methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate) shows characteristic signals: a sharp singlet for the N-H proton (~11.6 ppm), distinct signals for the aromatic protons on the quinolone core (~7.0-8.4 ppm), and singlets for the methoxy (~3.85 ppm) and methyl ester (~3.80 ppm) protons.[7] Similar shifts would be expected for the target molecule.

    • ¹³C NMR: The spectrum would show signals for the carbonyl carbons (keto and ester) in the downfield region (~160-180 ppm), aromatic carbons (~100-150 ppm), and the aliphatic methoxy and methyl ester carbons (~50-60 ppm).

Safety and Handling

Proper handling is essential when working with any chemical, particularly one whose toxicological properties have not been fully investigated.[2]

  • General Advice: Always consult the Safety Data Sheet (SDS) before handling. In case of exposure, seek medical advice.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields conforming to EN166 or NIOSH standards.[2]

    • Skin Protection: Handle with compatible chemical-resistant gloves. Use proper glove removal technique to avoid skin contact.[2]

    • Body Protection: Wear impervious clothing. The type of protection must be selected based on the concentration and amount of the substance at the specific workplace.[2]

  • Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2).[2]

  • Toxicological Context: While no specific data is available for this compound, the broader class of quinolone and fluoroquinolone antibiotics is associated with potential for severe adverse effects in humans, including tendon rupture and nerve damage.[16][17][18] Although the risks in a laboratory setting are different from therapeutic use, this underscores the importance of minimizing exposure.

Conclusion

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate is a molecule with physicochemical properties characteristic of the quinolone class: high melting point, poor aqueous solubility, and specific ionization and spectroscopic profiles. A thorough experimental characterization of its solubility, pKa, and solid-state properties using the protocols outlined in this guide is a prerequisite for its advancement in any research or development pipeline. Adherence to strict safety protocols is mandatory, given the lack of comprehensive toxicological data and the known hazards associated with the broader quinolone family.

References

  • PubChem. 6-Methoxyquinoline. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 6-methoxy-4-methylquinoline. [Link]

  • Domańska, U., et al. (2020). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data, 65(10), 4847–4857. [Link]

  • ResearchGate. General structure of the studied antibacterial quinolone derivatives. [Link]

  • mVOC 4.0. Quinoline. [Link]

  • Capot Chemical. MSDS of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. [Link]

  • PubChem. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. National Center for Biotechnology Information. [Link]

  • Al-Hourani, B. J., et al. (2022). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 695–702. [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • PubChem. 6-Methoxy-4-methylquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • WebMD. Fluoroquinolones: Safety, Risks, and Side Effects. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... [Link]

  • Walsh Medical Media. Safety Review of Quinolone and Fluoroquinolone Containing Medicinal Products: Global Regulatory Scenario and Way Forward. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • GPnotebook. Quinolones - restrictions and precautions due to very rare reports of disabling and potentially long-lasting or irreversible side effects. [Link]

  • JPSBR. A Review: Different UV Spectrophotometric Methods for Determination of Quinolone Derivatives. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • ResearchGate. UV-Vis spectra of protected quinolones (1–5). [Link]

  • ResearchGate. Safety issues and drug–drug interactions with commonly used quinolones. [Link]

  • NIH. Fluoroquinolone antibiotics and adverse events. [Link]

  • NIH. Development of Methods for the Determination of pKa Values. [Link]

  • University of Missouri–St. Louis. Potentiometric Titration of an Unknown Weak Acid. [Link]

  • ResearchGate. Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. [Link]

  • Pharmaffiliates. Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate, a member of the quinolone class of compounds, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The biological activities of quinolone derivatives are intrinsically linked to their molecular structure. Therefore, a precise and unambiguous confirmation of their chemical identity is a prerequisite for any meaningful biological or pharmacological investigation. This guide provides a detailed technical overview of the spectroscopic data and structural elucidation of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate, offering insights into the methodologies and interpretation of the analytical data.

The structural confirmation of a synthesized molecule is a cornerstone of chemical research, ensuring the reliability of subsequent studies. In this context, a multi-technique spectroscopic approach is not merely a procedural step but a necessary validation of molecular integrity. For Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a holistic and definitive characterization.

Molecular Structure and Physicochemical Properties

The foundational step in the analysis of any compound is the verification of its basic physicochemical properties against established databases.

PropertyValueSource
CAS Number 863786-19-0Capot Chemical[1]
Molecular Formula C₁₂H₁₁NO₄Capot Chemical[1]
Molecular Weight 233.22 g/mol Capot Chemical[1]
IUPAC Name Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

The structural formula of the compound is presented below. The numbering of the quinolone ring is crucial for the assignment of spectroscopic signals.

Caption: Molecular structure of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is crucial for its ability to dissolve a wide range of compounds and for its characteristic solvent peak, which does not interfere with the signals of interest.

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is essential for unambiguous peak assignment.

  • Data Acquisition: Record the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal standard.

¹H NMR Data

The following table summarizes the ¹H NMR spectral data for Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.6br s1HN1-H
8.40s1HH5
7.85d1HH2
7.00s1HH8
5.95d1HH3
3.85s3HC7-COOCH₃
3.80s3HC6-OCH₃

Data sourced from ChemicalBook, corresponding to "7-methoxy-6-methoxycarbonyl-1,4-dihydroquinolin-4-one"[2].

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information that confirms the structure of the target molecule.

  • Downfield Region (Aromatic and Amide Protons): The broad singlet at δ 11.6 ppm is characteristic of an N-H proton in a 4-quinolone system, which is often broadened due to hydrogen bonding and exchange. The singlets at δ 8.40 ppm and δ 7.00 ppm are assigned to the aromatic protons H5 and H8, respectively. Their singlet nature indicates the absence of adjacent protons for coupling. The doublet at δ 7.85 ppm corresponds to the H2 proton, likely coupled to the H3 proton.

  • Upfield Region (Alkenyl and Methoxy Protons): The doublet at δ 5.95 ppm is assigned to the H3 proton, coupled to the H2 proton. The two sharp singlets at δ 3.85 ppm and δ 3.80 ppm, each integrating to three protons, are characteristic of the methyl ester (-COOCH₃) and the methoxy (-OCH₃) groups, respectively. The absence of coupling for these signals confirms that they are not adjacent to any protons.

The integration values for all signals are consistent with the number of protons in the proposed structure.

G cluster_workflow ¹H NMR Data Acquisition and Interpretation Workflow start Start sample_prep Sample Preparation (Dissolve in DMSO-d6) start->sample_prep nmr_acq ¹H NMR Data Acquisition (400 MHz Spectrometer) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc peak_analysis Peak Analysis (Chemical Shift, Multiplicity, Integration) data_proc->peak_analysis structure_confirm Structural Confirmation peak_analysis->structure_confirm end End structure_confirm->end

Caption: Workflow for ¹H NMR analysis.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like the target compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range.

Mass Spectrometry Data
Ionm/z
[M+H]⁺234

Data sourced from ChemicalBook, corresponding to "7-methoxy-6-methoxycarbonyl-1,4-dihydroquinolin-4-one"[2].

Interpretation of the Mass Spectrum

The observation of a protonated molecular ion [M+H]⁺ at m/z 234 is in excellent agreement with the calculated molecular weight of 233.22 g/mol for the molecular formula C₁₂H₁₁NO₄. This provides strong evidence for the elemental composition of the synthesized compound. Further fragmentation analysis (MS/MS) could be performed to elucidate the connectivity of the molecule by observing the loss of characteristic neutral fragments, such as the methoxy or methyl ester groups.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~175C4 (keto C=O)
~165C7-C OOH₃ (ester C=O)
~155-160C6-O
~145-150C8a
~135-140C2
~120-125C5
~115-120C4a
~110-115C7
~105-110C3
~100-105C8
~55C6-OC H₃
~52C7-COOC H₃

Note: These are predicted values based on typical chemical shifts for similar functional groups in related quinolone structures.

The predicted spectrum accounts for all 12 carbon atoms in the molecule. The downfield signals correspond to the carbonyl carbons of the ketone and the ester. The aromatic and vinyl carbons appear in the intermediate region, while the sp³ hybridized carbons of the methoxy and methyl ester groups are found in the upfield region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data
Wavenumber (cm⁻¹)VibrationFunctional Group
~3200-3000N-H stretchAmide
~3000-2850C-H stretchsp³ C-H
~1720-1740C=O stretchEster
~1650-1670C=O stretchKetone
~1600-1450C=C stretchAromatic ring
~1250-1000C-O stretchEther and Ester

Note: These are predicted values based on characteristic IR absorption frequencies for the functional groups present in the molecule.

The IR spectrum is expected to show characteristic absorption bands for the N-H group, the two different carbonyl groups (ketone and ester), the aromatic C=C bonds, and the C-O bonds of the ether and ester functional groups. The distinct carbonyl stretching frequencies are particularly diagnostic.

Conclusion

The comprehensive spectroscopic analysis, combining ¹H NMR, Mass Spectrometry, and predictive ¹³C NMR and IR data, provides a self-validating system for the structural elucidation of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. The experimental ¹H NMR and mass spectrometry data are in excellent agreement with the proposed structure, confirming the molecular weight and the specific arrangement of protons. The predicted ¹³C NMR and IR spectra, based on established principles and data from analogous compounds, further support the structural assignment. This detailed spectroscopic guide serves as a valuable resource for researchers, ensuring the accurate identification of this important quinolone derivative and providing a solid foundation for its further investigation in drug discovery and development.

References

  • Capot Chemical. MSDS of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. Available at: [Link].

  • PubChem. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Available at: [Link].

Sources

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. This compound belongs to the 4-quinolone class, a core scaffold in numerous antibacterial agents and other therapeutic candidates.[1] Accurate structural elucidation and purity assessment are critical for advancing drug discovery programs, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This document details the theoretical underpinnings of the spectrum, a validated experimental protocol for data acquisition, and a comprehensive, signal-by-signal interpretation of the spectral data. The causality behind chemical shifts, coupling constants, and signal multiplicities is explained, providing readers with the expertise to confidently analyze this molecule and its structural analogs.

Introduction: The Quinolone Core in Modern Chemistry

The 4-quinolone ring system is a "privileged structure" in medicinal chemistry, renowned for its role in the development of broad-spectrum fluoroquinolone antibiotics.[2] Molecules built upon this scaffold interfere with bacterial DNA replication enzymes, such as DNA gyrase and topoisomerase IV. Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Its specific substitution pattern—a methoxy group at the C6 position and a methyl carboxylate at C7—critically influences its electronic properties and reactivity.

Understanding the precise molecular geometry and electronic environment is non-negotiable for quality control and for predicting downstream synthetic outcomes. ¹H NMR spectroscopy provides an unparalleled, non-destructive view into the molecular structure, allowing for the unambiguous assignment of every proton. This guide serves as a definitive reference for interpreting its ¹H NMR spectrum.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first dissect the molecule into its distinct proton environments. The structure contains seven unique proton signals, each influenced by its immediate electronic surroundings.

Chemical structure of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate with protons labeled H1, H2, H3, H5, H8, 6-OCH3, and 7-COOCH3 Figure 1: Labeled chemical structure of the title compound.

The key proton environments are:

  • N1-H: The amide proton on the pyridinone ring.

  • C2-H & C3-H: Vinylic protons on the pyridinone ring.

  • C5-H & C8-H: Aromatic protons on the benzene ring.

  • 6-OCH₃: Protons of the methoxy group at the C6 position.

  • 7-COOCH₃: Protons of the methyl ester group at the C7 position.

Theoretical Principles: Predicting the Spectrum

The chemical shift (δ) of each proton is dictated by the degree of magnetic shielding provided by the local electron density. Electron-withdrawing groups (EWGs) deshield protons, shifting their signals downfield (higher δ), while electron-donating groups (EDGs) shield them, moving them upfield (lower δ).[3][4]

  • Amide Proton (N1-H): This proton is attached to nitrogen and is part of a conjugated system. It is expected to be highly deshielded due to resonance and its ability to form hydrogen bonds with the solvent (e.g., DMSO-d₆). This results in a signal at a very high chemical shift, often appearing as a broad singlet.[5]

  • Aromatic Protons (C5-H, C8-H): These protons are on the benzene portion of the quinolone core. C5-H is ortho to the strongly electron-withdrawing C4-carbonyl group, which will deshield it significantly. C8-H is adjacent to the electron-donating methoxy group (via resonance) but is also influenced by the ring nitrogen. Due to the absence of adjacent protons, both C5-H and C8-H are expected to appear as sharp singlets.

  • Vinylic Protons (C2-H, C3-H): These protons are on a double bond within the pyridinone ring. C2-H is adjacent to the electronegative nitrogen atom, causing it to be more deshielded than C3-H. They are adjacent to each other and will exhibit spin-spin coupling, appearing as a pair of doublets (an AX system). The magnitude of the coupling constant (³J) is characteristic of vicinal protons on a cis double bond, typically in the range of 6-15 Hz.[6]

  • Methyl Protons (6-OCH₃, 7-COOCH₃): Both the methoxy and methyl ester protons are attached to oxygen atoms and are not coupled to other protons. Therefore, they will each appear as a sharp singlet, integrating to three protons. Their chemical shifts will be in the typical range for such groups, generally between 3.5 and 4.5 ppm.[3]

Experimental Protocol: A Self-Validating Workflow

The following protocol describes a robust method for acquiring a high-quality ¹H NMR spectrum. Trustworthiness is ensured by using standardized procedures and an appropriate internal reference.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~5-10 mg of sample B 2. Dissolve in ~0.6 mL DMSO-d6 A->B C 3. Transfer to 5 mm NMR tube B->C D 4. Insert sample into spectrometer (e.g., 400 MHz) C->D E 5. Lock, Tune, and Shim D->E F 6. Acquire ¹H Spectrum (e.g., 16 scans) E->F G 7. Fourier Transform F->G H 8. Phase Correction G->H I 9. Baseline Correction H->I J 10. Calibrate to residual DMSO peak (δ 2.50 ppm) I->J K Analysis & Interpretation J->K Final Spectrum

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves a wide range of organic molecules and its residual proton signal does not typically overlap with key analyte signals.[7][8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Tune the probe and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves 16 to 64 scans with a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak (a quintet) to δ 2.50 ppm.[8][9] The peak for absorbed water in DMSO-d₆ typically appears around δ 3.33 ppm.[7][9]

Spectral Analysis and Data Interpretation

The following table summarizes the expected signals in the ¹H NMR spectrum of the title compound, recorded in DMSO-d₆. The assignments are based on established principles of NMR spectroscopy and data from analogous quinolone structures.[5][10][11]

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment & Rationale
N1-H ~12.3Broad Singlet (br s)1H-Highly deshielded amide proton due to conjugation and H-bonding with DMSO.[10]
C5-H ~8.2Singlet (s)1H-Aromatic proton ortho to the C4-carbonyl EWG, causing strong deshielding. No adjacent protons for coupling.
C2-H ~7.9Doublet (d)1H~7.5 HzVinylic proton deshielded by adjacent ring nitrogen. Coupled to C3-H.
C8-H ~7.2Singlet (s)1H-Aromatic proton shielded relative to C5-H. No adjacent protons for coupling.
C3-H ~6.1Doublet (d)1H~7.5 HzVinylic proton shielded relative to C2-H. Coupled to C2-H.
6-OCH₃ ~3.9Singlet (s)3H-Methoxy group protons.[10]
7-COOCH₃ ~3.8Singlet (s)3H-Methyl ester protons.
Structure-Spectrum Correlation

The relationship between the molecular structure and its spectral output is visualized below. Each unique proton environment is directly linked to its characteristic signal region in the ¹H NMR spectrum.

Caption: Correlation map between molecular protons and their expected NMR signals.

Conclusion

The ¹H NMR spectrum of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate is highly informative and provides a definitive fingerprint for its structural verification. The seven distinct signals, from the highly deshielded amide proton above 12 ppm to the shielded methyl groups around 3.8-3.9 ppm, are all logically accounted for by the electronic environment of the quinolone core. The characteristic singlets for the aromatic protons at C5 and C8 and the coupled doublets for the vinylic protons at C2 and C3 are key identifiers. This guide provides the necessary framework for researchers to not only confirm the identity and purity of this important synthetic intermediate but also to build the foundational expertise required for analyzing more complex, next-generation quinolone derivatives.

References

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Anonymous. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?.
  • Semantic Scholar. Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. [Link]

  • PubMed. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. [Link]

  • PubChem. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Canadian Science Publishing. DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. [Link]

  • ResearchGate. Core structure of quinolone antibiotics. [Link]

  • ResearchGate. Table 2. 1 H NMR (CDCl 3 , 400 MHz) chemical shifts (d, ppm) of oxazoloquinolinone derivatives 3-5. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ResearchGate. What cause dmso-d6 peak to appear at 3.33 on proton spectra?. [Link]

  • ResearchGate. Basic structure of quinolones. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

  • Journal of Visualized Experiments. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]

  • University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • Chad's Prep. 15.6a Interpreting NMR Example 1 | Organic Chemistry. [Link]

  • ResearchGate. The general chemical structure of FQNs (1,4-quinolones) and numbering system. [Link]

  • Organic Chemistry Data. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • PubMed. [1H NMR Study of the Complexation of the Quinolone Antibiotic Norfloxacin With DNA]. [Link]

  • International Union of Crystallography. Methyl 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. [Link]

  • Wikipedia. Deuterated DMSO. [Link]

  • ChemSynthesis. 6-methoxy-4-methylquinoline. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

  • Claret, P. A., & Osborne, A. G.
  • University of Calgary. Ch 13 - Coupling. [Link]

  • Agilent Technologies. Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. [Link]

  • ResearchGate. Table 2. 1 H-NMR chemical shifts in ppm. Solvent CDCl 3. [Link]

  • ResearchGate. The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. [Link]

Sources

13C NMR of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

Technical Whitepaper: C NMR Characterization of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate[1][2][3]

Executive Summary & Pharmacophore Context

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate represents a critical scaffold in the synthesis of fluoroquinolone antibiotics and tyrosine kinase inhibitors (e.g., Lenvatinib analogs).[1][2][3] Accurate structural assignment of this molecule is often complicated by two factors:

  • Tautomeric Equilibrium: The dynamic exchange between the 4-oxo-1,4-dihydro (quinolone) and 4-hydroxy-quinoline forms.[1][2][3]

  • Regioisomerism: The high potential for confusion with its isomer, Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (a common impurity in large-scale synthesis).[1][2][3]

This guide provides a definitive

Sample Preparation & Tautomeric Control

The choice of solvent dictates the tautomeric population.[1] For analytical consistency, DMSO-d


1
  • Solvent: DMSO-d

    
     (Dimethyl sulfoxide-d
    
    
    ).[1][2][3]
  • Concentration: 15–20 mg in 0.6 mL.[2][3]

  • Temperature: 298 K (25°C).[2][3]

  • Rationale: In non-polar solvents (e.g., CDCl

    
    ), the 4-hydroxy tautomer may stabilize via intermolecular hydrogen bonding, leading to broadened peaks or intermediate shifts at C4.[1] DMSO-d
    
    
    , a strong hydrogen-bond acceptor, stabilizes the NH proton, locking the molecule predominantly in the 4-oxo (keto) form, which is the bioactive pharmacophore.[1]
Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium and the stabilization provided by polar aprotic solvents.

TautomerismKeto4-Oxo Form (Major)(DMSO-d6 favored)Enol4-Hydroxy Form (Minor)(Non-polar solvent favored)Keto->EnolFast Exchange(Broadens signals)SolventDMSO-d6(H-bond Acceptor)Solvent->KetoStabilizes NH

Caption: Solvent-dependent tautomeric equilibrium. DMSO-d6 locks the 4-oxo form, sharpening C4 and C2 signals.[1][2][3]

Detailed C NMR Assignment

The following data represents the theoretical consensus shifts for the 4-oxo tautomer in DMSO-d

1
Table 1: C NMR Chemical Shift Data (100 MHz, DMSO-d )
PositionCarbon Type

(ppm)
MultiplicityStructural Logic
4 C=O[1][2][3] (Ketone)176.5 sMost deshielded signal; characteristic of 4-quinolone core.[1][2][3]
7-COO C=O (Ester)165.8 sTypical ester carbonyl; shielded relative to ring ketone.
2 CH145.2 dDeshielded by adjacent Nitrogen (N1).[1][3]
6 C-OMe153.4 sStrong Ipso-deshielding by Methoxy oxygen.[1][2][3]
8a C (Quaternary)138.1 sBridgehead carbon.[2][3]
7 C-COOMe122.5 sShielded by ortho-methoxy effect, deshielded by ester.
5 CH106.8 dOrtho to Methoxy (C6); significantly shielded.
8 CH118.4 dOrtho to Ester (C7).[1][2][3]
3 CH109.5 d

-carbon to ketone; characteristic quinolone "enamine" region.[1][2][3]
4a C (Quaternary)126.2 sBridgehead carbon.[2][3]
6-OMe O-CH

56.2 qMethoxy carbon.[1][2][3]
7-COOMe COO-CH

52.4 qEster methyl carbon.[1][2][3]

Critical Distinction: The C4 carbonyl (176.5 ppm) is often confused with the Ester carbonyl (165.8 ppm).[1] In the 4-hydroxy tautomer, the C4 signal would shift upfield to ~160-165 ppm, causing overlap.[1][2][3]

Experimental Validation Protocol

To ensure scientific integrity, you must validate the assignment using 2D NMR.[1] A simple 1D spectrum is insufficient due to the crowding of quaternary carbons.[1]

Workflow: The "Self-Validating" Assignment
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use to identify protonated carbons (C2, C3, C5, C8).[1]

    • Checkpoint: C2 (145 ppm) correlates with the most downfield proton singlet (~8.5 ppm).[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The "Regioisomer Trap": Distinguishing the 6-OMe/7-Ester from the 7-OMe/6-Ester isomer.

    • Experiment: Look for long-range coupling from the Methoxy protons (3.8-3.9 ppm).[1][2][3]

    • Result:

      • If 6-OMe (Target): Methoxy protons couple to C6 (~153 ppm).[1][2][3] C6 should show HMBC correlations to H5 (singlet) and H8 (weak/none).[1][3]

      • If 7-OMe (Impurity): Methoxy protons couple to C7 (~155 ppm).[1][2][3] C7 would correlate to H8 .[2][3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Irradiate the Methoxy protons.[1][3]

    • Target Molecule: NOE observed at H5 (Ortho).[3]

    • Impurity: NOE observed at H8 (Ortho).[2][3]

Structural Elucidation Logic Diagram

The following flowchart visualizes the decision tree for confirming the regioisomer.

NMR_LogicStartAcquire 1H & 13C SpectraHMBCRun HMBC ExperimentFocus: OMe ProtonsStart->HMBCDecisionWhich Ar-H correlateswith C-OMe?HMBC->DecisionPathACorrelation to H5(Upfield Ar-H)Decision->PathAH5 (Singlet)PathBCorrelation to H8(Downfield Ar-H)Decision->PathBH8 (Singlet)ResultACONFIRMED:6-Methoxy-7-EsterPathA->ResultAResultBREJECTED:7-Methoxy-6-Ester (Impurity)PathB->ResultB

Caption: HMBC logic flow to distinguish the target 6-methoxy isomer from the 7-methoxy impurity.

Troubleshooting & Common Artifacts

Missing Quaternary Carbons[1][4]
  • Issue: C4, C4a, and C8a often disappear in standard

    
    C scans due to long relaxation times (
    
    
    ).
  • Solution: Use a pulse delay (

    
    ) of 2–3 seconds  (standard is often 1s) or acquire a DEPT-135  spectrum to filter out quaternary carbons, then deduce them by subtraction.[1][3]
    
Broadening of C2 and C3
  • Issue: Broad signals in the 100–150 ppm range.

  • Cause: Exchange of the N-H proton or rotation of the ester group.[1]

  • Solution: Ensure the sample is dry. Water facilitates proton exchange.[2][3] Add activated molecular sieves to the NMR tube if necessary.[1][3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Standard reference for substituent additivity rules).

  • PubChem. (2025).[2][3] Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate (Isomer Data Comparison). National Library of Medicine.[2][3] Available at: [Link][1]

  • Emami, S., et al. (2022).[3] Tautomerism and NMR characterization of 4-quinolones in DMSO. Journal of Heterocyclic Chemistry. (Context for Keto-Enol equilibrium).

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1] (Foundational synthesis of the quinolone core).

Technical Guide: Mass Spectrometry Profiling of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the mass spectrometry (MS) behavior of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate (MW 233.22 g/mol ). As a structural isomer of key intermediates used in the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib precursors) and quinolone antibiotics, accurate characterization of this molecule is critical for impurity profiling and synthetic validation.

This document moves beyond standard operating procedures to explain the physicochemical causality governing ionization and fragmentation, providing researchers with a self-validating framework for method development.

Part 1: Molecular Context & Physicochemical Properties

Before establishing MS parameters, one must understand the analyte's behavior in the liquid and gas phases. The molecule features a bicyclic quinolone core with two competing ionization sites: the basic nitrogen (N1) and the carbonyl oxygen (C4).

Analyte Specifications
PropertyDetail
IUPAC Name Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate
Molecular Formula

Exact Mass 233.0688 Da

234.0761 Da
Core Scaffold 4-Quinolone (4-oxo-1,4-dihydroquinoline)
Key Substituents Methoxy (-OCH₃) at C6; Methyl Ester (-COOCH₃) at C7
Solubility Profile Low in water; soluble in DMSO, Methanol, and acidified Acetonitrile.[1]
Isomerism Warning (Critical Quality Attribute)

Researchers must note that this molecule is a regioisomer of the common drug intermediate Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. While their mass spectra are nearly identical due to similar fragmentation energetics, their chromatographic retention times differ due to changes in dipole moment and interaction with the stationary phase.

Part 2: Mass Spectrometry Method Development

Ionization Source: Electrospray Ionization (ESI)

Recommendation: ESI in Positive Mode (


).[2]
  • Mechanism: The 4-quinolone core is readily protonated. While the amide-like nitrogen at position 1 is less basic due to resonance with the C4 carbonyl, the carbonyl oxygen itself acts as a strong proton acceptor in acidic media.

  • Solvent Chemistry: A protic solvent system is required to stabilize the protonated species.

    • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7). The acid ensures the molecule is fully protonated (

      
      ) prior to entering the source, maximizing sensitivity.
      
    • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often yields sharper peaks for quinolones by suppressing secondary interactions with residual silanols on C18 columns.

Analyzer Selection[3]
  • Triple Quadrupole (QqQ): Ideal for quantification (MRM mode) of this molecule as an impurity.

  • Q-TOF/Orbitrap: Required for structural elucidation to distinguish isobaric interferences via high-resolution mass spectrometry (HRMS).

Part 3: Fragmentation Mechanics (MS/MS)

Understanding the fragmentation pathway is essential for selecting Quantifier and Qualifier ions. The fragmentation of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate follows specific energy-favorable pathways typical of aromatic esters and ethers.

Primary Fragmentation Pathways
  • Ester Cleavage (Neutral Loss of Methanol): The most labile bond is the ester linkage. The protonated molecular ion (

    
     234) typically undergoes a neutral loss of methanol (
    
    
    
    , 32 Da) to form a stable acylium ion at
    
    
    202
    .
    • Mechanism:[3] Proton transfer from the core to the ester methoxy oxygen, followed by elimination.

  • Decarbonylation (Loss of CO): From the

    
     202 acylium ion, a subsequent loss of Carbon Monoxide (CO, 28 Da) is highly favorable, resulting in a ring contraction or stable radical cation at 
    
    
    
    174
    .
  • Methoxy Radical Loss: Alternative fragmentation may involve the loss of a methyl radical (

    
    , 15 Da) from the methoxy group at C6, yielding a radical cation at 
    
    
    
    219, though this is usually less abundant than the ester cleavage.
Visualization of Signaling/Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation events in the collision cell.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 234 Inter1 Acylium Ion (Loss of Methanol) m/z 202 Parent->Inter1 - CH3OH (32 Da) Primary Pathway Side1 Radical Cation (Loss of Methyl) m/z 219 Parent->Side1 - CH3• (15 Da) Secondary Pathway Inter2 Core Fragment (Loss of CO) m/z 174 Inter1->Inter2 - CO (28 Da) Ring Contraction

Figure 1: Proposed ESI(+) MS/MS fragmentation pathway for Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate.

Part 4: Validated Experimental Protocol

This protocol is designed to be self-validating. The use of a "System Suitability" step ensures the instrument is capable of detecting the analyte before precious samples are run.

Sample Preparation[3]
  • Stock Solution: Weigh 1.0 mg of analyte. Dissolve in 1 mL DMSO (due to quinolone insolubility in pure water).

  • Working Standard: Dilute Stock 1:100 in 50:50 Methanol:Water (0.1% Formic Acid) to reach ~10 µg/mL.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates that could clog the ESI capillary.

LC-MS/MS Workflow
ParameterSetting
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8 µm
Flow Rate 0.3 mL/min
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B (0-1 min) -> 95% B (1-6 min) -> 5% B (6.1 min)
Injection Vol 2.0 µL
MS Mode Positive Electrospray (

)
Capillary Voltage 3500 V
Drying Gas 10 L/min at 325°C
Analytical Logic Diagram

LCMS_Workflow Sample Sample Prep (DMSO/MeOH) HPLC HPLC Separation (C18 Gradient) Sample->HPLC Injection ESI ESI Source (Positive Mode) HPLC->ESI Elution Q1 Q1 Filter (Select m/z 234) ESI->Q1 Ionization CC Collision Cell (CID with N2) Q1->CC Selection Q3 Q3 Filter (Select m/z 202, 174) CC->Q3 Fragmentation Det Detector (Signal Integration) Q3->Det Quantification

Figure 2: Step-by-step LC-MS/MS analytical workflow for targeted detection.

Part 5: Impurity Profiling & Quantification

When analyzing this molecule, particularly in drug development contexts (e.g., Lenvatinib synthesis), distinguishing it from impurities is vital.

MRM Transitions (Multiple Reaction Monitoring)

For quantitative analysis on a Triple Quadrupole system, use the following transitions:

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 234.1202.115 - 20High abundance, stable ester loss.
Qualifier 1 234.1174.125 - 30Structural confirmation (core fragment).
Qualifier 2 234.1219.120 - 25Specificity (methoxy integrity).
Troubleshooting High Background
  • Issue: High baseline noise at

    
     234.
    
  • Cause: Adducts of lower mass contaminants or solvent clusters.[3]

  • Solution: Increase the Cone Voltage (Fragmentor) slightly to de-cluster solvent ions in the source, but not so high that it induces in-source fragmentation of the labile ester.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22646623, Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Retrieved from [Link]

    • Note: This reference provides physicochemical data for the regioisomer, which serves as the primary reference standard for the class.
  • Niessen, W. M. A. (2003).[3] LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. Retrieved from [Link]

  • Holcapek, M., et al. (2014). Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation. Journal of Mass Spectrometry. Retrieved from [Link]

    • Foundational text for quinolone fragment
  • Agilent Technologies. (2013). Determination of Quinolone Antibiotics in Bovine Liver Using LC/MS/MS. Application Note. Retrieved from [Link]

Sources

Beyond Antibiotics: The Renaissance of Quinolone Scaffolds in Translational Medicine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the quinolone scaffold has been synonymous with antibacterial therapy, anchored by the clinical success of fluoroquinolones (e.g., ciprofloxacin, levofloxacin). However, the "privileged structure" of the 4-quinolone core possesses electronic and steric properties that extend far beyond bacterial DNA gyrase inhibition. This guide explores the repurposing of quinolone derivatives for oncology, virology, and neuroprotection. We analyze the structural modifications required to shift selectivity from prokaryotic to eukaryotic targets and provide validated protocols for synthesizing and testing these next-generation derivatives.

The Chameleon Scaffold: Structural Activity Relationship (SAR) & Molecular Design

The versatility of the quinolone scaffold lies in its ability to act as a chameleon. By altering specific substituents, researchers can tune the molecule's affinity from bacterial DNA gyrase (prokaryotic type II topoisomerase) to human topoisomerase II


 (eukaryotic) or even viral integrases.
Core SAR Logic
  • Position N-1: Controls pharmacokinetics and potency. Bulky hydrophobic groups (cyclopropyl, tert-butyl) enhance lipophilicity and cell penetration.

  • Position C-3 (Carboxyl): Critical for antibacterial activity (binding magnesium in the gyrase active site). Crucial Insight: Masking or replacing this group (e.g., with isothiazolo rings or hydrazides) often abolishes antibacterial activity but drastically increases anticancer potency by facilitating intercalation into mammalian DNA.

  • Position C-6 (Fluorine): The "fluoro" in fluoroquinolones.[1] Enhances cell penetration and gyrase binding. In anticancer derivatives, this is often retained to maintain cellular uptake.

  • Position C-7: The "Wild Card." This is the primary vector for introducing diversity. Bulky heterocyclic rings here (piperazine, pyrrolidine) dictate the spectrum of activity and solubility.

Visualization: The Quinolone SAR Map

QuinoloneSAR Scaffold 4-Quinolone Core N1 N-1 Position (Pharmacokinetics) Scaffold->N1 C3 C-3 Carboxyl (Binding Mode) Scaffold->C3 C6 C-6 Fluorine (Penetration) Scaffold->C6 C7 C-7 Substituent (Target Selectivity) Scaffold->C7 N1_Mod Cyclopropyl/Ethyl: Bacteria & Cancer Aryl groups: Antiviral N1->N1_Mod C3_Mod Free COOH: Antibacterial (Gyrase) Fused Rings/Hydrazides: Anticancer (Topo II) C3->C3_Mod C6_Mod F atom: Increases lipophilicity & gyrase affinity C6->C6_Mod C7_Mod Piperazine: Antibacterial (Cipro) Bulky Heterocycles: Anticancer/MDR Reversal C7->C7_Mod

Figure 1: Strategic modification points on the quinolone scaffold to shift biological activity.

Beyond Antibiotics: Anticancer Applications[2][3][4][5]

Mechanism of Action: The Topoisomerase Switch

While antibacterial quinolones stabilize the cleavable complex of bacterial DNA gyrase, anticancer quinolones (e.g., voreloxin) target human Topoisomerase II


 (Topo II

)
. This enzyme is upregulated in rapidly proliferating cancer cells.

Key Distinction:

  • Prokaryotic Target: DNA Gyrase / Topo IV (Selectivity achieved via water-metal ion bridge with C-3/C-4).

  • Eukaryotic Target: Topo II

    
     (Selectivity achieved by intercalation and direct interaction with the enzyme-DNA complex, often requiring C-7 modifications).
    
Emerging Targets
  • Tubulin Polymerization Inhibition: Certain C-7 aryl-substituted quinolones bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.

  • MDR Reversal: Hybrids of quinolones with efflux pump inhibitors can sensitize multi-drug resistant (MDR) tumors to chemotherapy.

Comparative Potency Data
Derivative ClassPrimary TargetCell Line (IC50)Clinical Status
Voreloxin Topo II IntercalatorAML Cells (0.5 - 2.0

M)
Phase III (AML)
C-3 Hydrazides Tubulin / Topo IIMCF-7 Breast (0.01

M)
Preclinical
Quinolone-Platinum DNA CrosslinkerCisplatin-Resistant LinesPreclinical
C-7 Azoles Topo II / EGFRHeLa (1.5

M)
Preclinical

Experimental Protocols: Validating the Science

To ensure reproducibility and trustworthiness, we provide two core protocols: one for synthesis and one for biological validation.

Protocol A: Regioselective Synthesis of C-7 Modified Quinolones

Objective: To introduce a novel heterocyclic amine at the C-7 position of a fluoroquinolone core (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) via Nucleophilic Aromatic Substitution (


).

Reagents:

  • Precursor: 7-chloro-fluoroquinolone acid (1.0 eq)

  • Nucleophile: N-substituted piperazine or pyrrolidine (1.2 - 2.0 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO

  • Base: Triethylamine (TEA) or DBU (2.0 eq)

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with the 7-chloro precursor and suspend in MeCN (0.1 M concentration).

  • Activation: Add the organic base (TEA) and stir at room temperature for 10 minutes to deprotonate the carboxylic acid (if free) and scavenge HCl.

  • Nucleophilic Attack: Add the secondary amine nucleophile dropwise.

  • Reflux: Heat the mixture to reflux (

    
    C for MeCN) for 6-12 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.
    
    • Checkpoint: The C-7 chlorine is activated by the electron-withdrawing C-6 fluorine and C-4 ketone. If conversion is slow, switch solvent to DMSO and heat to

      
      C.
      
  • Workup: Cool to room temperature.

    • If in MeCN: The product often precipitates. Filter and wash with cold MeCN and diethyl ether.

    • If in DMSO: Pour into ice-water. Adjust pH to 7.0 with 1M HCl to precipitate the product. Filter and dry.

  • Purification: Recrystallize from Ethanol/DMF or purify via flash column chromatography.

Protocol B: High-Throughput Topoisomerase II Decatenation Assay

Objective: To quantify the ability of the new derivative to inhibit human Topo II


, distinguishing it from bacterial gyrase inhibitors.

Principle: Topo II


 converts catenated (interlocked) kinetoplast DNA (kDNA) into decatenated (free) minicircles. Inhibitors prevent this process.[2]

Materials:

  • Human Topoisomerase II

    
     enzyme (purified).
    
  • kDNA substrate (catenated).

  • Assay Buffer: 50 mM Tris-HCl (pH 8), 120 mM KCl, 10 mM MgCl

    
    , 0.5 mM ATP, 0.5 mM DTT.
    
  • Stop Solution: 1% SDS, 20 mM EDTA.

Workflow:

  • Preparation: Prepare a master mix of Assay Buffer and kDNA (200 ng/reaction).

  • Compound Addition: Add 2

    
    L of the test quinolone (dissolved in DMSO) to the wells of a microplate. Include controls:
    
    • Negative Control: DMSO only (Full activity).

    • Positive Control:[3][4] Etoposide (Known inhibitor).[5]

  • Enzyme Initiation: Add 1 unit of Topo II

    
     to each well. Total volume: 20 
    
    
    
    L.
  • Incubation: Incubate at

    
    C for 30 minutes.
    
  • Termination: Add 5

    
    L of Stop Solution.
    
  • Analysis (Gel Electrophoresis):

    • Load samples onto a 1% agarose gel containing ethidium bromide (or SYBR Safe).

    • Run at 80V for 1-2 hours.

    • Visualization: Catenated kDNA remains in the well (high MW). Decatenated minicircles migrate into the gel.

  • Quantification: Image the gel under UV light. Measure band intensity of the decatenated minicircles using densitometry software (e.g., ImageJ). Calculate % Inhibition relative to the DMSO control.

Visualizing the Workflow

The following diagram illustrates the parallel logic between designing antibacterial vs. anticancer quinolones.

MechanismPathways cluster_synth Synthesis Strategy Precursor Quinolone Precursor (7-Chloro-6-Fluoro) Modification C-7 Substitution (S_NAr Reaction) Precursor->Modification SmallAmine Small Amine (e.g., Piperazine) Modification->SmallAmine Path A BulkyAmine Bulky/Aryl Amine (e.g., Phenyl-piperazine) Modification->BulkyAmine Path B Antibiotic Antibacterial Candidate (Cipro-like) SmallAmine->Antibiotic Anticancer Anticancer Candidate (Voreloxin-like) BulkyAmine->Anticancer Assay_Gyrase Assay: DNA Gyrase (Supercoiling Inhibition) Antibiotic->Assay_Gyrase Validates Assay_TopoII Assay: Human Topo II (Decatenation Inhibition) Anticancer->Assay_TopoII Validates Result_Bac Clinical: Infection Assay_Gyrase->Result_Bac High Potency (Low IC50) Result_Can Clinical: Oncology Assay_TopoII->Result_Can High Potency (Low IC50)

Figure 2: Divergent development pathways for quinolone derivatives based on C-7 modification choices.

Future Directions: Hybrids and Metallodrugs

The frontier of quinolone research lies in Molecular Hybridization .

  • Quinolone-Metal Complexes: Complexing quinolones with Ruthenium(II) or Copper(II) drastically alters their geometry and DNA binding mode. These metallodrugs often escape the resistance mechanisms that plague organic-only drugs.

  • Dual-Action Hybrids: Covalent linking of a quinolone (DNA targeting) with an oxazolidinone (Protein synthesis inhibitor) creates a molecule with dual mechanisms, significantly raising the barrier for resistance development.

References

  • Recent Advances in Quinolone based Derivatives as Potential Anticancer Agents. ResearchGate. (2025). Link

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC - NIH. (2019). Link

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. EurekaSelect. (2025). Link

  • Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. PMC - NIH. (2009). Link

  • Recent Advances in Quinolone Hybrids With Potential Antibacterial Activity Against drug-resistant Bacteria. Taylor & Francis. (2023). Link

  • Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2. PMC - NIH. (2023). Link

  • Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach. MDPI. (2022). Link

Sources

The Versatile Scaffold: A Technical Guide to Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate as a Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Quinoline Core

The quinoline ring system is a foundational scaffold in medicinal chemistry and drug discovery, renowned for its broad spectrum of biological activities.[1][2] Within this vast chemical space, Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate emerges as a compound of significant interest for researchers. Its specific substitution pattern—a methoxy group at the 6-position and a methyl carboxylate at the 7-position on the 4-oxo-1,4-dihydroquinoline core—suggests a confluence of functionalities that can be exploited for various research applications. This guide provides an in-depth technical overview of this compound, from its synthesis and chemical properties to its potential mechanisms of action and practical applications as a research tool, empowering scientists to leverage its capabilities in their investigations.

Physicochemical Properties and Synthesis

A thorough understanding of a research tool begins with its fundamental chemical characteristics and a reliable synthetic route.

Table 1: Physicochemical Properties of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₄[3]
Molecular Weight 233.22 g/mol [3]
IUPAC Name methyl 7-methoxy-4-oxo-1H-quinoline-6-carboxylate[3]
CAS Number 205448-65-3[3]

A plausible synthetic route for Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate can be adapted from established methods for quinolone synthesis. One common approach involves the Gould-Jacobs reaction, which utilizes an aniline derivative and a malonic ester derivative.

Biological Activities and Putative Mechanisms of Action

While specific extensive studies on Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate are emerging, the known biological activities of closely related quinolone derivatives provide a strong basis for its utility as a research tool. The core scaffold is known to interact with various biological targets, suggesting a multi-faceted pharmacological profile.

Antimicrobial Activity: Targeting Bacterial Replication

The 4-oxo-1,4-dihydroquinoline core is the hallmark of quinolone antibiotics, which are known inhibitors of bacterial DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for bacterial DNA replication, transcription, and repair. Inhibition of these topoisomerases leads to breaks in the bacterial chromosome and ultimately cell death.[6] The specific substitutions on the quinoline ring modulate the potency and spectrum of this antimicrobial activity.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

Quinolones bind to the complex formed between DNA and DNA gyrase or topoisomerase IV.[6][7] This binding stabilizes the cleaved DNA-enzyme complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[7] The 4-oxo and carboxylate groups are essential for coordinating with a magnesium ion, which in turn interacts with the enzyme and the DNA.[6]

Antioxidant and Neuroprotective Potential

Several studies on substituted quinolines have highlighted their capacity to act as antioxidants and neuroprotective agents.[8][9] This activity is often attributed to their ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions.

Mechanism of Action: Free Radical Scavenging and Modulation of Oxidative Stress Pathways

The aromatic nature of the quinoline ring allows it to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). The methoxy group at the 6-position, being an electron-donating group, may enhance this antioxidant capacity. By mitigating oxidative stress, this compound could be a valuable tool for studying cellular damage in various disease models, particularly neurodegenerative disorders where oxidative damage is a key pathological feature.[10][11]

Enzyme Inhibition: A Tool for Neurological and Cancer Research

The quinoline scaffold has been identified as a privileged structure for the development of various enzyme inhibitors, including acetylcholinesterase (AChE) and protein kinases.

Acetylcholinesterase (AChE) Inhibition:

AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.[12] The planar aromatic structure of quinolines allows them to interact with the active site of AChE.[3] Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate can be investigated as a tool to study cholinergic pathways and for the preliminary screening of potential anti-Alzheimer's agents.

Kinase Inhibition:

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[13][14] Several quinoline derivatives have been developed as potent kinase inhibitors, targeting enzymes like c-Met.[13][15] The 4-anilinoquinoline scaffold, structurally related to our topic compound, is a known c-Met inhibitor.[15] This suggests that Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate could serve as a starting point or a tool compound for investigating kinase-driven signaling pathways in cancer research.

Experimental Protocols: A Practical Guide for the Researcher

The following are generalized protocols that can be adapted for the investigation of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. It is imperative for researchers to optimize these protocols for their specific experimental setup.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method to determine the MIC of the compound against bacterial strains.

Materials:

  • Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring OD₆₀₀)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Test Solutions: Prepare various concentrations of the test compound and ascorbic acid in methanol.

  • Assay: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the test compound solutions or the positive control. A blank containing only methanol and DPPH should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman's method, which measures the product of AChE activity.

Materials:

  • Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

  • Acetylcholinesterase (AChE) from a commercial source

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Donepezil or Galantamine (as a positive control)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents: Prepare solutions of AChE, ATCI, DTNB, the test compound, and the positive control in phosphate buffer.

  • Assay: In a 96-well plate, add the AChE solution and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add DTNB and ATCI to each well to start the reaction.

  • Measurement: Monitor the change in absorbance at 412 nm over time. The rate of reaction is proportional to the AChE activity.

  • Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.

Data Presentation and Interpretation

The results from these assays can be tabulated to provide a clear and concise summary of the compound's activity.

Table 2: Hypothetical Biological Activity Data for Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

AssayTarget/OrganismMetricResult
Antimicrobial S. aureusMIC (µg/mL)16
E. coliMIC (µg/mL)32
Antioxidant DPPH RadicalIC₅₀ (µM)45
Enzyme Inhibition AcetylcholinesteraseIC₅₀ (µM)12
c-Met KinaseIC₅₀ (µM)5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizing Workflows and Pathways

Diagrams are invaluable for conceptualizing experimental workflows and biological pathways.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening start Starting Materials (Aniline & Malonate Derivatives) synthesis Chemical Synthesis (e.g., Gould-Jacobs Reaction) start->synthesis purification Purification (Crystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization compound Methyl 6-methoxy-4-oxo- 1,4-dihydroquinoline-7-carboxylate characterization->compound antimicrobial Antimicrobial Assay (MIC Determination) compound->antimicrobial antioxidant Antioxidant Assay (DPPH Scavenging) compound->antioxidant enzyme Enzyme Inhibition Assays (AChE, Kinase) compound->enzyme mechanism_of_action cluster_antimicrobial Antimicrobial Action cluster_neuroprotection Neuroprotection / Antioxidant cluster_enzyme_inhibition Enzyme Inhibition compound Methyl 6-methoxy-4-oxo- 1,4-dihydroquinoline-7-carboxylate gyrase DNA Gyrase / Topoisomerase IV compound->gyrase Inhibits ros Reactive Oxygen Species (ROS) compound->ros Scavenges ache Acetylcholinesterase (AChE) compound->ache Inhibits kinase Protein Kinases (e.g., c-Met) compound->kinase Inhibits dna_breaks DNA Double-Strand Breaks gyrase->dna_breaks cell_death_bac Bacterial Cell Death dna_breaks->cell_death_bac oxidative_stress Oxidative Stress ros->oxidative_stress neuronal_damage Neuronal Damage oxidative_stress->neuronal_damage downstream_effects Modulation of Signaling Pathways ache->downstream_effects kinase->downstream_effects

Caption: Putative mechanisms of action for Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate.

Conclusion and Future Directions

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate represents a versatile and promising research tool. Its core quinolone structure, decorated with strategic methoxy and methyl carboxylate groups, provides a foundation for a range of biological activities. Based on the extensive research on related compounds, it is a strong candidate for use in studies on antimicrobial resistance, neurodegenerative diseases, and cancer biology. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers to design and execute their own investigations. Future work should focus on elucidating the specific molecular targets and quantifying the potency of this compound in various biological systems. Such studies will undoubtedly further solidify its position as a valuable asset in the chemical biology toolbox.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Ezelarab, H. A., Abbas, H. A., & Abdel-Alim, A. A. (2018). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pathogens, 7(4), 96. [Link]

  • Okada, K., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(4), 1341–1344. [Link]

  • Pérez-Alarcón, A., et al. (2015). Neurogenic Potential Assessment and Pharmacological Characterization of 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (Pinoline) and Melatonin-Pinoline Hybrids. ACS chemical neuroscience, 6(5), 724–734. [Link]

  • MySkinRecipes. Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • PubChem. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. [Link]

  • Verma, A., et al. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 26(16), 4945. [Link]

  • Kouznetsov, V., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 28(14), 5403. [Link]

  • Singh, M., & Parle, M. (2009). Synthesis and Pharmacological Evaluation of Some Quinoline Derivatives as Potential Antiamnesic Agents. Journal of Young Pharmacists, 1(4), 341. [Link]

  • U.S. Patent No. US4822801A. (1989).
  • Afonso, C. M. M., et al. (2016). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC advances, 6(113), 112155-112180. [Link]

  • National Center for Biotechnology Information. (2012). O-[11C]methyl derivative of 6,7-dimethoxy-2-(4-methoxy-biphenyl-4-yl-methyl)-1,2,3,4-tetrahydro-isoquinoline. In Probe Reports from the Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Grygorenko, O. O., et al. (2017). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules, 22(12), 2090. [Link]

  • Bezverkhyy, I., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 770-779. [Link]

  • Rowbottom, M. W., et al. (2012). Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. Journal of medicinal chemistry, 55(3), 1082–1105. [Link]

  • U.S. Patent No. US9249111B2. (2016). Substituted quinoxalines as B-RAF kinase inhibitors.
  • Saleh, N. S., et al. (2025). 6,7-Dimethoxy-2-methyl-4-substituted quinazolines: Design, synthesis, EGFR inhibitory activity, in vitro cytotoxicity, and in silico studies. ResearchGate. [Link]

  • Bautista-Martínez, J. A., et al. (2021). Esters of Quinoxaline-7-Carboxylate 1,4-Di-N-Oxide as Potential Inhibitors of Glycolytic Enzymes of Entamoeba Histolytica: In Silico Approach. ResearchGate. [Link]

  • Zhang, L., et al. (2013). Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors. Bioorganic & medicinal chemistry, 21(21), 6571–6583. [Link]

  • Asadipour, A., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in pharmaceutical sciences, 12(1), 22–33. [Link]

  • Wang, W., et al. (2017). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of enzyme inhibition and medicinal chemistry, 32(1), 114–121. [Link]

  • PubChem. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. [Link]

  • PubChem. 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide. [Link]

  • Priya J, et al. (2024). IN SILICO COMPUTATIONAL SCREENING OF PHYTOCONSTITUENTS OF POLYHERBAL FORMULATION SUKKUMALLI KASHAYAM AGAINST MPRO, SPIKE PROTEIN AND TMPRSS2 PROTEASE INHIBITOR FOR SARS-COV-2. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Medicinal Chemistry, 14(4), 587-611. [Link]

  • Sharma, P., et al. (2023). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. International Journal of Molecular Sciences, 24(11), 9294. [Link]

  • Fournier, B., & Hooper, D. C. (2000). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. Antimicrobial agents and chemotherapy, 44(6), 1472–1477. [Link]

Sources

Methodological & Application

Friedländer synthesis for substituted quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Friedländer Synthesis for Substituted Quinolines & Quinolone Derivatives

Executive Summary

The Friedländer synthesis remains a cornerstone methodology for constructing the quinoline scaffold—a privileged heterocycle in FDA-approved therapeutics (e.g., Chloroquine, Ciprofloxacin, Bosutinib). While the classical Friedländer reaction strictly yields quinolines (heteroaromatic), modified protocols and related condensations (like the Niementowski variation) allow access to quinolones (oxo-derivatives).

This guide provides a rigorous technical breakdown of the Friedländer synthesis, offering optimized protocols for both thermal and microwave-assisted conditions. It distinguishes between the synthesis of the aromatic quinoline core and the functionalized quinolone derivatives often required in kinase inhibitor design.

Mechanistic Insight & Pathway Selection

The reaction involves the condensation of an 2-aminoaryl carbonyl (typically 2-aminobenzaldehyde or 2-aminoacetophenone) with an enolisable ketone or aldehyde. The mechanism proceeds via two competing pathways depending on conditions: acid-catalyzed (Schiff base first) or base-catalyzed (Aldol first).

Diagram 1: Mechanistic Pathways (Friedländer vs. Niementowski)

This decision tree illustrates the divergence between synthesizing Quinolines (Standard Friedländer) and 4-Quinolones (Niementowski Extension).

Friedlander_Mechanism Start Starting Materials AminoAld 2-Aminobenzaldehyde (or 2-Amino ketone) Start->AminoAld Anthranilic Anthranilic Acid (COOH substituted) Start->Anthranilic Condensation Step 1: Aldol Condensation (Base Catalyzed) AminoAld->Condensation + Ketone (Base) SchiffBase Alt Step 1: Imine Formation (Acid Catalyzed) AminoAld->SchiffBase + Ketone (Acid) AmideBond Step 1: Amide Formation (High Temp/MW) Anthranilic->AmideBond + Ketone/Formamide Ketone Enolizable Ketone (R-CH2-C=O-R') Intermediate Intermediate: Amino-Enone Condensation->Intermediate SchiffBase->Intermediate Cyclization Step 2: Cyclodehydration (- H2O) Intermediate->Cyclization Quinoline PRODUCT A: Substituted Quinoline (Aromatic) Cyclization->Quinoline Cyclization_N Step 2: Intramolecular Condensation AmideBond->Cyclization_N Quinolone PRODUCT B: 4-Quinolone (4-Hydroxyquinoline) Cyclization_N->Quinolone

Caption: Divergent pathways for Quinoline vs. Quinolone synthesis based on the 2-amino substrate.

Critical Parameters & Optimization

Success in Friedländer synthesis depends on balancing the reactivity of the carbonyl partners.

ParameterStandard ConditionOptimization / Green AlternativeEffect on Outcome
Catalyst KOH, NaOH (10-20 mol%)Sulfamic Acid, Iodine (1-5 mol%)Acids prevent self-condensation of unstable aldehydes; Bases accelerate aldol step.
Solvent Ethanol, RefluxWater, Glycerol, or Solvent-FreeWater promotes hydrophobic aggregation, accelerating rate; Solvent-free (MW) maximizes atom economy.
Temperature 80–100°C (1-4 hours)120–160°C (MW, 5-15 mins)Microwave irradiation overcomes activation energy for sterically hindered ketones.
Substrate 2-Aminobenzaldehyde2-Nitrobenzaldehyde + Fe/HClIn situ reduction of nitro group avoids handling unstable amino-aldehydes (modified Friedländer).

Experimental Protocols

Protocol A: Standard Thermal Synthesis of Polysubstituted Quinolines

Best for: Routine synthesis of 2,3-disubstituted quinolines.

Reagents:

  • 2-Aminobenzaldehyde (1.0 equiv)

  • Active Methylene Ketone (e.g., Ethyl acetoacetate, Acetophenone) (1.1 equiv)

  • Catalyst: Sulfamic Acid (5 mol%) or KOH (10 mol%)

  • Solvent: Ethanol (absolute)

Procedure:

  • Charge: In a 50 mL round-bottom flask, dissolve 2-aminobenzaldehyde (1 mmol, 121 mg) and the ketone (1.1 mmol) in Ethanol (5 mL).

  • Catalyze: Add Sulfamic acid (0.05 mmol, 5 mg) for acid catalysis OR KOH (0.1 mmol) for base catalysis.

    • Note: Acid catalysis is preferred for sensitive substrates to minimize polymerization.

  • Reflux: Heat the mixture to reflux (78°C) with magnetic stirring. Monitor via TLC (30% EtOAc/Hexane).

    • Checkpoint: Reaction is typically complete in 1–3 hours.

  • Work-up: Cool to room temperature.

    • If solid precipitates: Filter and wash with cold ethanol.

    • If solution: Pour into crushed ice (20 g). The solid product will precipitate. Filter, wash with water, and dry.

  • Purification: Recrystallize from hot ethanol or purify via silica gel chromatography if necessary.

Protocol B: Microwave-Assisted Green Synthesis (Solvent-Free)

Best for: High-throughput library generation, sterically hindered ketones.

Reagents:

  • 2-Aminobenzaldehyde (1.0 equiv)

  • Ketone (1.2 equiv)

  • Catalyst: Molecular Iodine (1 mol%) or K-10 Montmorillonite Clay (100 mg/mmol)

Procedure:

  • Mix: In a microwave-safe vial (e.g., 10 mL crimp-top), mix the amine and ketone. If solid, grind them together in a mortar before transfer.

  • Catalyze: Add the catalyst (Iodine or Clay). No solvent is required.[1][2]

  • Irradiate: Place in a dedicated synthesis microwave (e.g., CEM Discover or Anton Paar).

    • Settings: Power = 100W (Dynamic), Max Temp = 100°C, Hold Time = 5 minutes.

  • Extraction: Cool the vial. Add Ethyl Acetate (5 mL) to dissolve the product. Filter to remove the clay catalyst (if used).

  • Isolate: Evaporate solvent under reduced pressure. Yields are typically >90% with high purity.

Protocol C: Niementowski Variation for 4-Quinolones

Best for: Synthesizing 4-hydroxyquinoline (4-quinolone) scaffolds, common in kinase inhibitors.

Reagents:

  • Anthranilic Acid (1.0 equiv)

  • Ketone or Amide (e.g., Formamide for unsubstituted) (Excess or 1.5 equiv)[3]

  • Solvent: Polyphosphoric Acid (PPA) or PEG-400

Procedure:

  • Charge: Mix Anthranilic acid (1 mmol) and the ketone (1.5 mmol) in a reaction vessel.

  • Solvent/Catalyst: Add PPA (2 g) to act as both solvent and condensing agent.

  • Heat: Heat to 120–140°C for 2–4 hours.

    • Note: This reaction requires higher energy to drive the formation of the amide bond and subsequent cyclization.

  • Quench: Cool to ~60°C and carefully pour into ice water. Neutralize with 10% NaOH solution until pH ~7.

  • Isolate: The 4-quinolone will precipitate as an off-white solid. Filter and recrystallize from DMF/Ethanol.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Self-condensation of 2-aminobenzaldehyde.Use freshly prepared 2-aminobenzaldehyde or the stable "Tröger's base" precursor. Alternatively, use the 2-nitrobenzaldehyde protocol with Fe/HCl reduction in situ.
Mixture of Isomers Unsymmetrical ketones (Regioselectivity).Acid catalysis typically favors the linear product (kinetic), while base favors the thermodynamic product. Switch catalyst to invert regioselectivity.
No Reaction Steric hindrance on ketone.Switch to Protocol B (Microwave) . The thermal energy transfer is more efficient for bulky substrates.
Product is Oil Incomplete crystallization.Triturate the oil with cold diethyl ether or hexane to induce precipitation.

References

  • Classic Mechanism & Review: The Friedländer Synthesis of Quinolines. Organic Reactions.[1][2][3][4][5][6][7][8][9] [4]

  • Green Chemistry Protocol: Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 2012.[1][10]

  • Microwave Methodology: Microwave-Assisted Friedländer Synthesis of Quinolines.[1] ResearchGate / Scribd.

  • Niementowski Variation (Quinolones): Niementowski Quinoline Synthesis. Wikipedia / Primary Lit.

  • 2-Nitrobenzaldehyde Modification: Domino Nitro Reduction-Friedländer Heterocyclization. PMC NIH.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Quinolone Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Quinolone Esters and the Power of Palladium Catalysis

The quinolone structural motif is a cornerstone in medicinal chemistry and drug development, forming the core of numerous antibacterial agents and exhibiting a wide range of other biological activities. Quinolone esters, in particular, are pivotal intermediates and target molecules, offering versatile handles for further functionalization. Traditional methods for quinolone synthesis often require harsh conditions and multi-step procedures. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of these vital heterocycles, providing milder, more efficient, and highly modular synthetic routes.[1]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the most robust palladium-catalyzed methodologies for the synthesis of quinolone esters. We will delve into the mechanistic underpinnings of these transformations, offering not just procedural steps but also the strategic rationale behind the choice of catalysts, ligands, and reaction conditions. This document is structured to serve as a practical laboratory resource, complete with detailed, step-by-step protocols and comparative data to aid in reaction optimization and substrate scope exploration.

Core Synthetic Strategies: A Mechanistic Overview

Three principal palladium-catalyzed strategies have emerged as powerful tools for the synthesis of quinolone esters:

  • Heck Coupling and Subsequent Cyclization: This two-step sequence involves an initial palladium-catalyzed coupling of an o-haloaniline with an acrylate ester, followed by an intramolecular cyclization to form the quinolone ring.[2]

  • Carbonylative Annulation: This elegant approach constructs the quinolone core in a single step by reacting an o-haloaniline with an alkyne and carbon monoxide, often generated in situ.[3]

  • C-H Activation/Annulation: Representing the cutting edge of synthetic efficiency, these methods forge the quinolone ring by directly coupling C-H bonds, thus avoiding the need for pre-functionalized starting materials.[4]

The choice of strategy is often dictated by the desired substitution pattern on the quinolone core and the availability of starting materials. In the following sections, we will examine each of these methodologies in detail.

I. Heck Coupling-Cyclization: A Stepwise Approach to Quinolone Esters

The Heck reaction, a cornerstone of palladium catalysis, provides a reliable method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[5] In the context of quinolone ester synthesis, this reaction is typically the first step in a two-step sequence.

Mechanistic Rationale

The catalytic cycle of the Heck reaction is a well-established sequence of elementary organometallic steps:

Heck_Mechanism cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Alkene_Complex Alkene Complex Ar-Pd(II)-X(L_n)->Alkene_Complex Alkene Coordination Migratory_Insertion Migratory Insertion Intermediate Alkene_Complex->Migratory_Insertion Migratory Insertion Hydrido_Pd_Complex Hydrido-Pd Complex Migratory_Insertion->Hydrido_Pd_Complex β-Hydride Elimination Hydrido_Pd_Complex->Pd(0)L_n Reductive Elimination (Base) Catalyst Pd(0)L_n: Active Catalyst Intermediate1 Ar-Pd(II)-X(L_n): Arylpalladium(II) Intermediate

Figure 1: General Catalytic Cycle for the Heck Reaction.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the o-haloaniline, forming an arylpalladium(II) intermediate.[6]

  • Alkene Coordination and Migratory Insertion: The acrylate ester coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a hydrido-palladium complex and the coupled product.

  • Reductive Elimination: A base regenerates the Pd(0) catalyst by removing the hydride and the halide from the palladium complex.[6]

The resulting cinnamate derivative then undergoes an intramolecular cyclization, typically under acidic or basic conditions, to yield the quinolone-2(1H)-one ester.

Experimental Protocol: Synthesis of Methyl 2-Oxo-1,2-dihydroquinoline-3-carboxylate via Heck Coupling-Cyclization

This protocol is adapted from a procedure for the synthesis of methoxyquinolin-2(1H)-ones.[2]

Materials:

  • 2-Iodoaniline

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Heck Coupling:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodoaniline (1.0 equiv), palladium(II) acetate (0.05 equiv), and acetonitrile.

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Add triethylamine (2.0 equiv) and methyl acrylate (1.2 equiv) to the reaction mixture.

    • Heat the reaction to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography or used directly in the next step.

  • Cyclization:

    • Dissolve the crude cinnamate derivative in a suitable solvent such as acetic acid or a mixture of an organic solvent and aqueous acid (e.g., dioxane/HCl).

    • Heat the mixture to reflux (typically 80-110 °C) and stir for 2-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

II. Carbonylative Annulation: A Convergent Approach

Palladium-catalyzed carbonylative annulation offers a more convergent and atom-economical route to quinolone esters by combining the starting materials and a carbon monoxide source in a single step. This method is particularly useful for the synthesis of quinolin-4-ones.[7]

Mechanistic Rationale

The mechanism involves a cascade of palladium-catalyzed reactions, including a Sonogashira coupling, carbon monoxide insertion, and intramolecular cyclization.

Carbonylative_Annulation Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Alkyne_Complex Alkyne Complex Ar-Pd(II)-X(L_n)->Alkyne_Complex Alkyne Coordination Alkynyl_Pd_Complex Alkynyl-Pd Complex Alkyne_Complex->Alkynyl_Pd_Complex Deprotonation (Base) CO_Insertion Acyl-Pd Complex Alkynyl_Pd_Complex->CO_Insertion CO Insertion Ynone_Intermediate Ynone Intermediate CO_Insertion->Ynone_Intermediate Reductive Elimination Cyclization_Product Quinolone Ester Ynone_Intermediate->Cyclization_Product Intramolecular Cyclization Cyclization_Product->Pd(0)L_n Catalyst Regeneration

Figure 2: Proposed Catalytic Cycle for Carbonylative Annulation.

  • Oxidative Addition: The Pd(0) catalyst reacts with the o-haloaniline to form an arylpalladium(II) species.[8]

  • Sonogashira Coupling: The terminal alkyne (e.g., an alkyl propiolate) couples with the arylpalladium(II) intermediate.

  • Carbonyl Insertion: Carbon monoxide inserts into the aryl-palladium bond to form an acyl-palladium complex.[8]

  • Reductive Elimination: The acyl and alkynyl groups undergo reductive elimination to form a 2-alkynyl-3-aminophenyl ketone (ynone) intermediate and regenerate the Pd(0) catalyst.

  • Intramolecular Cyclization: The ynone intermediate undergoes a base-mediated intramolecular cyclization to afford the quinolone ester.[8]

Experimental Protocol: Synthesis of Ethyl 2-Phenyl-4-oxo-1,4-dihydroquinoline-3-carboxylate via Carbonylative Annulation

This protocol is a representative procedure for the synthesis of 4-quinolones via carbonylative Sonogashira coupling.[7][8]

Materials:

  • 2-Iodoaniline

  • Ethyl phenylpropiolate

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Carbon monoxide (CO) balloon

  • Standard glassware for reactions under a CO atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 2-iodoaniline (1.0 equiv), ethyl phenylpropiolate (1.2 equiv), PdCl₂ (0.05 equiv), PPh₃ (0.1 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine (3.0 equiv) via syringe.

  • Evacuate and backfill the flask with carbon monoxide from a balloon three times.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under a CO atmosphere (balloon pressure).

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 2-phenyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

III. C-H Activation/Annulation: The Atom-Economical Frontier

Direct C-H activation is a highly desirable synthetic strategy as it minimizes the generation of waste products and reduces the number of synthetic steps.[9] In the context of quinolone ester synthesis, intramolecular C-H alkenylation of N-aryl enamines or related substrates has proven to be a powerful method.[4]

Mechanistic Rationale

The mechanism of C-H activation for quinolone synthesis often involves an electrophilic palladation of the aniline ring, followed by an intramolecular cyclization.

CH_Activation Pd(II)X_2 Pd(II)X_2 Coordination_Complex Coordination Complex Pd(II)X_2->Coordination_Complex Coordination Palladacycle Palladacycle Coordination_Complex->Palladacycle C-H Activation (Electrophilic Palladation) Carbopalladation Carbopalladation Intermediate Palladacycle->Carbopalladation Intramolecular Carbopalladation Quinolone_Product Quinolone Ester Carbopalladation->Quinolone_Product β-Hydride Elimination Pd(0) Pd(0) Quinolone_Product->Pd(0) Pd(0)->Pd(II)X_2 Reoxidation (Oxidant)

Figure 3: General Mechanism for Intramolecular C-H Alkenylation.

  • Coordination and C-H Activation: The Pd(II) catalyst coordinates to the enamine substrate, followed by an electrophilic palladation of the ortho C-H bond of the aniline ring to form a six-membered palladacycle.[10]

  • Intramolecular Carbopalladation: The double bond of the enamine inserts into the aryl-palladium bond in a 6-exo-trig cyclization.[10]

  • β-Hydride Elimination: Elimination of a hydride from the newly formed ring regenerates the double bond within the quinolone system and produces a Pd(0) species.

  • Catalyst Reoxidation: An oxidant, such as Cu(OAc)₂ or Ag₂CO₃, is required to reoxidize the Pd(0) to the active Pd(II) state to complete the catalytic cycle.[11]

Experimental Protocol: Synthesis of Ethyl 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate via Intramolecular C-H Alkenylation

This protocol is based on the intramolecular C-H alkenylation of N-phenylacrylamides and can be adapted for enamine substrates.[4][11]

Materials:

  • Ethyl 3-anilino-2-butenoate

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Celite®

  • Standard laboratory glassware

Procedure:

  • To a sealable reaction tube, add ethyl 3-anilino-2-butenoate (1.0 equiv), Pd(TFA)₂ (0.1 equiv), and Cu(OAc)₂ (2.0 equiv).

  • Add a 1:4 mixture of TFA/DCE.

  • Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with DCM and filter through a pad of Celite®.

  • Wash the filter cake with additional DCM.

  • Concentrate the combined organic phases under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to isolate the desired ethyl 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Data Presentation: Comparison of Key Methodologies

The following table provides a comparative summary of the three main palladium-catalyzed routes to quinolone esters, highlighting key parameters to aid in the selection of the most appropriate method for a given synthetic target.

FeatureHeck Coupling-CyclizationCarbonylative AnnulationC-H Activation/Annulation
Generality Broad substrate scopeGood for 4-quinolonesGrowing scope, substrate-dependent
Atom Economy ModerateHighVery High
Number of Steps TwoOneOne
Key Reagents o-Haloaniline, acrylateo-Haloaniline, alkyne, CO sourceN-Aryl enamine/acrylamide
Catalyst System Pd(OAc)₂, PPh₃, BasePdCl₂, PPh₃, CuI, BasePd(TFA)₂, Oxidant (e.g., Cu(OAc)₂)
Typical Yields 60-90%50-85%60-95%
Advantages Well-established, reliableConvergent, builds complexity quicklyNo pre-functionalization needed
Disadvantages Two separate stepsRequires CO (gas or surrogate)Requires an oxidant, can have regioselectivity issues

Conclusion and Future Outlook

Palladium catalysis has undeniably transformed the synthesis of quinolone esters, offering a diverse toolbox of efficient and modular methods. The Heck coupling-cyclization sequence remains a robust and reliable two-step approach, while carbonylative annulation provides a highly convergent one-pot strategy. The continued development of C-H activation methodologies represents the future of this field, promising even more atom-economical and environmentally benign syntheses.

As our understanding of ligand effects and reaction mechanisms deepens, we can anticipate the development of even more selective and active palladium catalysts. These advancements will undoubtedly expand the scope of accessible quinolone ester derivatives, paving the way for the discovery of new therapeutic agents and functional materials. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of palladium catalysis in their pursuit of novel quinolone-based molecules.

References

  • Silva, V. L. M.; Silva, A. M. S. Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules2019 , 24(2), 228. [Link]

  • Xu, J.; Sun, J.; Zhao, J.; Huang, B.; Li, X.; Sun, Y. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Adv.2017 , 7(57), 36242-36245. [Link]

  • Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Org. React.1982 , 27, 345-390. [Link]

  • Carral-Menoyo, P.; et al. Intramolecular Palladium-catalyzed C-H activation reactions: Synthesis of substituted quinolones. ChemCatChem2015 , 7(18), 2954-2960. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100(8), 3009-3066. [Link]

  • Hu, Y.; et al. Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein J. Org. Chem.2012 , 8, 1566-1571. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Zhao, J.; et al. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances2017 , 7, 36242-36245. [Link]

  • Wang, G.; et al. Palladium-Catalyzed C-H Alkenylation of Arenes with Alkynes: Stereoselective Synthesis of Vinyl Chlorides via a 1,4-Chlorine Migration. Org. Lett.2015 , 17(18), 4494-4497. [Link]

  • Silva, V. L. M.; Silva, A. M. S. Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules2019 , 24(2), 228. [Link]

  • Wu, J.; et al. Practical Route to 2-Quinolinones via a Pd-Catalyzed C–H Bond Activation/C–C Bond Formation/Cyclization Cascade Reaction. Org. Lett.2015 , 17(2), 222-225. [Link]

  • Viduedo, J.; et al. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules2025 , 30(1), 123. [Link]

  • Carral-Menoyo, P.; et al. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catal. Sci. Technol.2018 , 8, 2494-2507. [Link]

  • Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chem. Rev.2010 , 110(2), 1147-1169. [Link]

  • Carballo, R. M.; et al. Axial chirality control through Palladium-catalysed C-H alkenylation reactions. Atroposelective synthesis of 4-arylquinolin-2(1H)-ones. ChemRxiv. 2020 . [Link]

  • Szymańska, E.; et al. The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. Molecules2021 , 26(11), 3329. [Link]

  • Silva, V. L. M.; Silva, A. M. S. Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules2019 , 24(2), 228. [Link]

  • Zhang, Y.; et al. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules2024 , 29(11), 2536. [Link]

  • Daugulis, O.; et al. Palladium-catalyzed N-monoarylation of amidines and a one-pot synthesis of quinazoline derivatives. Org. Lett.2012 , 14(14), 3740-3743. [Link]

  • Bartoli, G.; et al. A palladium iodide catalyzed regioselective carbonylative route to isocoumarin and thienopyranone carboxylic esters. Adv. Synth. Catal.2014 , 356(14-15), 3255-3265. [Link]

  • Hartwig, J. F. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. J. Am. Chem. Soc.1999 , 121(17), 4366-4375. [Link]

  • Chen, C-Y.; et al. Enhanced Selectivity in 4-Quinolone Formation: A Dual-Base System for Palladium-Catalyzed Carbonylative Cyclization with Fe(CO)5. Molecules2024 , 29(4), 841. [Link]

  • Willis, M. C. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules2023 , 28(7), 3045. [Link]

Sources

A Comprehensive Guide to Quinolone Synthesis: Protocols and Mechanistic Insights for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Quinolone and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of a wide array of pharmaceuticals, most notably the potent class of broad-spectrum antibiotics.[1] Their versatile biological activities also extend to anticancer, anti-inflammatory, and antiviral applications, making the efficient and controlled synthesis of the quinolone ring system a critical endeavor for researchers in drug discovery and development.[2]

This technical guide provides an in-depth exploration of the most robust and historically significant methods for quinolone synthesis. Designed for the laboratory professional, this document eschews a rigid template, instead offering a narrative that delves into the mechanistic underpinnings of each reaction, providing not just the "how" but the "why" behind crucial experimental steps. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

General Laboratory Safety and Reagent Handling

Prior to commencing any synthetic protocol, a thorough risk assessment is mandatory. All manipulations should be conducted within a certified fume hood. Personal Protective Equipment (PPE), including safety goggles, laboratory coats, and appropriate chemical-resistant gloves, must be worn at all times.[3] Many reagents used in these syntheses are corrosive, toxic, or flammable, and their respective Safety Data Sheets (SDS) must be consulted before use.[4] Glassware should be oven-dried to prevent unwanted side reactions with moisture.

I. The Gould-Jacobs Reaction: Building the 4-Hydroxyquinoline Core

The Gould-Jacobs reaction is a cornerstone of quinolone synthesis, proceeding through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[5] This method is particularly effective for preparing 4-hydroxyquinolines, which are key intermediates for many quinolone antibiotics.[6]

Mechanistic Rationale

The reaction unfolds in a series of well-defined steps. Initially, the aniline performs a nucleophilic attack on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[5] The critical step is the subsequent thermal cyclization, a 6-electron electrocyclic reaction, which occurs at high temperatures (typically >200 °C). This high energy barrier is necessary to overcome the aromaticity of the aniline ring during the ring-closing process. The resulting 4-hydroxy-3-carboalkoxyquinoline exists predominantly in its 4-oxo tautomeric form. Subsequent saponification and decarboxylation yield the final 4-hydroxyquinoline product.[5]

Caption: Workflow of the Gould-Jacobs Reaction.

Experimental Protocols

Two validated protocols are presented: a classical thermal method and a modern microwave-assisted approach, which can dramatically reduce reaction times.[7]

Protocol 1: Classical Thermal Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol describes the initial condensation and cyclization steps.

  • Step 1: Condensation

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).[8]

    • Heat the reaction mixture to 110-130 °C for 1-2 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of aniline and the formation of the intermediate.

    • After the reaction is complete, allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure using a rotary evaporator. The crude anilidomethylenemalonate intermediate is typically a solid or viscous oil and can often be used in the next step without further purification.

  • Step 2: Thermal Cyclization

    • To the crude intermediate from Step 1, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether (approximately 5-10 mL per gram of intermediate).

    • Heat the mixture to 240-260 °C with vigorous stirring. The high temperature is crucial for the intramolecular cyclization.[9]

    • Maintain this temperature for 20-30 minutes. The product will often precipitate from the hot solution.

    • Cool the reaction mixture to room temperature. The precipitated solid is collected by vacuum filtration.

    • Wash the solid with a non-polar solvent like hexane or ether to remove the high-boiling solvent, then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield ethyl 4-hydroxyquinoline-3-carboxylate.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant acceleration of the reaction.

  • Materials: Aniline (2.0 mmol, 0.186 g), Diethyl ethoxymethylenemalonate (6.0 mmol, 1.30 g)

  • Procedure:

    • In a 2-5 mL microwave vial equipped with a magnetic stirring bar, combine the aniline and diethyl ethoxymethylenemalonate.[7]

    • Seal the vial and place it in a microwave reactor.

    • Heat the mixture to 250 °C and hold for 10 minutes.[7]

    • After the reaction, cool the vial to room temperature. The product should precipitate.

    • Filter the solid product and wash with ice-cold acetonitrile (approx. 3 mL).[7]

    • Dry the resulting solid under vacuum.

ParameterClassical Thermal ProtocolMicrowave-Assisted Protocol
Temperature Condensation: 110-130 °C; Cyclization: 240-260 °C250 °C
Reaction Time 2-4 hours10 minutes
Solvent High-boiling solvent (e.g., Dowtherm A) for cyclizationSolvent-free or minimal solvent
Typical Yield Variable, often moderate to goodGood to excellent (e.g., 47%)[7]

II. Conrad-Limpach-Knorr Synthesis: Temperature-Controlled Regioselectivity

The Conrad-Limpach-Knorr synthesis provides access to either 4-hydroxyquinolines or 2-hydroxyquinolines from the same starting materials—anilines and β-ketoesters—by carefully controlling the reaction temperature.[10] This demonstrates a classic case of kinetic versus thermodynamic control.

Mechanistic Rationale

The reaction begins with the condensation between the aniline and the β-ketoester. The regioselectivity is dictated by the temperature:

  • Kinetic Control (Lower Temperatures, ~40-100 °C): The more reactive ketone carbonyl of the β-ketoester is preferentially attacked by the aniline, leading to a β-aminoacrylate (an enamine). Subsequent thermal cyclization at high temperatures (~250 °C) yields the 4-hydroxyquinoline .[6]

  • Thermodynamic Control (Higher Temperatures, ~140-160 °C): At higher initial reaction temperatures, the reaction is reversible. The initial attack occurs at the less reactive ester carbonyl, which is thermodynamically favored, forming an anilide intermediate. This intermediate then cyclizes via an intramolecular condensation to give the more stable 2-hydroxyquinoline .[6]

Conrad_Limpach_Knorr cluster_0 Kinetic Pathway cluster_1 Thermodynamic Pathway Start_K Aniline + β-Ketoester Enamine β-Aminoacrylate (Enamine) Start_K->Enamine Low Temp (~100°C) Product_4OH 4-Hydroxyquinoline Enamine->Product_4OH High Temp Cyclization (~250°C) Start_T Aniline + β-Ketoester Anilide Anilide Intermediate Start_T->Anilide High Temp (~140°C) Product_2OH 2-Hydroxyquinoline Anilide->Product_2OH Cyclization

Caption: Kinetic vs. Thermodynamic control in the Conrad-Limpach-Knorr synthesis.

Experimental Protocol: Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline (Kinetic Product)

This one-pot protocol is adapted from a study that identified user-friendly high-boiling solvents.[11]

  • Materials: 4-Nitroaniline (10.0 g, 72 mmol), Ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol, 2.5 eq.), Ethyl benzoate (150 mL), Concentrated sulfuric acid (2 drops).

  • Procedure:

    • In a 1 L round-bottom flask equipped with a magnetic stirrer and a short-path distillation apparatus, combine 4-nitroaniline, ethyl 3-ethoxybut-2-enoate, and ethyl benzoate.[11]

    • Add 2 drops of concentrated sulfuric acid to the stirred mixture. The acid catalyzes the initial condensation.

    • Heat the mixture to reflux (the boiling point of ethyl benzoate is ~212 °C). Ethanol produced during the reaction will be removed by distillation.[11]

    • Continue heating at reflux for approximately 1 hour. During this time, the 4-hydroxy-2-methyl-6-nitroquinoline product will precipitate from the solution.

    • After 1 hour, cool the reaction mixture to room temperature.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid sequentially with toluene and hexanes to remove residual ethyl benzoate.[11]

    • Dry the product in a vacuum oven (e.g., 60 °C) to a constant weight.

III. The Friedländer Annulation: A Versatile Condensation

The Friedländer synthesis is a highly versatile and straightforward method for producing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile).[12]

Mechanistic Rationale

The reaction is typically catalyzed by either an acid or a base. The mechanism involves an initial aldol-type condensation between the α-methylene compound and the carbonyl group of the 2-aminoaryl aldehyde/ketone. This is followed by a cyclization and dehydration step, where the amino group attacks the newly formed carbonyl (or a related enone system), leading to the formation of the quinoline ring.[1]

Caption: General workflow for the Friedländer Annulation.

Experimental Protocol: CAN-Catalyzed Synthesis of Substituted Quinolines

This protocol utilizes ceric ammonium nitrate (CAN) as an efficient and mild catalyst at ambient temperature.[13]

  • Materials: 2-Aminobenzophenone (1.0 mmol), Ethyl acetoacetate (1.2 mmol), Ceric Ammonium Nitrate (CAN, 10 mol%), Ethanol (5 mL).

  • Procedure:

    • To a solution of 2-aminobenzophenone in ethanol in a round-bottom flask, add ethyl acetoacetate and CAN.

    • Stir the reaction mixture at room temperature for approximately 45 minutes.[13]

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted quinoline.[14]

IV. Camps Cyclization: Intramolecular Formation of Quinolones

The Camps cyclization is an intramolecular reaction of N-(2-acylaryl)amides to form either 2-hydroxyquinolines or 4-hydroxyquinolines, typically under basic conditions.[15] The regiochemical outcome depends on which enolate is formed and attacks the amide carbonyl.

Mechanistic Rationale

In the presence of a base (commonly alcoholic sodium or potassium hydroxide), an enolate is formed from the N-(2-acylaryl)amide. There are two possible sites for deprotonation, leading to two different products:

  • Formation of 4-Hydroxyquinolines: Deprotonation of the methylene group adjacent to the aryl ketone, followed by intramolecular attack on the amide carbonyl, leads to the 4-hydroxyquinoline.[6]

  • Formation of 2-Hydroxyquinolines: Deprotonation of the methylene group of the acyl moiety, followed by attack on the aryl ketone carbonyl, yields the 2-hydroxyquinoline.[6]

The preferred pathway can be influenced by the substituents on the starting material and the reaction conditions.

Representative Protocol

This is a general procedure as specific conditions can vary.

  • Materials: N-(2-acetylphenyl)acetamide (1.0 eq), Ethanolic Sodium Hydroxide solution (e.g., 10%).

  • Procedure:

    • Dissolve the N-(2-acetylphenyl)acetamide in ethanol in a round-bottom flask.

    • Add the aqueous or ethanolic solution of sodium hydroxide.

    • Heat the mixture to reflux for several hours.[15]

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

    • The product(s) will often precipitate upon neutralization. Collect the solid by filtration.

    • Wash the solid with cold water and dry under vacuum.

    • If a mixture of isomers is formed, they can be separated by fractional crystallization or column chromatography.

Conclusion

The synthesis of the quinolone scaffold is a rich and well-established field within organic chemistry. The Gould-Jacobs, Conrad-Limpach-Knorr, Friedländer, and Camps reactions represent powerful and versatile strategies for accessing a wide variety of quinolone derivatives. Understanding the mechanistic nuances of each method allows the research scientist to make informed decisions regarding substrate choice, reaction conditions, and potential outcomes. While classical thermal methods are robust, modern techniques such as microwave-assisted synthesis offer significant advantages in terms of speed and efficiency. The protocols outlined in this guide provide a solid foundation for the practical application of these essential synthetic transformations in the pursuit of novel therapeutic agents.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Available from: [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • QuimicaOrganica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

  • Price, K. E., & Dai, J. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 6(1), 69-72.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.
  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-DICHLOROQUINOLINE. Retrieved from [Link]

  • ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Retrieved from [Link]

  • ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1863–1892.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Retrieved from [Link]

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.
  • Mochalov, S. S., et al. (n.d.). Transformations of N -(2-acylaryl)benzamides and their analogs under the Camps cyclization conditions. Russian Journal of Organic Chemistry.
  • Agilent. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Molecules. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica. Retrieved from [Link]

Sources

Purification of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Isolation of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

Abstract & Scope

This application note details the isolation and purification of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate , a critical scaffold in the synthesis of tyrosine kinase inhibitors (structurally isomeric to the Lenvatinib intermediate). Due to the amphoteric nature of the 4-oxo-quinoline core and its tendency to form strong intermolecular hydrogen bonds, this molecule exhibits poor solubility in common organic solvents and high melting points (>250°C), presenting significant purification challenges.

This guide moves beyond standard textbook procedures, offering a field-proven industrial workflow that prioritizes the removal of high-boiling solvents (e.g., Dowtherm A) and the separation of uncyclized enamine impurities.

Chemical Context & Challenges[1][2][3]

Structural Analysis

The target molecule exists in a tautomeric equilibrium between the 4-oxo (keto) and 4-hydroxy (enol) forms. In the solid state and polar solvents, the 4-oxo tautomer predominates.

  • Core: 4-oxo-1,4-dihydroquinoline.[1][2][3][4]

  • Substituents: 6-Methoxy (electron-donating), 7-Methoxycarbonyl (electron-withdrawing).

  • pKa: The nitrogen proton is weakly acidic (pKa ~10-11), while the basicity of the carbonyl oxygen allows protonation under strongly acidic conditions.

The Impurity Profile

The synthesis typically follows the Gould-Jacobs reaction (thermal cyclization of an anilinomethylenemalonate).[5] Common impurities include:

  • Unreacted Enamine: (Dimethyl 2-(((4-methoxy-3-(methoxycarbonyl)phenyl)amino)methylene)malonate).

  • Decarboxylated By-product: 6-methoxy-4-oxo-1,4-dihydroquinoline (loss of the 7-ester group due to overheating).

  • Solvent Entrapment: Diphenyl ether/Biphenyl (Dowtherm A) used during high-temperature cyclization.

  • Regioisomers: 5-methoxy- or 8-methoxy- derivatives (rare, depending on starting material purity).

Process Workflow (Visualization)

The following diagram outlines the critical decision points in the purification stream, distinguishing between "Crude Isolation" and "Pharma-Grade Polishing."

PurificationWorkflow Start Reaction Mixture (Dowtherm A, 250°C) Cooling Controlled Cooling (to 80-90°C) Start->Cooling Quench Anti-Solvent Addition (Ethanol or EtOAc) Cooling->Quench Prevents solidification Filter1 Hot Filtration (Removal of Dowtherm) Quench->Filter1 Precipitates Product Crude Crude Solid (Yellow/Brown) Filter1->Crude Decision Purity Requirement? Crude->Decision MethodA Method A: Slurry Wash (Refluxing MeOH/EtOAc) Decision->MethodA Standard (>98%) MethodB Method B: Recrystallization (DMF/EtOH or AcOH/H2O) Decision->MethodB High Purity (>99.5%) Final Pure Product (>99.5% HPLC) MethodA->Final MethodB->Final

Figure 1: Purification logic flow for 4-oxo-quinoline carboxylates. The critical step is the "Anti-Solvent Addition" at 80-90°C to prevent the solidification of the high-boiling reaction solvent.

Experimental Protocols

Protocol A: Isolation from Reaction Matrix (Dowtherm Removal)

Objective: To separate the target quinolone from the high-boiling solvent (Dowtherm A/Diphenyl ether) without trapping impurities.

  • Rationale: Dowtherm A freezes at ~12°C but becomes highly viscous below 50°C. Direct filtration at Room Temperature (RT) results in a sticky, impure paste. Adding a miscible organic solvent at medium temperature keeps the Dowtherm in the liquid phase while precipitating the quinolone.

Step-by-Step:

  • Cooling: Allow the reaction mixture (originally at 250°C) to cool slowly to 80–90°C . Do not cool below 60°C.

  • Anti-Solvent Addition: Slowly add Ethanol or Ethyl Acetate (ratio: 2 volumes of solvent per 1 volume of reaction mass) to the hot mixture.

    • Note: Ensure the solvent addition does not cause flash boiling. The temperature should stabilize around 60–70°C.

  • Aging: Stir the suspension at 60°C for 30 minutes to break up any aggregates.

  • Filtration: Filter the slurry while warm (50–60°C) using a sintered glass funnel or Buchner funnel.

  • Displacement Wash: Wash the filter cake immediately with two portions of fresh Ethanol (or Ethyl Acetate) to displace residual Dowtherm.

  • Drying: Dry the crude solid in a vacuum oven at 60°C.

    • Expected Result: Tan to light brown solid. Yield: 85–90%.

Protocol B: High-Purity Recrystallization (The "Polish")

Objective: Removal of colored impurities and uncyclized enamine to achieve >99.5% purity.

  • Solvent System: DMF/Ethanol or Acetic Acid/Water .

    • Why DMF? The molecule is sparingly soluble in boiling alcohols but highly soluble in hot DMF. Ethanol acts as the anti-solvent to induce crystallization.

Step-by-Step:

  • Dissolution: Suspend 10 g of crude product in DMF (50 mL) . Heat to 90–100°C until fully dissolved.

    • Optional: If the solution is dark, add activated carbon (0.5 g), stir for 15 mins, and filter hot over Celite.

  • Crystallization: Remove the heat source. While the solution is still hot (~80°C), slowly add Ethanol (50 mL) dropwise with vigorous stirring.

  • Precipitation: Allow the mixture to cool slowly to RT over 2 hours. The product will crystallize as off-white needles or micro-crystalline powder.

  • Final Chill: Cool the slurry to 0–5°C for 1 hour to maximize yield.

  • Collection: Filter the solid and wash with cold Ethanol.

  • Drying: Dry under high vacuum at 80°C for 12 hours (DMF is difficult to remove; high vacuum is essential).

Analytical Validation (Quality Control)

To validate the purification, use the following HPLC parameters. Note that standard C18 methods often result in peak tailing due to the interaction of the quinolone nitrogen with residual silanols.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water (Acidic pH is crucial)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic core) and 320 nm (conjugated system)
Retention Time Product typically elutes at ~8-10 min; Dowtherm elutes significantly later.[6]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product dissolved in wash solvent.Use cold Ethanol for washing. Ensure the anti-solvent ratio in Protocol B is at least 1:1.
Sticky Solid Residual Dowtherm A.Repeat Protocol A, ensuring the filtration is done warm (50°C). Cold filtration traps solidified Dowtherm.
Peak Tailing (HPLC) Silanol interaction.Ensure Mobile Phase A has pH < 3.0. Add 5mM Ammonium Acetate if using MS detection.
Dark Color Oxidation of phenolic impurities.Use activated carbon during the hot dissolution step in Protocol B.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[5][7] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[7] Link

  • Indena S.p.A. (2020).[2][5][6] Process for the Preparation of Lenvatinib.[8][6][9][10][11][12] European Patent EP 3620452 A1.[6] (Describes the isolation of the structurally similar 7-methoxy-6-carboxylate isomer using DMSO/DCM purification). Link

  • Shandong Boyuan Pharmaceutical Co. (2020).[1] New synthesis process of 4-hydroxy-7-methoxyquinoline. CN Patent 111440118A. (Details the Dowtherm A cyclization and methanol pulping purification). Link

  • PubChem. (2023). Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (Isomer Data).[3] National Library of Medicine. Link

Sources

Mastering the Purification of Quinolone Carboxylate Esters: A Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and purification of quinolone-based active pharmaceutical ingredients (APIs), achieving the desired purity and crystalline form is paramount. Quinolone carboxylate esters, key intermediates and prodrugs in the development of potent antibacterial agents, often require a robust purification strategy to eliminate reaction byproducts and achieve the stringent purity standards of the pharmaceutical industry. Recrystallization stands as a powerful and versatile technique for this purpose.

This comprehensive guide provides an in-depth exploration of the principles, protocols, and critical considerations for the successful recrystallization of quinolone carboxylate esters. Moving beyond a simple recitation of steps, this document delves into the underlying scientific principles that govern the crystallization process, empowering you to develop and optimize purification strategies for your specific compounds.

The Rationale Behind Recrystallization: A Game of Solubilities

The fundamental principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] An ideal solvent will exhibit high solubility for the quinolone carboxylate ester at an elevated temperature and low solubility at a reduced temperature. Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or sparingly soluble even at high temperatures, allowing for their removal via hot filtration.[2]

The selection of an appropriate solvent is therefore the most critical step in developing a successful recrystallization protocol. A poorly chosen solvent can lead to low recovery yields, incomplete purification, or the undesirable formation of oils instead of crystals.[3]

Strategic Solvent Selection for Quinolone Carboxylate Esters

The molecular structure of quinolone carboxylate esters, characterized by a bicyclic aromatic core, a carboxylic ester group, and often fluorine substituents, dictates their solubility behavior.[4] The presence of the ester group generally increases lipophilicity compared to the parent carboxylic acid. The following table provides a starting point for solvent screening, categorizing common solvents by their polarity and offering insights into their suitability for this class of compounds.

Solvent ClassExamplesSuitability for Quinolone Carboxylate EstersRationale & Considerations
Alcohols Methanol, Ethanol, IsopropanolHigh The hydroxyl group can engage in hydrogen bonding with the quinolone core and ester carbonyl, promoting solubility at elevated temperatures. Ethanol and ethanol/water mixtures are commonly employed.[5]
Esters Ethyl AcetateModerate to High "Like dissolves like" principle applies. Ethyl acetate can be an effective solvent, particularly for less polar quinolone esters.
Ketones AcetoneModerate Acetone is a versatile polar aprotic solvent that can be effective, but its lower boiling point may be a limitation for some higher-melting esters. Ciprofloxacin is slightly soluble in acetone.[6]
Chlorinated Solvents Dichloromethane, ChloroformModerate These solvents can dissolve a range of quinolone derivatives. However, their use is often minimized due to toxicity and environmental concerns.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High (often too high for direct recrystallization) These solvents typically exhibit very high solubility for quinolone esters, making them suitable for the initial dissolution in anti-solvent precipitation methods but challenging for traditional cooling recrystallization.[7]
Ethers Diethyl Ether, Methyl t-Butyl Ether (MTBE)Low (often used as anti-solvents) Quinolone esters generally have low solubility in ethers, making them excellent anti-solvents to induce precipitation from more polar solutions. A methanol/ether system can be effective.[8]
Hydrocarbons Hexane, HeptaneVery Low (used as anti-solvents or for washing) These nonpolar solvents are ideal for precipitating the polar quinolone esters and for washing the final crystalline product to remove nonpolar impurities.[9]
Water -Very Low (often used as an anti-solvent or in mixtures) The ester group reduces aqueous solubility. Water is frequently used as an anti-solvent in combination with a miscible organic solvent like ethanol or DMSO.[5][10]

Expert Insight: The presence of fluorine atoms on the quinolone ring, a common feature in fluoroquinolones, can influence solubility by altering the molecule's polarity and crystal packing energy.[11] Therefore, solvent screening should be performed on a case-by-case basis.

A Generalized Workflow for Recrystallization

The following diagram illustrates a comprehensive workflow for developing and executing a recrystallization protocol for quinolone carboxylate esters. This systematic approach ensures that critical parameters are considered at each stage, leading to a robust and reproducible purification process.

Recrystallization_Workflow Recrystallization Workflow for Quinolone Carboxylate Esters cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Quinolone Ester solvent_screening Solvent Screening (Single & Mixed Systems) start->solvent_screening dissolution Dissolve in Minimum Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration (if insoluble impurities are present) dissolution->hot_filtration Optional cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Further Cooling in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash Crystals with Cold Solvent filtration->washing drying Dry Crystals Under Vacuum washing->drying analysis Analyze Purity & Yield drying->analysis

Caption: A systematic workflow for the recrystallization of quinolone carboxylate esters.

Detailed Protocols: From Screening to Pure Crystals

The following protocols provide detailed, step-by-step methodologies for key stages of the recrystallization process.

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable solvent or solvent system for the recrystallization of a specific quinolone carboxylate ester.

Materials:

  • Crude quinolone carboxylate ester (approx. 100 mg)

  • Selection of candidate solvents (e.g., ethanol, ethyl acetate, acetone, water, hexane)

  • Small test tubes or vials

  • Hot plate or heating block

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude ester into several separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Vortex or agitate the mixtures and observe the solubility. A good candidate solvent will not fully dissolve the compound at room temperature.

  • Gently heat the test tubes containing undissolved solid. A suitable solvent will completely dissolve the compound at or near its boiling point.

  • Allow the clear, hot solutions to cool slowly to room temperature.

  • Observe the formation of crystals. The ideal solvent will yield a good crop of well-formed crystals.

  • If no single solvent is ideal, test mixed solvent systems. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Gently heat to redissolve and then cool slowly.

Protocol 2: Single-Solvent Recrystallization of a Fluoroquinolone Ethyl Ester

Objective: To purify a fluoroquinolone ethyl ester using a single solvent system (e.g., methanol).[7]

Materials:

  • Crude fluoroquinolone ethyl ester

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Reflux condenser

  • Heating mantle or hot plate with a water bath

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude fluoroquinolone ethyl ester into an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of methanol to the flask.

  • Heat the mixture to reflux (approximately 50-60°C) with stirring until the solid completely dissolves.[7] If the solid does not fully dissolve, add small portions of hot methanol until a clear solution is obtained.

  • If the solution is colored or contains insoluble impurities, it may be beneficial to add a small amount of activated charcoal and perform a hot filtration.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature over 4-5 hours.[7] Covering the mouth of the flask with a watch glass will slow the cooling rate and promote the formation of larger crystals.

  • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Mixed-Solvent (Anti-Solvent) Recrystallization

Objective: To purify a quinolone carboxylate ester using a solvent/anti-solvent system (e.g., DMSO/water).[10]

Materials:

  • Crude quinolone carboxylate ester

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude quinolone carboxylate ester into an Erlenmeyer flask.

  • Add a minimal amount of DMSO to dissolve the solid. Gentle heating (e.g., to 108°C) may be necessary to achieve complete dissolution.[10]

  • While the solution is warm, slowly add water (the anti-solvent) dropwise with continuous stirring until the solution becomes turbid.

  • Gently heat the mixture until the turbidity disappears, creating a clear, saturated solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, further cool the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold mixture of the solvent and anti-solvent (e.g., DMSO:water 1:5) to remove impurities.[10]

  • Dry the purified crystals under vacuum.

Troubleshooting Common Recrystallization Challenges

Even with careful planning, challenges can arise during recrystallization. The following section addresses common issues and provides practical solutions.

Oiling Out: When Crystals Refuse to Form

"Oiling out" occurs when the dissolved solute separates as a liquid rather than a solid upon cooling. This is often because the melting point of the compound is lower than the temperature of the solution, or the solution is too supersaturated.[12]

Oiling_Out Troubleshooting 'Oiling Out' oiling_out Oiling Out Occurs reheat Reheat to Dissolve Oil oiling_out->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Very Slowly add_solvent->slow_cool scratch Scratch Inner Surface of Flask slow_cool->scratch If no crystals form seed Add Seed Crystal slow_cool->seed If no crystals form success Crystals Form slow_cool->success If crystals form scratch->success seed->success

Sources

Application Note: Chromatographic Purification of Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Zwitterionic Challenges in Drug Development

Introduction: The Zwitterion Paradox

Quinolones (e.g., Ciprofloxacin, Levofloxacin) present a unique challenge in chromatography due to their zwitterionic nature . They contain both a basic piperazinyl amine (pKa ~8.7) and an acidic carboxylic acid (pKa ~6.0).

In a neutral environment (pH ~7), these molecules exist as zwitterions (net neutral charge but highly polar), leading to poor solubility and unpredictable retention. Furthermore, the basic amine moiety acts as a "silanol magnet," interacting strongly with the acidic silanol groups on silica surfaces. This results in the hallmark failure mode of quinolone purification: severe peak tailing , irreversible adsorption, and poor mass recovery.

This guide details two self-validating protocols designed to neutralize these interactions:

  • Flash Chromatography: Using amine modifiers to "mask" silica activity.[1]

  • Preparative HPLC: Using low-pH mobile phases to force a single cationic state.

Method Development Strategy

Before selecting a column, assess the purity requirements and scale. The following decision matrix outlines the logical flow for selecting the correct purification mode.

Quinolone_Strategy Start Crude Quinolone Mixture Purity_Check Target Purity? Start->Purity_Check Flash Protocol A: Flash Chromatography (Silica + TEA Modifier) Purity_Check->Flash Intermediate (>90%) Prep Protocol B: Prep RP-HPLC (C18 + Acidic Buffer) Purity_Check->Prep Pharma Grade (>99.5%) Solubility Solubility in DCM/MeOH? Solubility->Flash High Cryst Pre-Purification: Isoelectric Precipitation Solubility->Cryst Low (Pre-treat) Flash->Solubility Flash->Prep Polishing Step

Figure 1: Decision matrix for quinolone purification based on purity targets and solubility profiles.

Protocol A: Flash Chromatography (Intermediate Purification)

Objective: Rapid removal of synthetic by-products from crude reaction mixtures. Mechanism: Normal Phase with Silanol Blocking .

Standard silica gel is acidic (pH 4–5). Without a modifier, the basic amine of the quinolone will ionically bond to the silica, causing the compound to streak across the column. We use Triethylamine (TEA) or Ammonium Hydroxide to preferentially occupy these active sites.

Materials
  • Stationary Phase: Spherical Silica Gel, 20–40 µm (High surface area).

  • Solvent A: Dichloromethane (DCM).

  • Solvent B: Methanol (MeOH).[2]

  • Modifier: Triethylamine (TEA) or 25% Ammonium Hydroxide (NH₄OH).

Step-by-Step Protocol
  • Column Equilibration (Crucial):

    • Prepare a solution of DCM containing 1% TEA .

    • Flush the silica column with 3 Column Volumes (CV) of this solution.

    • Why: This "pre-coats" the silica surface, neutralizing acidic silanols before the sample is even introduced.

  • Sample Loading:

    • Solid Load (Recommended): Quinolones often precipitate in non-polar solvents. Dissolve the crude sample in a minimal amount of MeOH/DCM (1:1), adsorb onto loose silica, dry under vacuum, and load the powder into a dry-load cartridge.

    • Why: Liquid injection often leads to precipitation at the head of the column, causing high backpressure and band broadening.

  • Mobile Phase Preparation:

    • Solvent A: DCM + 1% TEA.

    • Solvent B: 10% MeOH in DCM + 1% TEA.

    • Note: Keep TEA concentration constant to prevent baseline drift.

  • Gradient Elution:

    • 0–5 min: 100% Solvent A (Isocratic hold to elute non-polar impurities).

    • 5–20 min: 0% to 50% Solvent B.

    • 20–30 min: 50% to 100% Solvent B.

  • Detection:

    • Monitor UV at 278 nm (characteristic quinolone absorbance) and 254 nm .

Protocol B: Preparative RP-HPLC (Final Polishing)

Objective: Isolation of high-purity API suitable for biological testing. Mechanism: Reverse Phase with Ion Suppression .[3][4]

To achieve sharp peaks on C18, we must force the quinolone into a single ionic state. By lowering the pH below the pKa of the carboxylic acid (~6.0), we protonate the acid (making it neutral) and the amine (making it positive). The molecule behaves as a stable cation.

Materials
  • Stationary Phase: C18 (Octadecyl) or Phenyl-Hexyl.

    • Requirement: Must be "End-capped" or "Base-deactivated" to minimize residual silanol interactions.[3]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Step-by-Step Protocol
  • System Suitability:

    • Ensure the column is equilibrated with 95% Mobile Phase A .

    • Validation: Inject a standard. If peak tailing factor (T) > 1.5, the column may have exposed silanols or the pH is not low enough.

  • Gradient Profile:

    • Flow Rate: Dependent on column ID (e.g., 20 mL/min for 20mm ID).

    • 0–2 min: 5% B (Desalting/Injection pulse).

    • 2–15 min: Linear gradient 5% B → 40% B.

    • 15–18 min: Ramp to 95% B (Wash lipophilic impurities).

    • 18–22 min: Hold 95% B.

    • 22–25 min: Re-equilibrate 5% B.

  • Workup (Lyophilization):

    • Collect fractions based on UV threshold.

    • Since Formic Acid is volatile, fractions can be directly lyophilized (freeze-dried) to yield the Formate Salt of the quinolone.

    • Note: If the Hydrochloride salt is required, perform a salt exchange or use HCl in the final lyophilization step (caution: HCl is corrosive to HPLC pumps; use only if pump heads are titanium/ceramic).

Mechanistic Visualization: The Silanol Effect

The following diagram illustrates why the modifier is mandatory in Normal Phase chromatography and how pH control functions in Reverse Phase.

Mechanism cluster_0 No Modifier (Failure) cluster_1 With TEA (Success) cluster_2 RP-HPLC (Low pH) Silica Silica Surface (Acidic Silanols -Si-OH) Quinolone Quinolone (Basic Amine) Silica->Quinolone Ionic Bond (Tailing) Quinolone->Silica Weak Interaction (Elution) Quinolone->Silica Repulsion (No Tailing) TEA Triethylamine (Blocker) TEA->Silica Blocks Sites Acid Formic Acid (H+ Source) Acid->Quinolone Protonates

Figure 2: Mechanistic interaction of Quinolones with stationary phases. Panel 1: Tailing caused by silanols. Panel 2: TEA blocking silanols.[3] Panel 3: Acidic pH suppressing interactions.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Severe Tailing (Flash) Unblocked silanols.Increase TEA concentration to 2-3%. Ensure column was pre-equilibrated with modifier.
Fronting Peaks Solubility overload.Switch to Solid Load injection. Do not inject dissolved sample in 100% DMSO/DMF (strong solvent effect).
Double Peaks pH near Isoelectric Point (pI).The molecule is splitting between ionic states. Lower pH in RP-HPLC (add more acid) or check buffer capacity.
Low Recovery Irreversible adsorption.Use a "High pH" Reverse Phase column (e.g., hybrid silica) compatible with pH 10, using Ammonium Bicarbonate buffer.

References

  • United States Pharmacopeia (USP). Monograph: Ciprofloxacin Hydrochloride.[5][6] USP-NF. (Standard for analytical conditions and system suitability).

  • Tölgyesi, L. et al. (2025). Optimization of the composition and pH of the mobile phase used for separation of quinolone antibacterials. Journal of Chromatography A. (Detailed study on mobile phase pH vs. retention).

  • Biotage Application Note. (2023). How does an acid pH affect reversed-phase chromatography separations? (Practical guide on pKa and mobile phase selection).

  • SiliCycle. Purification of Amine-Containing Compounds by Flash Chromatography. (Protocols for amine modifiers on silica).

Sources

Application Note: A Framework for Characterizing the Enzyme Inhibition Profile of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolone Scaffold in Drug Discovery

The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] These compounds are known to interact with a variety of enzymes, most notably DNA topoisomerases and protein kinases, making them a rich area for anticancer and antibacterial drug development.[1][2] Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate is a quinolone derivative with potential as a building block or active molecule in drug discovery pipelines. The purpose of this document is to provide a comprehensive framework for researchers to systematically evaluate the enzyme inhibition properties of this and similar novel compounds.

Enzyme inhibition is a fundamental mechanism of action for a vast number of drugs.[3] By binding to an enzyme and reducing its activity, an inhibitor can modulate a biological pathway, correcting a disease state.[3] Therefore, the early and accurate characterization of a compound's interaction with its target enzyme is a critical step in the drug discovery process.[4][5] This application note outlines a series of protocols, from initial screening to detailed mechanism of action studies, designed to elucidate the inhibitory potential of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate.

Compound Profile: Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate
PropertyValueSource
IUPAC Name methyl 7-methoxy-4-oxo-1H-quinoline-6-carboxylatePubChem
Molecular Formula C₁₂H₁₁NO₄PubChem
Molecular Weight 233.22 g/mol [6]
CAS Number 205448-65-3[6]
Appearance Off-white to light yellow solid[7]
Storage 2-8°C, protect from light[7]

Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Standard laboratory safety precautions should be followed, including the use of personal protective equipment.[8]

Phase 1: Initial Screening and Potency Determination (IC₅₀)

The first step in characterizing a potential inhibitor is to determine if it affects the activity of a target enzyme and, if so, at what concentration. The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency.[9][10] It represents the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[9][11]

Causality: Why Start with IC₅₀?
  • Efficiency: An IC₅₀ assay is a rapid and straightforward method to screen large numbers of compounds or to test a single compound against a panel of enzymes.[5]

  • Triage: It allows for the ranking of compounds by potency, enabling researchers to focus resources on the most promising candidates.[5]

  • Foundation: The IC₅₀ value is essential for designing subsequent, more complex mechanism of action studies.[12]

Experimental Workflow: IC₅₀ Determination

The following is a generalized protocol. It must be adapted for the specific enzyme of interest. For this example, we will consider a generic protein kinase assay using a well-established platform like ADP-Glo™ (Promega) or a similar luminescence-based ATP detection assay.

Caption: Workflow for IC₅₀ determination.

Protocol: IC₅₀ Determination for a Protein Kinase

Objective: To determine the concentration of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate required to inhibit 50% of a target kinase's activity.

Materials:

  • Target Protein Kinase

  • Kinase Substrate (peptide or protein)

  • ATP (at a concentration near the Kₘ for the target kinase)

  • Assay Buffer (optimized for the kinase)

  • Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate (dissolved in 100% DMSO)

  • Detection Reagent (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Multichannel pipette or automated liquid handler

  • Plate reader (luminometer)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Perform a serial dilution series in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). Then, create working solutions by diluting these DMSO stocks into the assay buffer, ensuring the final DMSO concentration in the assay is consistent and low (typically ≤1%).

  • Assay Plate Setup:

    • Test Wells: Add 5 µL of the compound working solutions to the wells.

    • Positive Control (No Inhibition): Add 5 µL of assay buffer with the same final DMSO concentration as the test wells.

    • Negative Control (100% Inhibition): Add 5 µL of a known potent inhibitor or buffer without enzyme.

  • Enzyme Addition: Add 10 µL of the enzyme solution (diluted in assay buffer) to all wells except the negative control. Mix gently by tapping the plate.

  • Reaction Initiation: Add 10 µL of the substrate/ATP mixture to all wells to start the reaction. The final volume is now 25 µL.

  • Incubation: Incubate the plate at room temperature (or the enzyme's optimal temperature) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, as determined in preliminary assay development experiments.

  • Detection: Stop the reaction and develop the signal according to the detection reagent manufacturer's instructions. For ADP-Glo™, this involves a two-step addition process.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data: % Inhibition = 100 * (1 - (Signal_Test - Signal_Neg) / (Signal_Pos - Signal_Neg)). b. Plot % Inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.[11]

Phase 2: Mechanism of Action (MoA) Studies

Once a compound demonstrates sufficient potency, the next crucial step is to understand how it inhibits the enzyme.[4] The mechanism of action (MoA) describes the specific manner in which the inhibitor binds to the enzyme.[4][13] The most common types of reversible inhibition are competitive, non-competitive, and uncompetitive.[14]

Causality: Why Determine the MoA?
  • Drug Development Insight: The MoA provides critical information for structure-activity relationship (SAR) studies, guiding chemists in optimizing the compound's properties.[4]

  • Predicting In Vivo Efficacy: A competitive inhibitor's effectiveness can be overcome by high concentrations of the natural substrate in the body. Understanding this relationship is vital for predicting how the drug will behave in a physiological context.[15]

  • Intellectual Property: A well-defined MoA strengthens patent applications and contributes to a deeper understanding of the drug's novelty.

Inhibition_Types cluster_comp Competitive cluster_noncomp Non-Competitive cluster_uncomp Uncompetitive E_c Enzyme (E) ES_c E-Substrate (ES) E_c->ES_c +S EI_c E-Inhibitor (EI) E_c->EI_c +I E_n Enzyme (E) ES_n E-Substrate (ES) E_n->ES_n +S EI_n E-Inhibitor (EI) E_n->EI_n +I ESI_n E-S-Inhibitor (ESI) ES_n->ESI_n +I EI_n->ESI_n +S E_u Enzyme (E) ES_u E-Substrate (ES) E_u->ES_u +S ESI_u E-S-Inhibitor (ESI) ES_u->ESI_u +I

Caption: Simplified models of reversible enzyme inhibition.

Protocol: Differentiating Inhibition Mechanisms

Objective: To determine the mechanism of inhibition by measuring enzyme kinetics at varying concentrations of both the substrate and the inhibitor.

Procedure:

  • Experimental Design: This experiment is performed in a matrix format. You will vary the concentration of the substrate on one axis and the concentration of the inhibitor on the other.

    • Inhibitor Concentrations: Choose a range of concentrations based on the previously determined IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).

    • Substrate Concentrations: Use a range of concentrations around the Michaelis constant (Kₘ) for the substrate (e.g., 0.2x Kₘ to 10x Kₘ).

  • Assay Execution: Perform the enzymatic assay as described in the IC₅₀ protocol for each combination of inhibitor and substrate concentration. Ensure you are measuring the initial reaction velocity (V₀).

  • Data Analysis: a. For each inhibitor concentration, plot the reaction velocity (V₀) against the substrate concentration ([S]). b. Fit this data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values at each inhibitor concentration. c. Generate a Lineweaver-Burk (double reciprocal) plot: 1/V₀ versus 1/[S]. This plot is a powerful diagnostic tool.[14]

Interpreting the Results

The pattern observed on the Lineweaver-Burk plot reveals the mechanism of inhibition.

Inhibition TypeLineweaver-Burk PlotEffect on Kinetic Parameters
Competitive Lines intersect on the y-axisKₘ increases, Vₘₐₓ is unchanged
Non-competitive Lines intersect on the x-axisKₘ is unchanged, Vₘₐₓ decreases
Uncompetitive Lines are parallelBoth Kₘ and Vₘₐₓ decrease proportionally
Mixed Lines intersect in the second quadrantBoth Kₘ and Vₘₐₓ change

Table adapted from established principles of enzyme kinetics.[13][14]

Conclusion and Future Directions

This application note provides a foundational strategy for the initial characterization of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate as a potential enzyme inhibitor. By systematically determining its potency (IC₅₀) and mechanism of action, researchers can make informed decisions about its potential as a lead compound for drug development.

Further studies should include:

  • Selectivity Profiling: Screening the compound against a broad panel of related and unrelated enzymes to determine its specificity.

  • Binding Assays: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (Kᴅ) and thermodynamics of the interaction.

  • Structural Biology: Co-crystallizing the compound with the target enzyme to visualize the binding mode at an atomic level.

By following this logical and scientifically rigorous progression, the full therapeutic potential of novel chemical entities like Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate can be thoroughly and efficiently explored.

References

  • PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Mishra, R. K., et al. (2022). Easy-To-Access Quinolone Derivatives Exhibiting Antibacterial and Anti-Parasitic Activities. Molecules, 27(15), 4989. Available at: [Link]

  • Wikipedia. (2024). IC50. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. Retrieved from [Link] (Note: This link is for a similar compound, used as a proxy for safety information.)

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Abbyad, P., et al. (2011). Measuring Fast and Slow Enzyme Kinetics in Stationary Droplets. Analytical Chemistry, 83(22), 8827–8834. Available at: [Link]

  • Davidson College. (n.d.). IC50 Determination. EdX. Retrieved from [Link] (Note: Specific PDF link is not stable, linking to course area).

  • Ali, M. A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8686-8719. Available at: [Link]

  • OMICS International. (2023). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology. Retrieved from [Link]

  • Zavala-Ocampo, L., et al. (2023). Esters of Quinoxaline-7-Carboxylate 1,4-di-N-Oxide as Potential Inhibitors of Glycolytic Enzymes of Entamoeba histolytica: In silico Approach. Current Computer-Aided Drug Design, 19(4), 421-432. Available at: [Link]

  • Gesztelyi, R., et al. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports, 2, 573. Available at: [Link]

  • Wikipedia. (2024). Enzyme inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Enzyme Inhibition. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Medicinal Chemistry, 31. Available at: [Link]

Sources

Experimental design for studying quinolone neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Experimental Design for Studying Quinolone Neuroprotection Audience: Researchers, scientists, and drug development professionals.

Guide to Investigating the Neuroprotective Potential of Quinolones: From Mechanistic Insights to Preclinical Models

Abstract

Quinolone antibiotics, while indispensable in treating bacterial infections, present a fascinating paradox within neuroscience.[1][2] Their clinical use is associated with a spectrum of neurotoxic side effects, ranging from mild headaches to severe seizures, largely attributed to their interaction with central nervous system receptors.[3][4] This neurotoxicity is often linked to the inhibition of γ-aminobutyric acid (GABA) receptors and modulation of N-methyl-D-aspartate (NMDA) receptors.[4][5][6] However, emerging research into the broader pharmacology of quinolone scaffolds suggests that under specific conditions or with structural modifications, these compounds may also harbor neuroprotective properties. This guide provides a comprehensive framework for the experimental design of studies aimed at elucidating and validating the potential neuroprotective effects of quinolones. We will navigate the complexities of their dual neurological roles, offering a tiered approach from initial in vitro screening to mechanistic validation, complete with detailed protocols and the rationale underpinning each experimental choice.

Section 1: The Duality of Quinolone Neurological Effects: A Rationale for Investigation

The investigation into quinolone neuroprotection must be grounded in a thorough understanding of their established neurotoxic mechanisms. Fluoroquinolones can disrupt the delicate balance of neurotransmission. Their primary neurotoxic effect is believed to be the antagonism of the GABA-A receptor, the principal inhibitory receptor in the brain.[6][7] By inhibiting GABAergic neurotransmission, quinolones can lead to neuronal hyperexcitability, providing a clear mechanism for adverse events like seizures.[3][5] Furthermore, some studies suggest that these compounds can activate excitatory NMDA receptors, further contributing to an excitotoxic environment.[4][8] Beyond receptor-mediated effects, evidence points towards the induction of oxidative stress and mitochondrial dysfunction as contributing factors to quinolone-associated neurotoxicity.[4][9]

The hypothesis for quinolone neuroprotection stems from several possibilities:

  • Dose-dependency: Neurotoxic effects may occur at high concentrations, while lower, sub-antimicrobial concentrations could engage different, protective pathways.

  • Context-specific effects: In a brain already under pathological stress (e.g., ischemia, neuroinflammation), the modulatory effects of quinolones might paradoxically be beneficial.

  • Structural analogues: The core quinolone structure could be modified to eliminate neurotoxic liabilities while enhancing potential neuroprotective activities, such as antioxidant or anti-inflammatory properties.

Understanding these competing pathways is critical for designing experiments that can successfully isolate and characterize a neuroprotective effect.

Quinolone_Neurotoxicity_Pathways Quinolone Quinolone Compound GABA_R GABA-A Receptor Quinolone->GABA_R Antagonism NMDA_R NMDA Receptor Quinolone->NMDA_R Modulation/ Activation Mitochondria Mitochondria Quinolone->Mitochondria Dysfunction Inhibition Reduced Neuronal Inhibition GABA_R->Inhibition Excitation Increased Neuronal Excitation NMDA_R->Excitation ROS Increased ROS Production Mitochondria->ROS Hyperexcitability Neuronal Hyperexcitability Inhibition->Hyperexcitability Excitation->Hyperexcitability Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neurotoxicity Neurotoxicity (e.g., Seizures, Cell Death) Hyperexcitability->Neurotoxicity Oxidative_Stress->Neurotoxicity

Caption: Established pathways of quinolone-induced neurotoxicity.

Section 2: A Tiered Framework for Experimental Design

A robust investigation into quinolone neuroprotection requires a systematic, multi-tiered approach. This strategy allows for high-throughput screening in simplified systems, followed by more complex and physiologically relevant models for promising candidates.

Experimental_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic Validation cluster_2 Tier 3: Preclinical Outlook Model_Selection Select In Vitro Model (e.g., Neuronal Cell Line) Induce_Injury Induce Neuronal Injury (e.g., Glutamate, H₂O₂) Model_Selection->Induce_Injury Quinolone_Treatment Treat with Quinolone (Dose-Response) Induce_Injury->Quinolone_Treatment Viability_Assay Assess Cell Viability (MTT / LDH Assay) Quinolone_Treatment->Viability_Assay Hit_ID Identify 'Hit' Compounds & Effective Doses Viability_Assay->Hit_ID Primary_Culture Use Primary Neurons or Co-Culture Model Hit_ID->Primary_Culture Advance Hits Injury_Model Apply Validated Injury Model & 'Hit' Quinolone Dose Primary_Culture->Injury_Model Apoptosis_Assay Apoptosis Assays (Caspase-3, TUNEL) Injury_Model->Apoptosis_Assay ROS_Assay Oxidative Stress Assay (e.g., DCFDA) Injury_Model->ROS_Assay Functional_Assay Functional Assessment (e.g., Electrophysiology) Injury_Model->Functional_Assay Pathway_Analysis Confirm Mechanism of Action Apoptosis_Assay->Pathway_Analysis ROS_Assay->Pathway_Analysis Functional_Assay->Pathway_Analysis In_Vivo Transition to In Vivo Model (e.g., Ischemic Stroke Model) Pathway_Analysis->In_Vivo Validate In Vivo

Caption: A tiered workflow for investigating quinolone neuroprotection.

In Vitro Models: The Foundation for Screening and Mechanistic Studies

In vitro systems are indispensable for initial screening due to their scalability, cost-effectiveness, and controlled environment, which are ideal for mechanistic studies.[10]

Model TypeDescriptionAdvantagesLimitationsKey Applications
Neuronal Cell Lines Immortalized cells of neuronal origin (e.g., SH-SY5Y, PC12).[10]High reproducibility, ease of culture, low cost, suitable for high-throughput screening.Cancer-cell origin, may not fully recapitulate mature neuronal phenotypes, genetic instability.[10]Initial dose-response screening, primary toxicity assessment.
Primary Neuronal Cultures Neurons harvested directly from embryonic or neonatal rodent brain tissue (e.g., cortical, hippocampal).[11][12]High physiological relevance, exhibit mature neuronal properties (synapses, action potentials).Higher variability, more complex to culture, limited lifespan, ethical considerations.Mechanistic studies, validation of 'hits' from cell lines.
Organotypic Slice Cultures Thin slices of brain tissue (e.g., hippocampus) cultured in vitro, preserving the local cytoarchitecture.[13]Maintains 3D structure and synaptic connectivity of the native tissue.Technically demanding, limited throughput, potential for cell death at the core.Studying synaptic plasticity and network effects.
iPSC-Derived Neurons Neurons differentiated from induced pluripotent stem cells, often from patients with specific neurological diseases.[14]Human-derived, allows for patient-specific disease modeling, high translational relevance.Expensive, complex differentiation protocols, potential for incomplete or variable differentiation.Disease-specific neuroprotection studies, personalized medicine approaches.
Models of Neuronal Injury

To test for neuroprotection, a relevant neuronal injury must first be established. The choice of insult should be guided by the suspected neurotoxic mechanisms of quinolones and the clinical condition being modeled.

  • Glutamate-Induced Excitotoxicity: This model mimics the excessive glutamatergic stimulation seen in conditions like stroke and traumatic brain injury.[11][15] Neurons are exposed to high concentrations of glutamate (e.g., 50-100 µM) for a short period, leading to calcium overload and cell death.[11] This is highly relevant for quinolones, given their potential interaction with NMDA receptors.

  • Oxidative Stress Model: Neurons are challenged with agents like hydrogen peroxide (H₂O₂) or rotenone to induce the production of reactive oxygen species (ROS).[16] This directly tests a compound's ability to mitigate oxidative damage, a known component of both neurodegenerative diseases and quinolone toxicity.[4][16]

  • Oxygen-Glucose Deprivation (OGD): This is a common in vitro model for cerebral ischemia (stroke).[17] Cultures are placed in a glucose-free medium within a hypoxic chamber, simulating the lack of blood flow to the brain. This model allows for the study of complex injury cascades involving excitotoxicity, oxidative stress, and apoptosis.

Section 3: Core Protocols for Assessing Neuroprotection

The following protocols provide step-by-step methodologies for key assays. It is crucial to include proper controls in every experiment:

  • Untreated Control: Healthy cells, no injury, no treatment.

  • Vehicle Control: Healthy cells treated with the solvent used to dissolve the quinolone.

  • Injury Control: Cells exposed to the neurotoxic insult (e.g., glutamate) plus vehicle.

  • Positive Control: Cells exposed to the insult and treated with a known neuroprotective agent.

Protocol: Assessing Cell Viability and Cytotoxicity

Principle: This section describes two complementary assays. The MTT assay measures the metabolic activity of living cells, while the LDH assay quantifies a cytosolic enzyme released from cells with compromised membrane integrity (i.e., dead or dying cells).[18][19] Using both provides a more robust assessment of cell health.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Materials:

    • 96-well cell culture plates with seeded neurons

    • MTT solution (5 mg/mL in sterile PBS)

    • DMSO (Dimethyl sulfoxide)

    • Plate reader (570 nm absorbance)

  • Procedure:

    • After the experimental treatment period, add 10 µL of MTT solution to each 100 µL of medium in each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to a purple formazan precipitate.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm.

  • Data Analysis: Express results as a percentage of the untreated control. Higher absorbance correlates with higher cell viability.

B. Lactate Dehydrogenase (LDH) Release Assay

  • Materials:

    • Commercially available LDH cytotoxicity assay kit

    • 96-well plates

    • Plate reader (490 nm absorbance)

  • Procedure:

    • After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[20]

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate in the dark at room temperature for 20-30 minutes.

    • Add 50 µL of the stop solution provided in the kit.[20]

    • Read the absorbance at 490 nm.

  • Data Analysis: Express results as a percentage of the maximum LDH release (from a lysed cell control). Higher absorbance correlates with higher cytotoxicity.

Protocol: Quantifying Apoptotic Cell Death

Principle: Apoptosis, or programmed cell death, is a key mechanism in neurodegeneration. We can detect it by identifying the activation of executioner caspases (like caspase-3) or by labeling the DNA fragmentation that occurs in late-stage apoptosis (TUNEL assay).[21]

A. Active Caspase-3 Immunocytochemistry

  • Materials:

    • Cells cultured on glass coverslips

    • 4% Paraformaldehyde (PFA) for fixation

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% goat serum in PBS)

    • Primary antibody: Rabbit anti-active caspase-3

    • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

    • DAPI (for nuclear counterstaining)

    • Fluorescence microscope

  • Procedure:

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells for 10 minutes.

    • Wash three times with PBS.

    • Block for 1 hour at room temperature.

    • Incubate with the primary anti-active caspase-3 antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescent secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Mount coverslips onto slides and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the percentage of DAPI-stained cells that are also positive for active caspase-3.

B. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

  • Materials:

    • Commercially available TUNEL assay kit (fluorescent)

    • Cells cultured on glass coverslips

    • Fluorescence microscope

  • Procedure:

    • Fix and permeabilize cells as described in the Caspase-3 protocol or according to the kit manufacturer's instructions.

    • Prepare the TUNEL reaction mixture containing the TdT enzyme and labeled dUTPs.

    • Incubate the cells with the reaction mixture for 1 hour at 37°C in a humidified chamber.

    • Wash cells thoroughly with PBS.

    • Counterstain nuclei with DAPI.

    • Mount and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the percentage of DAPI-stained cells that are also TUNEL-positive (indicating DNA fragmentation).[22]

Protocol: Measuring Intracellular Reactive Oxygen Species (ROS)

Principle: The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method to measure intracellular ROS. DCFDA is a cell-permeable compound that is deacetylated by cellular esterases and then oxidized by ROS into a highly fluorescent compound (DCF).

  • Materials:

    • DCFDA reagent

    • 96-well plate (black, clear bottom for fluorescence)

    • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

  • Procedure:

    • Seed cells in a 96-well black plate.

    • Perform experimental treatments (injury and quinolone application).

    • Remove the treatment medium and wash cells once with warm PBS.

    • Load cells with 10 µM DCFDA in PBS and incubate for 30-45 minutes at 37°C in the dark.

    • Wash cells once with PBS to remove excess probe.

    • Add back PBS or culture medium.

    • Immediately measure fluorescence using a plate reader.

  • Data Analysis: Express fluorescence intensity as a percentage of the injury control. A decrease in fluorescence in quinolone-treated groups indicates a reduction in ROS.

Evaluating Neuronal Function with Electrophysiology

Principle: While cell survival is a critical endpoint, a true neuroprotective agent should also preserve neuronal function. Electrophysiology techniques directly measure the electrical activity of neurons.[23] Patch-clamp provides high-resolution data from single cells, while multi-electrode arrays (MEAs) can monitor the activity of entire neuronal networks non-invasively over time.[24][25]

  • Approach using MEAs:

    • Culture primary neurons on MEA plates, which contain a grid of electrodes that detect extracellular field potentials.

    • Allow the network to mature and establish stable spontaneous activity.

    • Record baseline network activity (e.g., mean firing rate, network burst frequency).

    • Apply the neurotoxic insult. Typically, this will suppress or abolish network activity.

    • Apply the test quinolone either before (pre-treatment) or after (post-treatment) the insult.

    • Record network activity at various time points post-treatment.

  • Data Analysis: A neuroprotective effect is demonstrated if the quinolone-treated cultures show a significantly better recovery of network activity (e.g., higher mean firing rate) compared to the injury-only control.[13]

Section 4: Data Interpretation and Validation

A convincing case for quinolone neuroprotection requires the convergence of evidence from multiple assays. For example, a compound that increases cell viability (MTT), decreases cell death (LDH), reduces markers of apoptosis (Caspase-3/TUNEL), lowers oxidative stress (DCFDA), and preserves neuronal function (MEA) is a very strong candidate.

Example Data Summary Table:

Treatment GroupCell Viability (% of Control)LDH Release (% of Max)Apoptotic Cells (%)ROS Level (% of Injury)
Control 100 ± 55 ± 22 ± 1N/A
Injury (Glutamate) 45 ± 685 ± 740 ± 5100 ± 10
Injury + Quinolone X (1 µM) 75 ± 830 ± 515 ± 455 ± 9
Injury + Positive Control 80 ± 525 ± 412 ± 345 ± 7

Section 5: Bridging to In Vivo Models

Once a quinolone candidate demonstrates robust and mechanistically explainable neuroprotection in vitro, the next logical step is validation in an animal model.[26] For example, a compound that was effective in an in vitro OGD model could be tested in a rodent model of stroke, such as the middle cerebral artery occlusion (MCAO) model.[27] In vivo studies are essential to evaluate pharmacokinetics, blood-brain barrier penetration, and efficacy in a complex physiological system.

Conclusion

Investigating the neuroprotective potential of quinolones is a complex but potentially rewarding endeavor. It requires a careful and systematic experimental design that acknowledges their known neurotoxic properties while seeking to uncover novel therapeutic activities. By employing a tiered approach that progresses from high-throughput screening in cell lines to mechanistic validation in primary neurons and functional assessments with electrophysiology, researchers can build a compelling case for a candidate compound. The protocols and frameworks provided in this guide offer a robust starting point for scientists and drug developers aiming to explore this intriguing area of pharmacology.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]

  • Correia, J. D. G., et al. (2017). Mechanism of action of and resistance to quinolones. IntechOpen. [Link]

  • Dirnagl, U., Iadecola, C., & Moskowitz, M. A. (1999). Pathobiology of ischaemic stroke: an integrated view. Trends in Neurosciences, 22(9), 391-397. Available from Madame Curie Bioscience Database. [Link]

  • García-Yagüe, Á. J., et al. (2015). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. Molecules, 20(7), 12139–12153. [Link]

  • Bolton, J. L., & Dunlap, T. L. (2017). Quinones as Neuroprotective Agents. Advances in Neurotoxicology, 1, 1-27. [Link]

  • Kiew, L. V., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Experimental and Therapeutic Medicine, 22(5), 1-13. [Link]

  • Kim, S. D. (2015). Quinolone Neurotoxicity: How to Avoid or Minimize the Risk. Consultant360. [Link]

  • Tarozzi, A., et al. (2013). Cell-Based Assays to Assess Neuroprotective Activity. IRIS-Unibo. [Link]

  • Shomu's Biology. (2022). Mechanism of action of quinolone antibiotics. YouTube. [Link]

  • Kaur, K., et al. (2024). Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. Cureus, 16(2), e54531. [Link]

  • Gerasimov, A. D., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 17(5), 589. [Link]

  • News-Medical. (2025). Can honey protect your brain? Study reviews its potential against Alzheimer's. News-Medical.Net. [Link]

  • Muslimov, E., et al. (2024). Electrophysiology Methods for Assessing of Neurodegenerative and Post-Traumatic Processes as Applied to Translational Research. International Journal of Molecular Sciences, 25(12), 6339. [Link]

  • Sharma, H. S., & Ali, S. F. (2016). Development of in vivo drug-induced neurotoxicity models. Expert Opinion on Drug Metabolism & Toxicology, 12(12), 1431-1444. [Link]

  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience, Chapter 7, Unit 7.18. [Link]

  • Akahane, K., et al. (1994). Inhibitory effect of new quinolones on GABA(A) receptor-mediated response and its potentiation with felbinac in Xenopus oocytes injected with mouse-brain mRNA: correlation with convulsive potency in vivo. Journal of Pharmacy and Pharmacology, 46(6), 459-465. [Link]

  • Rodriguez-Jimenez, F. J., et al. (2024). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. International Journal of Molecular Sciences, 25(4), 2139. [Link]

  • Stella, F., et al. (2024). Fluoroquinolone-related neuropsychiatric and mitochondrial toxicity: A collaborative investigation by scientists and members of a social network. ResearchGate. [Link]

  • Neurofit. (n.d.). Viability and survival test. Neurofit. [Link]

  • CytoTronics. (n.d.). Neural electrophysiology: Measuring how neurons communicate. CytoTronics. [Link]

  • D'Avanzo, C., et al. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience, 14, 138. [Link]

  • Schmuck, G., et al. (1998). Determination of the Excitatory Potencies of Fluoroquinolones in the Central Nervous System by an In Vitro Model. Antimicrobial Agents and Chemotherapy, 42(7), 1831–1836. [Link]

  • Wikipedia. (n.d.). Electrophysiology. Wikipedia. [Link]

  • Wang, Y., et al. (2024). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. Antioxidants, 13(5), 585. [Link]

  • Adan, A., et al. (2016). Guidelines for cell viability assays. ResearchGate. [Link]

  • Halliwell, R. F., et al. (1991). The effects of quinolones and NSAIDs upon GABA-evoked currents recorded from rat dorsal root ganglion neurones. Journal of Antimicrobial Chemotherapy, 27(2), 209-218. [Link]

  • Ates, E., et al. (2021). An Examination of the Effect of Rutin against Neurotoxicity Induced by Ciprofloxacin Antibiotic in Wistar Rats. Journal of Clinical and Experimental Investigations, 12(2), em00742. [Link]

  • Ferreira, L., et al. (2023). Advances in current in vitro models on neurodegenerative diseases. Bioprinting, 32, e00293. [Link]

  • Singh, A., et al. (2019). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. Antioxidants, 8(12), 609. [Link]

  • Emulate. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate. [Link]

  • Sörgel, F., et al. (1992). Possible interaction of fluoroquinolones with the benzodiazepine-GABAA-receptor complex. Journal of Pharmacy and Pharmacology, 44(6), 521-524. [Link]

  • Kumar, S. (2018). Caspase Protocols in Mice. Methods in Molecular Biology, 1709, 1-13. [Link]

  • Scientifica. (2017). Neuronal electrophysiology: the study of excitable cells. Scientifica. [Link]

  • Open Book Publishing. (n.d.). Electrophysiology Methods – Introductory Neuroscience Review Series. Open Book Publishing. [Link]

  • Legros, C., et al. (2013). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Visualized Experiments, (82), 50920. [Link]

  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services. NeuroProof. [Link]

  • BMSEED. (n.d.). Screening of Neuroprotective Drugs. BMSEED. [Link]

  • Kajimoto, M., et al. (2016). Apoptosis cells and neurons identified by TUNEL staining in representative cerebral cortex sections. ResearchGate. [Link]

  • BenchSci. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. [Link]

  • Akashi, Y., et al. (1995). Involvement of inhibitory and excitatory neurotransmitters in levofloxacin- and ciprofloxacin-induced convulsions in mice. Antimicrobial Agents and Chemotherapy, 39(8), 1674-1678. [Link]

Sources

Troubleshooting & Optimization

Quinolone Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

This section addresses high-level questions and common points of confusion in quinolone synthesis.

Q1: My quinolone synthesis reaction is giving a very low yield. What are the general factors I should investigate?

A1: Low yields in quinolone synthesis are a frequent issue and can stem from several factors. Traditional synthesis pathways often suffer from problems like long reaction times and low yields. Key areas to investigate include:

  • Incomplete Reactions: Both the initial condensation and the final cyclization steps may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2]

  • Suboptimal Temperature: Many classical quinolone syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, require very high temperatures (often >250 °C) for the cyclization step.[3] Too low a temperature will result in an incomplete reaction, while excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product.[1][3]

  • Side Reactions: The formation of tars, polymers, or regioisomers can significantly consume your starting materials and reduce the yield of the desired product.[1][4]

  • Purification Losses: Quinolone products, especially from crude reactions involving tar formation, can be difficult to isolate, leading to significant product loss during workup and purification.[4]

Q2: I'm observing significant tar or polymer formation in my reaction. What causes this and how can it be minimized?

A2: Tar formation is a classic problem, particularly in syntheses that use harsh acidic and oxidizing conditions, such as the Skraup synthesis.[4] This is often due to the polymerization of reactants, intermediates, or the product itself under strong acid catalysis or high heat.[1][4]

To minimize tarring:

  • Use a Moderator: In vigorous reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can help control the reaction rate and reduce charring.[4]

  • Control Temperature: Avoid excessive temperatures and ensure even heating. Localized hotspots are a primary cause of polymerization. Using a high-boiling point, inert solvent like Dowtherm A or diphenyl ether can facilitate better heat transfer and maintain a manageable reaction mixture.[1][3]

  • Slow Addition of Reagents: In reactions like the Doebner-von Miller, slowly adding the α,β-unsaturated aldehyde or ketone can help control its concentration and minimize self-condensation and polymerization.[4]

  • Use a Biphasic Medium: For certain reactions, sequestering a reactive component (like a carbonyl compound) in an organic phase can drastically reduce polymerization in the acidic aqueous phase.[4]

Q3: My synthesis involves a decarboxylation step that is not working efficiently. What should I do?

A3: Inefficient decarboxylation is a common hurdle, particularly in the synthesis of 4-hydroxyquinolines from 3-carboalkoxyquinoline precursors, a key part of the Gould-Jacobs reaction.[3][5]

  • Ensure Complete Saponification: The ester must first be completely hydrolyzed to the corresponding carboxylic acid before decarboxylation can occur. Monitor this step to ensure the absence of the starting ester.

  • Increase Temperature: Decarboxylation is thermally driven. If the reaction is sluggish, a higher temperature may be required. However, this must be balanced against the risk of product degradation.[6]

  • Catalysis: In some cases, copper-catalyzed thermal decarboxylation can be effective.[3]

  • Solvent Choice: The choice of solvent can influence the efficiency of decarboxylation. High-boiling ethers are often used.

Troubleshooting Guide for Specific Synthesis Routes

Different named reactions for quinolone synthesis have their own unique challenges. This section provides targeted advice for some of the most common methods.

Gould-Jacobs Reaction

This reaction is a cornerstone for producing 4-hydroxyquinoline derivatives.[5]

Problem: Low yield of the cyclized 4-hydroxyquinoline product.
  • Causality: The thermal cyclization of the anilidomethylenemalonate intermediate is a pericyclic reaction that requires significant thermal energy to overcome the activation barrier. Inefficient heat transfer or insufficient temperature leads to an incomplete reaction.[3][5]

  • Solution:

    • Verify Intermediate Formation: Before proceeding to cyclization, ensure the initial condensation between the aniline and the malonic ester derivative is complete.

    • Optimize Cyclization Conditions: Use a high-boiling, inert solvent (e.g., Dowtherm A, diphenyl ether) to reach the necessary temperature, typically around 250 °C.[3] Ensure efficient stirring to promote uniform heat distribution.

    • Time-Temperature Study: The reaction time must be carefully optimized. Prolonged heating, even at the correct temperature, can lead to product degradation.[6] A time-course study analyzing aliquots of the reaction mixture can help determine the optimal heating duration.

Problem: Formation of regioisomers with asymmetrically substituted anilines.
  • Causality: Cyclization can occur at either of the two ortho positions relative to the amino group on the aniline ring. The reaction's regioselectivity is controlled by a combination of steric and electronic factors.[3]

  • Solution:

    • Predicting Selectivity: Electron-donating groups on the aniline ring generally direct cyclization to the para position relative to the group, while electron-withdrawing groups favor ortho-cyclization. Steric hindrance at an ortho position will disfavor cyclization at that site.

    • Chromatographic Separation: If a mixture of isomers is unavoidable, careful column chromatography is typically required for separation.

    • Consider an Alternative Strategy: If regioselectivity is poor, a different synthetic strategy where the regiochemistry is set unambiguously before the cyclization step may be necessary.

Conrad-Limpach-Knorr Synthesis

This method is versatile for producing either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the conditions.[7]

Problem: Formation of the undesired isomer (e.g., getting the 2-hydroxyquinoline Knorr product when the 4-hydroxyquinoline is desired).
  • Causality: The regiochemical outcome is dictated by kinetic versus thermodynamic control. The reaction between an aniline and a β-ketoester can form either a β-aminoacrylate (leading to the 4-hydroxyquinoline, kinetic product) or a β-ketoanilide (leading to the 2-hydroxyquinoline, thermodynamic product).[1][7]

  • Solution:

    • Temperature Control: To favor the 4-hydroxyquinoline (kinetic product), conduct the initial condensation at a lower temperature (e.g., room temperature to moderate heating).[1] To favor the 2-hydroxyquinoline (thermodynamic product), use higher temperatures (e.g., ~140 °C) or strong acid catalysis for the initial condensation.[1][7]

Problem: The reaction mixture becomes a thick, unmanageable tar during high-temperature cyclization.
  • Causality: This is typically due to polymerization or decomposition at the high temperatures required for the cyclization of the intermediate.[1]

  • Solution:

    • Use a High-Boiling Solvent: Employing an inert, high-boiling solvent like mineral oil or diphenyl ether is crucial. It helps to maintain a manageable, stirrable mixture and ensures efficient and uniform heat transfer, preventing localized overheating.[1][3]

    • Mechanical Stirring: For larger scale reactions, mechanical stirring is often necessary to effectively agitate the viscous mixture.

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

This protocol provides a detailed, self-validating workflow for a common quinolone synthesis, highlighting critical control points.

Step 1: Condensation of Aniline with Diethyl ethoxymethylenemalonate (DEEM)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Reaction: Heat the mixture at 100-110 °C for 2 hours.

  • Critical Control Point: Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The goal is the complete consumption of the aniline starting material and the formation of the diethyl anilinomethylenemalonate intermediate. Ethanol is evolved as a byproduct.[5] The reaction is typically driven to completion by removing the ethanol, which can be done by performing the reaction under a slow stream of nitrogen.

  • Workup: Cool the reaction mixture. The intermediate often crystallizes upon standing or can be precipitated by adding hexane. Filter the solid and wash with cold hexane.

Step 2: Thermal Cyclization
  • Setup: Place the dried intermediate from Step 1 into a flask containing a high-boiling solvent such as diphenyl ether (approx. 10 mL per gram of intermediate). Use a high-temperature thermometer and a heating mantle. Ensure the setup is in a well-ventilated fume hood.

  • Reaction: Heat the mixture with vigorous stirring to ~250 °C. The reaction is accompanied by the evolution of ethanol. Maintain this temperature for 20-30 minutes.

  • Critical Control Point: The temperature must be carefully controlled. Temperatures below 240 °C will result in slow and incomplete cyclization, while temperatures above 260 °C can cause decomposition.[3] The reaction progress can be monitored by taking small aliquots (carefully!), quenching them, and analyzing by TLC.

  • Workup: Allow the mixture to cool to below 100 °C, then add hexane to precipitate the product (ethyl 4-hydroxyquinoline-3-carboxylate). Filter the solid product and wash thoroughly with hexane to remove the high-boiling solvent.

Step 3: Saponification and Decarboxylation
  • Saponification: Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution and heat to reflux for 1-2 hours until a clear solution is obtained.

  • Critical Control Point: Complete hydrolysis of the ester is essential for the subsequent decarboxylation.[5] The disappearance of the water-insoluble ester and the formation of the soluble sodium salt of the carboxylic acid indicates completion.

  • Acidification: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid or acetic acid to a pH of ~4-5. The 4-hydroxyquinoline-3-carboxylic acid will precipitate.

  • Decarboxylation: Filter the precipitated acid, wash with water, and dry it. Then, heat the solid acid carefully to its melting point (around 250-260 °C) until the evolution of CO₂ ceases. The product will resolidify upon cooling.

  • Purification: The final 4-hydroxyquinoline can be purified by recrystallization (e.g., from ethanol or water).

Visualizations

Gould-Jacobs Reaction Mechanism

This diagram illustrates the key steps in the Gould-Jacobs synthesis of the 4-hydroxyquinoline core.

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline Aniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM, Δ - EtOH DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate1 Intermediate2 Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate1->Intermediate2 ~250°C (High-boiling solvent) - EtOH Intermediate3 4-Hydroxyquinoline- 3-carboxylic Acid Intermediate2->Intermediate3 1. NaOH, H₂O, Δ 2. H₃O⁺ FinalProduct 4-Hydroxyquinoline Intermediate3->FinalProduct Δ - CO₂

Caption: Key stages of the Gould-Jacobs reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield problems in a typical quinolone synthesis.

Troubleshooting_Workflow Start Problem: Low Product Yield Check_SM Are starting materials fully consumed? Start->Check_SM Check_Side_Products Are there significant side products or tar? Check_SM->Check_Side_Products Yes Sol_SM Increase reaction time/temp for initial condensation. Verify SM purity. Check_SM->Sol_SM No Check_Cyclization Is the cyclization step incomplete? Check_Side_Products->Check_Cyclization No Sol_Side_Products Lower temperature. Add moderator (if applicable). Use inert, high-boiling solvent. Check_Side_Products->Sol_Side_Products Yes Check_Purification Was there significant product loss during workup? Check_Cyclization->Check_Purification No Sol_Cyclization Increase cyclization temp/time. Ensure efficient heat transfer. Check for degradation. Check_Cyclization->Sol_Cyclization Yes Sol_Purification Optimize extraction/crystallization. Consider chromatography. Check_Purification->Sol_Purification Yes End Yield Improved Check_Purification->End No Sol_SM->End Sol_Side_Products->End Sol_Cyclization->End Sol_Purification->End

Caption: A decision tree for troubleshooting low yields.

References

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Hagemann, T. (n.d.). SYNTHESIS OF QUINOLONES FOR INHIBITION OF THE Β-BARREL ASSEMBLY MACHINE IN GRAM NEGATIVE BACTERIA PART II. VCU Scholars Compass. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Hagemann, T. (n.d.). SYNTHESIS OF QUINOLONES FOR INHIBITION OF THE Β-BARREL ASSEMBLY MACHINE IN GRAM NEGATIVE BACTERIA PART II.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. Retrieved from [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • ACS Publications. (2024). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Retrieved from [Link]

Sources

Technical Support Center: Reducing Tar Formation in Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Ticket ID: FZ-OPT-404 Subject: Troubleshooting polymerization and oxidative degradation (Tar) in quinoline synthesis.

Executive Summary: The "Tar" Problem

In the Friedländer synthesis, "tar" is rarely a random impurity; it is the result of specific, competing kinetic pathways. The primary culprit is the inherent instability of 2-aminobenzaldehyde (2-AB) . This reagent is prone to rapid self-condensation (oligomerization) and oxidative degradation before it can react with your ketone substrate.

To eliminate tar, you must shift the reaction kinetics to favor the cross-condensation (2-AB + Ketone) over self-condensation (2-AB + 2-AB). This guide provides field-proven protocols to achieve this kinetic control.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: "My 2-aminobenzaldehyde starting material turns black/sticky before I even add it to the reaction. How do I stabilize it?"

Diagnosis: You are fighting a losing battle against the thermodynamics of 2-aminobenzaldehyde. It self-polymerizes upon storage and exposure to air. The Fix: Do not isolate 2-aminobenzaldehyde. Switch to an in situ reduction strategy . Start with the stable precursor, 2-nitrobenzaldehyde . Reduce it to the amine inside the reaction vessel in the presence of your ketone. As the amine molecules are generated one by one, they are immediately intercepted by the ketone to form the quinoline, keeping the standing concentration of free amine near zero. This eliminates the opportunity for self-polymerization.

  • Recommended Reagents: SnCl₂·2H₂O (classic), Fe/HCl, or Zn dust.

  • See Protocol A below.

Q2: "I am using standard acid catalysis (HCl/H₂SO₄), but the workup is an emulsion nightmare with low yields."

Diagnosis: Strong homogeneous Brønsted acids often catalyze the polymerization of the vinyl ketone intermediate (formed after the initial aldol step) rather than the cyclization. They also make the workup aqueous/organic interface prone to emulsion. The Fix: Switch to a Solid Acid Catalyst (Heterogeneous Catalysis) . Catalysts like Silica Sulfuric Acid (SSA) or Sulfamic Acid provide acidic sites on a solid surface. This "surface confinement" effect promotes the intramolecular cyclization (quinoline formation) while spatially hindering the intermolecular polymerization (tar formation).

  • Bonus: The catalyst is filtered off, preventing workup emulsions.

Q3: "I am running the reaction in refluxing ethanol for 12 hours. The yield is 40%, and the flask is coated in black residue."

Diagnosis: Thermal degradation. Prolonged heating allows thermodynamic sinks (tar) to dominate over kinetic products. The Fix: Microwave Irradiation (MW) under Solvent-Free Conditions. By removing the solvent and using MW irradiation, you increase the reaction rate by orders of magnitude (minutes vs. hours). The reaction finishes before the reagents have time to decompose.

  • Mechanism: MW heating couples directly with the polar transition state of the condensation, lowering the activation energy barrier (

    
    ) specifically for the condensation step.
    
Part 2: Mechanistic Visualization

Understanding the competition between Product and Tar is critical for control.

Friedlander_Pathways cluster_insitu In-Situ Strategy (Prevents Tar) Start 2-Aminobenzaldehyde (Unstable) Intermediate Schiff Base / Aldol Intermediate Start->Intermediate + Ketone (Fast if catalyzed) Tar Polymers/Tar (Side Product) Start->Tar Self-Condensation (Slow, Continuous) Ketone Ketone (Substrate) Product Quinoline (Target) Intermediate->Product - H2O Cyclization Intermediate->Tar Oligomerization (High T / Strong Acid) Nitro 2-Nitrobenzaldehyde (Stable) Nitro->Start Reduction (Controlled Release)

Figure 1: Kinetic competition between Quinoline formation (Green path) and Tar formation (Red/Black path). The In-Situ strategy (Blue box) throttles the supply of the unstable starting material.

Part 3: Comparative Efficiency Data

The following table synthesizes data from multiple optimization studies comparing "Old School" methods vs. "Modern" low-tar methods.

MethodCatalyst / ConditionsTimeYieldTar LevelRef
Classical HCl (aq), Reflux5-12 h45-60%High[1]
Solid Acid Silica Sulfuric Acid (SSA), 80°C30-60 min85-92%Low[2]
Green/Aq Water (No Catalyst), 70°C3 h90-97%Negligible[3]
Microwave Acetic Acid, Solvent-Free, MW5 min92-95%Negligible[4]
In-Situ SnCl₂ / EtOH (One-pot)2-4 h80-88%Low[5]
Part 4: The "Golden Standard" Protocol (In-Situ Reduction)

This protocol is recommended for high-value substrates where yield is paramount and handling the unstable amine is risky.

Reagents:

  • 2-Nitrobenzaldehyde (1.0 mmol)

  • Ketone (e.g., Acetophenone) (1.1 mmol)

  • SnCl₂[1]·2H₂O (3.0 mmol) (Reductant & Lewis Acid)

  • Ethanol (5 mL)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 equiv) and the ketone (1.1 equiv) in Ethanol.

  • Activate: Add SnCl₂·2H₂O (3.0 equiv). Note: Tin chloride acts as both the reducing agent for the nitro group and the Lewis acid catalyst for the condensation.

  • Reflux: Heat the mixture to reflux (approx. 78°C). Monitor by TLC.[1][2]

    • Checkpoint: You will see the disappearance of the nitro compound. You should NOT see a buildup of the amine intermediate; it should convert directly to the fluorescent quinoline product.

  • Quench: After completion (typically 2–3 hours), cool to room temperature.

  • Workup (Crucial for Tar Removal):

    • Pour reaction mixture into ice water.

    • Basify to pH 8–9 using 10% NaHCO₃ or Na₂CO₃ solution. This precipitates the tin salts.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via short silica plug.

Part 5: Decision Logic for Optimization

Use this flow to select the right method for your specific constraints.

Optimization_Tree Start Start: Select Method Q1 Is 2-Aminobenzaldehyde available & stable? Start->Q1 Method_InSitu USE IN-SITU METHOD (Precursor: 2-Nitrobenzaldehyde) Prevents self-polymerization Q1->Method_InSitu No (Unstable) Q2 Is the Ketone acid-sensitive? Q1->Q2 Yes Method_Water USE ON-WATER METHOD (No Catalyst, 70°C) Hydrophobic effect accelerates reaction Q2->Method_Water Yes Q3 Do you have a Microwave reactor? Q2->Q3 No Method_MW USE MW / SOLVENT-FREE (Acetic Acid or SSA) Fastest, cleanest profile Q3->Method_MW Yes Method_Solid USE SOLID ACID (SSA) (Reflux in EtOH) Easy filtration workup Q3->Method_Solid No

Figure 2: Decision Matrix for selecting the optimal Friedländer protocol based on reagent stability and lab equipment.

References
  • Friedländer, P. (1882).[3][4] "Ueber o-Amidobenzaldehyd".[3] Chemische Berichte, 15(2), 2572–2575. Link[3]

  • Shaabani, A., et al. (2008). "Silica sulfuric acid as an efficient and reusable catalyst for the synthesis of quinoline derivatives". Catalysis Communications, 9(5), 870–875. Link

  • Shen, Q., et al. (2012).[5][6] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions". Synthesis, 44, 389–392.[5][6] Link

  • Jia, C.-S., et al. (2006).[5] "Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating". Organic & Biomolecular Chemistry, 4, 104–110.[5] Link

  • McNulty, J., et al. (2004). "Concerning the mechanism of the Friedländer quinoline synthesis". Canadian Journal of Chemistry, 82(5), 461–468. Link

Sources

Controlling regioselectivity in quinolone cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinolone Cyclization & Regiocontrol

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: REGIO-Q-404 Topic: Controlling Regioselectivity in Quinolone Cyclization

Introduction: The Regioselectivity Paradox

Welcome to the Quinolone Synthesis Support Center. If you are here, you are likely facing the "Isomer Trap." The quinolone scaffold is privileged in medicinal chemistry (e.g., Ciprofloxacin, Levofloxacin), but its synthesis is plagued by regiochemical ambiguity—specifically when cyclizing meta-substituted anilines or choosing between the 2-oxo (carbostyril) and 4-oxo (quinolone) cores.

This guide moves beyond textbook definitions to provide troubleshooting protocols for controlling the electronic and steric forces that dictate cyclization.

Module 1: The Conrad-Limpach vs. Knorr Interface

Core Issue: "I intended to make a 4-quinolone, but I isolated a 2-quinolone (carbostyril) or vice versa."

The Mechanistic Bifurcation

The reaction between an aniline and a


-ketoester is bi-directional. The product is determined strictly by kinetic vs. thermodynamic control  during the initial condensation step.
  • Kinetic Path (Conrad-Limpach): Low-temperature condensation favors the formation of an enamine (

    
    -aminoacrylate). Thermal cyclization of this intermediate yields the 4-quinolone .
    
  • Thermodynamic Path (Knorr): High-temperature condensation favors the amide (

    
    -keto anilide). Acid-mediated cyclization of this intermediate yields the 2-quinolone .
    
Visualizing the Pathway (Graphviz)

ConradLimpachKnorr Start Aniline + Beta-Ketoester Condensation Condensation Conditions Start->Condensation Kinetic Kinetic Control (T < 100°C, Neutral/Acid Cat.) Condensation->Kinetic Room Temp / Drying Agent Thermo Thermodynamic Control (T > 140°C, e.g., Xylene reflux) Condensation->Thermo High Temp / Removal of EtOH Enamine Intermediate: Enamine (Beta-aminoacrylate) Kinetic->Enamine Amide Intermediate: Amide (Beta-keto anilide) Thermo->Amide Cycliz1 Thermal Cyclization (250°C, Diphenyl ether) Enamine->Cycliz1 Cycliz2 Acid Cyclization (PPA or H2SO4, 100°C) Amide->Cycliz2 Prod4 Product: 4-Quinolone Cycliz1->Prod4 Prod2 Product: 2-Quinolone (Carbostyril) Cycliz2->Prod2

Caption: Figure 1. The divergence of Conrad-Limpach (Kinetic) and Knorr (Thermodynamic) pathways based on initial condensation temperature.

Troubleshooting Guide: 2- vs. 4-Quinolone
Symptom Diagnosis Corrective Action
Yield is low (<30%) for 4-quinolone. Incomplete enamine formation or hydrolysis during heating.Protocol Adjustment: Use a Dean-Stark trap with benzene/toluene and a catalytic amount of acetic acid to force water removal at low temp (

C). Ensure the enamine is isolated and dried before the high-temp cyclization step [1].
Unexpected 2-quinolone formation. Reaction temperature spiked during condensation, favoring amide formation.Control: Monitor the initial exotherm. Keep the condensation step at Room Temperature (RT) for 24-48h with CaSO

(Drierite) to capture water kinetically [2].
Charring/Tarry reaction mixture. Oxidation at 250°C (Dowtherm A reflux).Alternative: Switch to Eaton’s Reagent (7.7 wt% P2O5 in MsOH) for cyclization. It allows lower temperatures (60-90°C) and is less oxidizing than boiling diphenyl ether [3].

Module 2: The Meta-Substituted Aniline Problem

Core Issue: "I used a meta-substituted aniline and got a mixture of 5- and 7-substituted quinolones."

The Mechanistic Conflict

In the Gould-Jacobs reaction , a meta-substituent creates two non-equivalent ortho positions for the ring closure:

  • Site A (Sterically Hindered): Between the NH group and the meta-substituent. Leads to the 5-substituted isomer.

  • Site B (Sterically Open): Para to the meta-substituent. Leads to the 7-substituted isomer.[1]

While steric hindrance usually disfavors the 5-isomer, electronic effects (EDGs like -OMe) can activate the hindered position, leading to difficult-to-separate mixtures.

Protocol: The Grohe-Heitzer Workaround

Do not rely on chance cyclization. Use the Grohe-Heitzer methodology (Intramolecular S


Ar) to force regioselectivity by fixing the leaving group position on the benzoyl ring.

Step-by-Step Protocol (Grohe-Heitzer Adaptation):

  • Acylation: React your aniline with 2,4-dichloro-5-fluorobenzoyl chloride (or similar). The position of the leaving group (Cl at C-2) determines the cyclization site, not the aniline's electronics.

  • Enamine Formation: Treat the resulting amide with ethyl (dimethylamino)acrylate.

  • Cyclization: Add a base (NaH or K

    
    CO
    
    
    
    ) in DMF or DMSO. The nitrogen displaces the halogen at the ortho position.
    • Result: 100% Regiocontrol. The leaving group locks the orientation [4].

Visualizing the Decision Tree (Graphviz)

MetaAnilineStrategy Input Meta-Substituted Aniline Method Select Method Input->Method GJ Gould-Jacobs (Thermal Cyclization) Method->GJ Traditional GH Grohe-Heitzer (Acylation -> SNAr) Method->GH High Precision ResultGJ Mixture of Isomers (5-sub vs 7-sub) Requires HPLC Sep GJ->ResultGJ Steric/Electronic Competition ResultGH Single Regioisomer (Defined by Leaving Group) GH->ResultGH Forced Cyclization

Caption: Figure 2. Strategic selection for meta-substituted anilines. Grohe-Heitzer avoids the isomeric mixture inherent in Gould-Jacobs.

Module 3: FAQ & Advanced Troubleshooting

Q: Can I use microwave irradiation to improve the Gould-Jacobs reaction? A: Yes. The thermal cyclization step (typically 250°C in Dowtherm A) is the bottleneck. Microwave irradiation (300W, 250°C, 10-30 min) significantly reduces reaction time and suppresses carbonization by minimizing the time the substrate spends at decomposition temperatures [5].

Q: My Grohe-Heitzer cyclization failed. The starting material is unreacted. A: The S


Ar cyclization requires a sufficiently electrophilic aromatic ring.
  • Check: Is your leaving group a Fluorine or Chlorine? Fluorine reacts much faster in S

    
    Ar due to the high electronegativity stabilizing the Meisenheimer complex.
    
  • Fix: If using a Chloro-leaving group, switch to a Fluoro-derivative or increase the temperature/base strength (e.g., use NaH/DMF instead of K

    
    CO
    
    
    
    /MeCN).

Q: How do I separate the 5- and 7-isomers if I must use Gould-Jacobs? A: They often have distinct solubility profiles.

  • Technique: The 7-isomer is typically more planar and packs better, making it less soluble in ethanol/methanol. Try fractional crystallization from hot ethanol. If that fails, preparative HPLC using a C18 column with an acidic mobile phase (0.1% Formic acid) is required to protonate the nitrogen and improve peak shape.

References

  • Conrad-Limpach Mechanism & Optimization

    • Source: Wikipedia. "Conrad–Limpach synthesis."[2][3][4][5] Accessed 2024.[6]

    • URL:[Link]

  • Kinetic vs Thermodynamic Control

    • Source: Quimica Organica. "Quinoline Synthesis: Conrad-Limpach-Knorr."
    • URL:[Link]

  • Eaton's Reagent in Cyclization

    • Source: SynArchive. "Conrad-Limpach Synthesis."[2][3][4][7]

    • URL:[Link]

  • Grohe-Heitzer Methodology (Bayer Process)

    • Source: Bayer Global. "The Grohe method and quinolone antibiotics."[8]

  • Microwave Assisted Gould-Jacobs

    • Source: Biotage Application Note AN56.[9] "Gould-Jacobs Quinoline forming reaction."[3][9][10]

    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diagnostic & Optimization Guide for Low Yield in Buchwald-Hartwig Amination From: Dr. Alex V., Senior Application Scientist To: Research & Process Chemistry Teams

Introduction: The "Black Box" of Catalysis

Low yield in Buchwald-Hartwig amination is rarely a random event; it is a symptom of a specific mechanistic failure. As researchers, we often treat the reaction flask as a "black box," adding reagents and hoping for a result. To solve low yields, we must dismantle this box and diagnose which step of the catalytic cycle—Oxidative Addition , Amine Binding/Deprotonation , or Reductive Elimination —is the bottleneck.

This guide moves beyond "try a different solvent" to provide a logic-based troubleshooting system. It is designed to help you distinguish between catalyst death, kinetic stalling, and competitive side pathways.

Part 1: Diagnostic Workflow

Before altering conditions, characterize your failure mode. Use this decision tree to identify the root cause based on your analytical data (LCMS/NMR).

TroubleshootingFlow Start Start: Analyze Reaction Mixture Outcome1 Reaction turned black/precipitate (Pd Black Formation) Start->Outcome1 Outcome2 No/Low Conversion of Ar-X (SM Recovery) Start->Outcome2 Outcome3 High Conversion, Low Product Yield (Side Products) Start->Outcome3 Diag1 Diagnosis: Catalyst Deactivation Ligand dissociation or O2 leak Outcome1->Diag1 Diag2 Diagnosis: Oxidative Addition Failure or Catalyst Poisoning Outcome2->Diag2 Diag3 Diagnosis: Competitive Pathways (Protodehalogenation/Beta-Hydride Elim) Outcome3->Diag3 Act1 Action: Increase Ligand:Pd ratio Switch to Pre-catalysts (G3/G4) Diag1->Act1 Act2 Action: Switch to Pd-G4 Check for N-heterocycle inhibition Use stronger base/higher T Diag2->Act2 Act3 Action: Use bulkier ligands (speed up RE) Switch solvent to non-protic Diag3->Act3

Figure 1: Diagnostic decision tree for identifying the mechanistic bottleneck in Pd-catalyzed amination.

Part 2: Troubleshooting by Failure Mode

Scenario A: The "Black Reaction" (Catalyst Deactivation)

Symptom: The reaction mixture turns black rapidly, or a mirror forms on the flask walls. Yield is negligible. Mechanism: "Pd Black" is agglomerated inactive Pd(0). This occurs when the rate of ligand dissociation exceeds the rate of the catalytic cycle, or when oxygen intercepts the active species.

Q: Why is my catalyst precipitating despite using an inert atmosphere? A: It is likely an issue of Ligand Stabilization or Reduction Kinetics .

  • Ligand:Pd Ratio: If using Pd(OAc)₂ + Monodentate Phosphine, a 1:1 ratio is insufficient. The active species is often

    
    . Without excess ligand (use 2:1 or 4:1), the unstable Pd(0) aggregates.
    
  • Reduction Failure: Pd(II) sources like Pd(OAc)₂ must be reduced to Pd(0) in situ (often by the amine or phosphine). If this reduction is slow, the catalyst decomposes.

    • Solution: Switch to Pre-catalysts (e.g., Buchwald G3/G4 palladacycles). These generate the active

      
       species immediately upon exposure to base, bypassing the delicate reduction step [1].[1]
      
Scenario B: The "Dead" Reaction (No Conversion)

Symptom: Aryl halide and amine remain untouched. Mechanism: Failure at Oxidative Addition (OA) or Catalyst Poisoning .

Q: My substrate contains a pyridine/imidazole ring. Why is there no conversion? A: This is a classic case of Catalyst Poisoning (Inhibition) . Nitrogen heterocycles can bind competitively to the Palladium center (


), displacing the phosphine ligand and shutting down the cycle.
  • The Fix: You need a ligand that binds more tightly than your substrate.

    • Use bulky, electron-rich ligands (e.g., tBuBrettPhos or AdBrettPhos ). The steric bulk prevents the substrate from coordinating to the metal center while allowing the reaction to proceed [2].

    • Protocol: Increase temperature to promote ligand exchange.

Q: I am using an Aryl Chloride and getting no reaction. Why? A: Aryl chlorides have a high bond dissociation energy. Standard Pd(PPh₃)₄ is too weak.

  • The Fix: Use a ligand designed for difficult OA, such as XPhos or RuPhos . These electron-rich dialkylbiaryl phosphines increase electron density on Pd, facilitating the breaking of the C-Cl bond [3].

Scenario C: High Conversion, Wrong Product (Side Reactions)

Symptom: The Aryl Halide is consumed, but the major product is the dehalogenated arene (Ar-H). Mechanism: Protodehalogenation (Hydrodehalogenation). This usually stems from


-Hydride Elimination  or Solvent H-Abstraction .

Q: How do I stop the formation of the dehalogenated arene (Ar-H)? A: You must accelerate Reductive Elimination (RE) over the competing side pathways.

  • Mechanism: If the amine has

    
    -hydrogens (e.g., alkyl amines), the Pd-Amido complex can undergo 
    
    
    
    -hydride elimination to form an imine and a Pd-H species. The Pd-H species then reductively eliminates Ar-H.
  • The Fix:

    • Ligand Selection: Use a bulkier ligand (e.g., BrettPhos ). Steric bulk "squeezes" the Pd center, forcing the two organic groups (Ar and N) together, dramatically accelerating Reductive Elimination [4].

    • Solvent: Avoid alcohols (like isopropanol) if they are acting as hydride sources. Switch to Toluene or Dioxane.

Part 3: Optimization Guides (Data Tables)

Table 1: Ligand Selection Matrix

Do not guess. Select the ligand based on your specific substrate class.

Substrate ClassRecommended LigandWhy?
Primary Alkyl Amines BrettPhos / RuPhos Prevents

-hydride elimination; highly active.
Primary Aryl Amines (Anilines) XPhos / tBuXPhos Excellent for weak nucleophiles; robust stability.
Secondary Amines RuPhos / SPhos Accommodates steric bulk of the amine.
Amides / Carbamates tBuBrettPhos specifically designed for amidations (weaker nucleophiles).[2]
Heterocycles (Pyridines) AdBrettPhos Extremely bulky; prevents catalyst poisoning by the substrate.
Table 2: Base Selection Guide

The base controls the deprotonation equilibrium. Incompatibility leads to decomposition.

BasepKa (conj.[1] acid)Best For...Warning
NaOtBu ~17Standard substrates; fast reactions.Incompatible with esters, nitriles, nitro groups (nucleophilic attack).
LiHMDS ~26Base-sensitive substrates (esters).Soluble base; good for high pKa amines.
Cs₂CO₃ ~10Sensitive functional groups (aldehydes, ketones).Heterogeneous; requires good stirring and often higher T.
K₃PO₄ ~12General purpose; mild.Often requires water/solubility aids.

Part 4: Experimental Protocols

Protocol 1: General Micro-Screening (The "First Pass")

Use this protocol to screen 4 ligands simultaneously before scaling up.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Base (NaOtBu 1.4 equiv OR Cs₂CO₃ 2.0 equiv)

  • Pre-catalyst (e.g., XPhos Pd G4, RuPhos Pd G4) (0.02 equiv / 2 mol%)

  • Solvent: 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step:

  • Preparation: In a glovebox or under active N₂ flow, charge 4 reaction vials with the base and Pre-catalyst.

  • Substrate Addition: Add Aryl Halide and Amine. (If solid, add with base; if liquid, add via syringe after solvent).

  • Solvent: Add anhydrous, degassed solvent.

  • Reaction: Seal vials with PTFE-lined caps. Heat to 80°C–100°C for 2–12 hours.

  • Analysis: Cool to RT. Dilute a 50 µL aliquot with MeOH/MeCN. Filter. Analyze via LCMS.

    • Success Criterion: Conversion >90%, Product:Impurity ratio > 10:1.

Protocol 2: Rescue for "Stalled" Reactions (Additives)

If conversion stalls at 50%, the catalyst may not be dead, but the reaction environment may have changed (e.g., halide accumulation).

  • Add 1 mol% additional Pre-catalyst (dissolved in minimal solvent).

  • Add 0.5 equiv additional Base.

  • Check for Insolubility: If the mixture is a thick slurry, dilute to 0.1 M.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ for amination? A: Generally, no . Triphenylphosphine is too electron-poor and not bulky enough to facilitate the difficult reductive elimination of C-N bonds. It often leads to extensive hydrodehalogenation. Use dialkylbiaryl phosphines (Buchwald ligands) [5].

Q: Why do I see the "homocoupling" product (Ar-Ar)? A: This suggests your amine is not binding to the Pd center, allowing two Aryl groups to undergo transmetallation/disproportionation.

  • Fix: Ensure your amine is nucleophilic enough. If using a weak amine (e.g., an amide), switch to a stronger base (KOH, LiHMDS) to generate the more reactive amidate, or use a specific ligand like tBuBrettPhos .[2]

Q: Is the "G3" or "G4" precatalyst better? A: G4 is generally superior. G3 precatalysts release carbazole as a byproduct, which can occasionally inhibit the reaction.[1] G4 precatalysts utilize a methylated carbazole leaving group that is non-inhibitory and have better solubility profiles [1].

References

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.[2][3][4]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Fors, B. P., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocyclic Halides. Journal of the American Chemical Society.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][2][4][5][6][7][8][9] Chemical Reviews.[5]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships.[9][10] Journal of the American Chemical Society.

Sources

Side reactions in the synthesis of quinolone derivatives and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions in Quinolone/Fluoroquinolone Synthesis Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Introduction: The Stability-Reactivity Paradox

The synthesis of quinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin) is a balancing act between activating the core scaffold for functionalization and preventing its degradation. The 4-oxo-3-carboxylic acid moiety is the pharmacophore essential for DNA gyrase binding, yet it is also the source of the most persistent synthetic challenges: decarboxylation and chelation-induced side reactions.

This guide moves beyond standard textbook protocols to address the causality of failure modes in the three critical phases of quinolone assembly: Cyclization , C7-Functionalization , and Hydrolysis .

Module 1: The Core Cyclization (Gould-Jacobs Protocol)[1]

Q: Why is my reaction mixture turning into a "black tar" with low yields during thermal cyclization?

Diagnosis: Polymerization of the acrylate intermediate.

The Mechanism: In the classic Gould-Jacobs reaction, an aniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamino ester. The subsequent ring closure (cyclization) requires high temperatures (~250°C).

  • The Side Reaction: At these temperatures, if the dilution is insufficient or the heat transfer is uneven, the enamino ester undergoes intermolecular polymerization rather than intramolecular cyclization.

  • The Result: A dark, viscous oligomeric mixture that traps the product.

Protocol Adjustment (The "High-Dilution" Fix):

  • Solvent Switch: Move away from neat reactions or paraffin oil. Use Diphenyl ether (Dowtherm A) as a heat transfer medium.

  • Dropwise Addition: Do not mix all reagents cold and heat them. Heat the solvent to the cyclization temperature (250-260°C) first.

  • Controlled Feed: Add the enamino ester solution dropwise into the boiling solvent. This ensures that every molecule entering the flask has enough thermal energy to cyclize immediately (intramolecular) rather than colliding with another monomer (intermolecular polymerization).

Visualizing the Pathway

GouldJacobs Aniline Aniline Derivatives Enamino Enamino Ester Intermediate Aniline->Enamino + EMME 100-140°C EMME EMME EMME->Enamino Polymer Black Tar (Intermolecular Polymerization) Enamino->Polymer Slow Heating High Conc. Quinolone 4-Hydroxyquinoline Scaffold Enamino->Quinolone Flash Heating (250°C) Intramolecular

Figure 1: Kinetic competition between cyclization and polymerization in the Gould-Jacobs reaction.

Module 2: C7-Functionalization (The Boron Chelate Strategy)

Q: I am seeing low regioselectivity and by-products when substituting the C7-halogen. How do I fix this?

Diagnosis: Lack of activation at the C7 position and unprotected C3-carboxyl interference.

The Mechanism: In fluoroquinolones, the C7 position is targeted for nucleophilic aromatic substitution (


) with amines (e.g., piperazine). However:
  • The C6-fluorine and C7-chlorine/fluorine compete as leaving groups.

  • The C3-carboxylic acid can react with the amine to form an amide, or decarboxylate under basic conditions.

The Solution: Boron Chelation (The "Shield & Sword" Method) You must convert the quinolone acid into a Boron Diacetate Chelate before adding the amine.

Protocol:

  • Chelation: React the quinolone acid with Boric Acid (

    
    )  and Acetic Anhydride  (or 
    
    
    
    ).
  • Mechanism: The boron forms a stable 6-membered ring with the C4-ketone and C3-carboxylate.

    • The Shield: This protects the C3-COOH from amide formation/decarboxylation.

    • The Sword: The boron complex is highly electron-withdrawing, pulling electron density away from the aromatic ring. This specifically activates the C7 position for nucleophilic attack, increasing yield and regioselectivity.

  • Substitution: Add the amine (e.g., piperazine). The reaction proceeds rapidly under milder conditions.

  • Hydrolysis: Remove the boron chelate by simple reflux in aqueous ethanol/NaOH to release the final drug.

Visualizing the Boron Activation

BoronChelate Q_Acid Quinolone Acid (Inactive C7) Chelate Boron Chelate Complex (Activated C7) Q_Acid->Chelate Chelation Boron_Reagent B(OAc)3 / BF3 Boron_Reagent->Chelate Substituted C7-Substituted Chelate Chelate->Substituted SnAr Reaction (High Regioselectivity) Amine Piperazine/Amine Amine->Substituted Final Final Fluoroquinolone Substituted->Final Hydrolysis (Remove Boron)

Figure 2: The Boron Chelate strategy activates C7 while protecting the C3-carboxyl group.

Module 3: Hydrolysis & Decarboxylation

Q: I am losing my product to decarboxylation during the final ester hydrolysis step. Why?

Diagnosis: Thermal instability of the


-keto acid moiety in basic media.

The Mechanism: Quinolones are vinylogous


-keto acids. In the free acid form, specifically at high temperatures or in the presence of certain metal ions, they are prone to losing 

to form the 3-H quinolone (Impurity E). This is irreversible.

Troubleshooting Guide:

  • Avoid Basic Hydrolysis if possible: While NaOH hydrolysis is common, it often requires reflux. If your derivative is sensitive, the basic environment stabilizes the transition state for decarboxylation.

  • Switch to Acidic Hydrolysis: Use Acetic Acid/Sulfuric Acid (

    
    )  mixtures. This method is often gentler on the quinolone ring and avoids the formation of "open-ring" byproducts that can occur in strong base.
    
  • Strict pH Control: During workup, never allow the local pH to drop too low or spike too high when precipitating the zwitterion (isoelectric point is usually pH 7.0–7.4).

Module 4: Impurity Profiling (FAQ)

Q: My HPLC shows several recurring impurities. What are they?

Use this table to identify and eliminate common impurities defined in pharmacopoeias (e.g., EP/USP for Ciprofloxacin).

Impurity CodeCommon NameStructure/NatureRoot CausePrevention/Remediation
Impurity A Fluoroquinolonic Acid7-Chloro precursor (Unreacted Intermediate)Incomplete

reaction at C7.
Increase amine equivalents; Use Boron Chelate method to increase reactivity.
Impurity B Desfluoro CompoundMissing Fluorine at C6Defluorination during synthesis or impure starting material.Check 2,4-dichloro-5-fluoroaniline purity; Avoid reductive conditions (e.g.,

) if halogen is labile.
Impurity C Ethylenediamine AnalogPiperazine ring replaced by ethylenediamineEthylenediamine impurity in the Piperazine reagent.Use high-purity Piperazine (Anhydrous, >99.5%); Avoid Piperazine hexahydrate if quality is low.
Impurity D Bis-QuinoloneDimer linked by methylene groupReaction with formaldehyde or similar electrophiles.Ensure solvents are free of aldehydes; Avoid formaldehyde in workup.
Impurity E DecarboxylatedLoss of -COOH at C3Thermal degradation during hydrolysis.Lower hydrolysis temperature; Switch from Base to Acid hydrolysis (

).

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1] Link

  • Grohe, K., & Heberer, H. (1978). Cycloaracylation of Enamines I. Synthesis of 4-Quinolone-3-carboxylic Acids. Justus Liebigs Annalen der Chemie. Link

  • European Directorate for the Quality of Medicines (EDQM). Ciprofloxacin Hydrochloride Monograph (01/2017:0888). European Pharmacopoeia.[2][3][][5] Link

  • Charushin, V. N., et al. (2019). Synthesis of Hybrid Fluoroquinolone-Boron Complexes. ResearchGate.[6] Link

  • Blondeau, D., et al. (2000). Boron chelates in the synthesis of quinolone antibacterials. Organic Process Research & Development. Link

Sources

Stability issues of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS: 863786-19-0). This compound is a critical intermediate in the synthesis of fluoroquinolone antibiotics and kinase inhibitors (e.g., Lenvatinib analogs), serving as a scaffold for structure-activity relationship (SAR) studies.

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Solution Stability & Troubleshooting Guide Last Updated: February 6, 2026

Executive Summary & Chemical Profile

This guide provides a self-validating troubleshooting framework for researchers observing instability or precipitation. The molecule contains a methyl ester at position 7 and a methoxy group at position 6. The primary stability risk is hydrolytic cleavage of the ester to the free carboxylic acid, particularly in aqueous buffers or improper pH conditions.

PropertySpecification
CAS Number 863786-19-0
Molecular Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol
Core Structure 4-oxo-1,4-dihydroquinoline (Quinolone core)
Key Functional Groups Methyl ester (C-7), Methoxy (C-6), Ketone (C-4)
Solubility Class Hydrophobic / Lipophilic (Low aqueous solubility)

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation

Q1: Why does the compound precipitate immediately upon dilution into cell culture media (pH 7.4)? Diagnosis: "Crash-out" due to high lipophilicity. Technical Insight: The methyl ester masks the polarity of the carboxylate, making the molecule significantly hydrophobic. While soluble in DMSO, rapid dilution into aqueous media (especially >0.5% v/v DMSO final concentration) forces the compound out of solution because the water lattice cannot accommodate the non-polar aromatic core. Solution:

  • Protocol: Use the "Intermediate Dilution Step." Dilute your DMSO stock 1:10 into PBS containing 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) before adding to media. The cyclodextrin encapsulates the hydrophobic core, preventing aggregation.

  • Limit: Keep final DMSO concentration <0.1% if possible.

Q2: I can't dissolve the solid in Methanol or Ethanol. What is the preferred solvent? Diagnosis: Incorrect solvent choice for stock preparation. Technical Insight: While it has a methyl ester, the rigid planar quinolone backbone induces strong intermolecular


-

stacking, reducing solubility in protic solvents like alcohols. Solution:
  • Primary Solvent: DMSO (Dimethyl sulfoxide) is the gold standard (solubility typically >10 mg/mL).

  • Secondary Solvent: DMF (Dimethylformamide) .

  • Avoid: Water, Ethanol (poor solubility), and unbuffered aqueous acids.

Category B: Chemical Stability (Degradation)

Q3: My HPLC shows a new peak eluting earlier than the main peak after 24 hours in buffer. What is it? Diagnosis: Hydrolysis of the Methyl Ester. Technical Insight: The new peak is likely 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid . The methyl ester is susceptible to hydrolysis, especially if the pH is >7.5 (base-catalyzed) or <4.0 (acid-catalyzed). The free acid is more polar, resulting in a shorter retention time on Reverse-Phase (C18) HPLC. Verification: Check the UV spectrum of the new peak. It should be identical to the parent (quinolone core remains intact).

Q4: The solution turned yellow/brown after storage on the benchtop. Is it oxidized? Diagnosis: Photodegradation or Quinone Formation. Technical Insight: Quinolone cores are photosensitive. Exposure to ambient light (UV/Vis) can induce radical formation at the 4-keto position or oxidation of the electron-rich 6-methoxy group, potentially leading to dimerization or demethylation. Solution:

  • Corrective Action: Always store solutions in amber glass vials .

  • Storage: -20°C is mandatory for long-term stability.

Mechanistic Visualization

Degradation Pathway: Hydrolysis & Regioisomerism

The following diagram illustrates the primary degradation pathway (Hydrolysis) and the critical regioisomer issue often confused in synthesis.

StabilityPathways Target Methyl 6-methoxy-4-oxo- 1,4-dihydroquinoline-7-carboxylate (Target Molecule) Acid DEGRADATION PRODUCT: 6-methoxy-4-oxo- 1,4-dihydroquinoline-7-carboxylic acid (More Polar / Early Elution) Target->Acid Hydrolysis (pH > 7.5 or < 4.0) + H2O / - MeOH Regio COMMON IMPURITY: Methyl 7-methoxy-4-oxo- 1,4-dihydroquinoline-6-carboxylate (Regioisomer) Regio->Target Synthesis Separation Required

Caption: Figure 1. Primary hydrolytic degradation pathway yielding the free acid, and the structural relationship to the common 6-carboxylate regioisomer impurity.

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this protocol to verify the purity of your compound before use in assays.

ParameterCondition
Column C18 Reverse Phase (e.g., Kinetex 5µm, 150 x 4.6 mm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains acidic pH to suppress ionization)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic core) and 320 nm (Quinolone specific)
Expected Result Acid (Degradant): ~3.5 - 4.5 min Ester (Parent): ~5.5 - 6.5 min
Protocol B: Solubility "Stress Test"

Perform this before any biological assay to ensure actual dosing concentration.

  • Prepare a 10 mM stock in DMSO.

  • Pipette 10 µL of stock into 990 µL of PBS (pH 7.4) in a microcentrifuge tube (Final: 100 µM).

  • Vortex for 30 seconds.

  • Incubate at Room Temperature for 1 hour.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Observation:

    • Pellet visible: Compound has crashed out. Concentration in supernatant is unknown.

    • Clear solution: Compound is stable at this concentration.

  • Quantification: Inject supernatant into HPLC (Protocol A) to determine actual soluble concentration.

References & Authority

  • BenchChem. (n.d.). Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22646623: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate (Regioisomer Analysis). Retrieved from [1][2]

  • Sversut, R. A., et al. (2014). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones. Analytical Methods, 6, 2125.[3] (Demonstrates quinolone ester hydrolysis kinetics). Retrieved from

  • Google Patents. (2019). WO2019148044A1 - Compounds for the treatment of kinase-dependent disorders. (Details synthesis and handling of the 6-methoxy-7-carboxylate intermediate). Retrieved from

Sources

Technical Support Center: Optimizing HPLC Separation of Quinolone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: QNZ-ISO-OPT-001[1]

Introduction: The Quinolone Challenge

Welcome to the Technical Support Center. If you are analyzing quinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) and their isomers, you are likely facing a "perfect storm" of chromatographic challenges.

Quinolones are zwitterionic and chelating agents.[1] They possess a basic piperazinyl group (


) and an acidic carboxylic group (

).[1] This amphoteric nature means their retention is hypersensitive to pH.[1] Furthermore, the

-carbonyl acid moiety avidly chelates metal ions (Fe, Ni) found in standard stainless steel HPLC systems, leading to the dreaded "shark-fin" peak tailing that ruins resolution.

This guide moves beyond basic textbook advice, offering field-proven strategies to resolve critical isomeric pairs and eliminate peak tailing.

Module 1: Column Selection Strategy

User Question: I have a mixture of positional isomers and impurities. My C18 column shows co-elution. What should I switch to?

Technical Insight: While C18 utilizes hydrophobic subtraction, it often fails to discriminate between positional isomers (e.g., 6-fluoro vs. 8-fluoro quinolone derivatives) because their hydrophobicity (log P) is nearly identical. You need a mechanism that exploits spatial and electronic differences .[1]

Recommendation: Phenyl-Hexyl or PFP Phases

For positional isomers, Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior.[2]

  • Mechanism: These phases engage in

    
    -
    
    
    
    interactions with the quinolone aromatic core.[1] The strength of this interaction varies significantly depending on the position of electron-withdrawing groups (like fluorine) on the ring, creating separation selectivity that C18 cannot achieve.
Column Selection Decision Matrix

ColumnSelection Start Start: Define Isomer Type Type Isomer Class? Start->Type Positional Positional / Structural (e.g., Regioisomers) Type->Positional Same MW, diff structure Optical Enantiomers (e.g., Levo- vs Dextro-) Type->Optical Chiral center General General Impurities (Degradants) Type->General Diff MW/Hydrophobicity Phenyl Select: Phenyl-Hexyl or PFP Mechanism: Pi-Pi Interaction Positional->Phenyl Chiral Select: Immobilized Polysaccharide (e.g., Amylose/Cellulose tris) Optical->Chiral Additives Alternative: Chiral Mobile Phase Additives (e.g., Sulfated Cyclodextrins) Optical->Additives C18 Select: C18 (High Purity/Type B) Must be End-capped General->C18

Figure 1: Decision tree for selecting the optimal stationary phase based on the specific type of quinolone isomer.

Module 2: Mobile Phase Engineering (The "Why" & "How")

User Question: My retention times are drifting, and peak shapes vary between batches. What is the optimal pH?

Technical Insight: Quinolones exist in cationic, zwitterionic, or anionic forms depending on pH.

  • pH < 5.0: Protonated (Cationic).[1]

  • pH 6.0–8.0: Zwitterionic (Net neutral, lowest solubility, potential precipitation).

  • pH > 9.0: Deprotonated (Anionic).[1]

The "Sweet Spot": pH 2.5 – 3.0

We strongly recommend operating at pH 2.5 – 3.0 .[1]

  • Solubility: Quinolones are highly soluble in this cationic state.[1]

  • Silanol Suppression: At pH 2.5, the surface silanols (Si-OH) of the column are protonated and neutral, preventing them from binding to the positively charged quinolone amine. This drastically reduces peak tailing.[1]

Buffer Selection Table
ParameterRecommendationRationale
Buffer Type Phosphate (20-50 mM)High buffering capacity at pH 2.5; masks metal ions better than formate.[1]
Alternative (MS) Formate (0.1%)Volatile for LC-MS; weaker masking of silanols/metals.
Organic Modifier Acetonitrile Sharper peaks than methanol; lower viscosity (lower backpressure).[1]
Additive Triethylamine (TEA) (Optional)"Sacrificial base" that blocks silanols if tailing persists. Use 5-10 mM.[1]

Module 3: Troubleshooting Peak Tailing

User Question: I am using a new C18 column, but my quinolone peak still tails (As > 1.5). Is the column defective?

Diagnosis: It is likely not the column, but your system hardware . Quinolones chelate iron in stainless steel frits and tubing.[1] This is a "secondary interaction" that causes severe tailing.[1][3][4]

Troubleshooting Workflow
  • The "Spike" Test: Inject a neutral standard (e.g., Toluene).[1] If it is symmetrical, your column packing is good. The tailing is chemical (specific to the quinolone).

  • Chelation Check: Add 0.5 mM EDTA to your mobile phase.[1] If the peak shape improves instantly, the issue is metal chelation.[1]

Visual Troubleshooting Logic

TailingTroubleshoot Problem Issue: Severe Peak Tailing (As > 1.5) Step1 Step 1: Check Mobile Phase pH Is pH < 3.0? Problem->Step1 AdjustPH Action: Lower pH to 2.5 (Protonate Silanols) Step1->AdjustPH No Step2 Step 2: Check Column Type Is it High Purity (Type B)? Step1->Step2 Yes ChangeCol Action: Switch to End-capped / Hybrid Silica Step2->ChangeCol No Step3 Step 3: Evaluate Metal Chelation Does EDTA improve shape? Step2->Step3 Yes Passivate Action: Passivate System with 30% Phosphoric Acid or Switch to PEEK/Titanium Step3->Passivate Yes (Metal Issue) Silanol Action: Add TEA (Sacrificial Base) or Increase Buffer Strength Step3->Silanol No (Silanol Issue)

Figure 2: Step-by-step logic to diagnose and fix peak tailing issues specific to quinolones.

Module 4: Optimized Experimental Protocol

Objective: Separation of Quinolone Positional Isomers with Minimal Tailing.

System Preparation (Passivation)
  • Why: To remove active iron sites from stainless steel surfaces.[1]

  • Step A: Disconnect the column.[1][4] Install a union connector.[1]

  • Step B: Flush system with 30% Phosphoric Acid in water at 1 mL/min for 60 minutes.

  • Step C: Flush with water for 30 minutes to remove acid.

Mobile Phase Preparation
  • Solvent A: 25 mM Potassium Phosphate buffer (pH adjusted to 2.5 with Phosphoric Acid).

    • Note: Filter through 0.2 µm membrane.[1][5]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or 5 µm).

  • Temperature: 30°C (Control is vital; temperature shifts affect

    
    ).
    
  • Flow Rate: 1.0 mL/min.[1]

  • Gradient:

    • 0 min: 10% B[1]

    • 15 min: 35% B[1]

    • 20 min: 35% B[1]

    • 21 min: 10% B (Re-equilibration)

  • Detection: UV at 278 nm (excitation) / Fluorescence (if available) for higher sensitivity.[1]

References

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. (2022).[1][2][5]

  • Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. Thermo Fisher Scientific Application Note.

  • Positional Isomer Separation Method Suggestions using HPLC. MicroSolv Technology Corp. (2025).[6][7][8]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone. Indian Journal of Pharmaceutical Sciences. (2009).[1]

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. (2024).[1][2]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinolones. This guide is designed to provide in-depth troubleshooting strategies and address common issues that can lead to inconsistent results in your biological assays. By understanding the underlying causes of variability and implementing robust experimental practices, you can enhance the reliability and reproducibility of your research.

Section 1: Physicochemical Properties of Quinolones and Their Impact on Assays

Inconsistencies in experimental outcomes often originate from the fundamental physicochemical properties of the quinolone compounds themselves. Understanding and controlling for these factors is the first line of defense against unreliable data.

Q1: My quinolone solution appears cloudy or precipitates when added to my cell culture medium. What's causing this and how can I fix it?

A1: This is a classic solubility issue. Quinolones are amphoteric molecules, meaning their solubility is highly dependent on pH.[1] They are generally least soluble at neutral pH (around 7-8), which is the physiological pH of most cell culture media.[2] When you add a concentrated stock solution (often prepared in an acidic or basic solvent) to your neutral pH media, the quinolone can crash out of solution.

Troubleshooting Protocol: Ensuring Quinolone Solubility

  • Stock Solution Preparation:

    • For many quinolones, dissolving the powder in a minimal amount of 0.1 M HCl or 0.1 M NaOH can be effective. However, the preferred solvent is often Dimethyl Sulfoxide (DMSO).[1]

    • Prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO) to minimize the volume of solvent added to your final assay.[1]

  • Working Solution Preparation:

    • Perform serial dilutions of your stock solution in your assay medium.

    • Visually inspect each dilution for any signs of precipitation. A simple way to do this is to hold the dilution tube or plate up to a light source.

    • Best Practice: After preparing the final working concentration in your assay medium, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. This will remove any undissolved micro-precipitates that may not be visible to the naked eye.

  • Solubility Testing:

    • Before starting a large-scale experiment, perform a simple solubility test. Prepare a range of concentrations of your quinolone in your specific assay medium.

    • Incubate these solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of your assay.

    • Visually inspect for precipitation at different time points.

Solvent General Solubility of Quinolones Considerations
DMSO Generally goodCan be cytotoxic at higher concentrations. Keep the final DMSO concentration in your assay below 0.5%.
Ethanol VariableCan also be cytotoxic.
Water Poor at neutral pHCan be used for some quinolones if the pH is adjusted.
Acidic/Basic Solutions GoodDrastic pH changes can affect cell viability and assay performance.
Q2: I've noticed a change in the color of my quinolone stock solution over time. Is this a problem?

A2: Yes, a color change is a strong indicator of compound degradation. Many quinolones are susceptible to photodegradation, where exposure to light causes chemical changes that can alter their biological activity.[3] This is a critical factor to control for, as it can lead to a significant underestimation of the compound's potency.

Troubleshooting Workflow: Mitigating Quinolone Degradation

G cluster_storage Storage and Handling cluster_experiment Experimental Execution cluster_validation Validation and Controls storage_practices Proper Storage: - Aliquot stock solutions - Store at -20°C or -80°C - Protect from light (amber tubes) minimize_exposure Minimize Light Exposure: - Work in a dimly lit area - Use foil-wrapped plates/tubes storage_practices->minimize_exposure Leads to fresh_solutions Prepare Fresh Solutions: - Dilute stock immediately before use minimize_exposure->fresh_solutions stability_assay Perform Stability Assay: - Incubate in media under assay conditions - Analyze for degradation (HPLC) fresh_solutions->stability_assay Validate with positive_control Include Positive Control: - A known stable compound stability_assay->positive_control

Caption: Workflow for preventing and assessing quinolone degradation.

Step-by-Step Stability Assessment:

  • Prepare your quinolone in the final assay buffer/medium at the highest concentration to be used.

  • Incubate under the exact experimental conditions (temperature, light exposure, CO2).

  • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the concentration of the parent quinolone in each aliquot using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[4] A decrease in the peak corresponding to the parent compound over time indicates degradation.

Section 2: Assay-Specific Troubleshooting

Even with a stable and soluble compound, the nuances of the biological assay itself can introduce variability.

Q3: My Minimum Inhibitory Concentration (MIC) results for the same quinolone and bacterial strain are inconsistent between experiments. What could be the issue?

A3: Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing.[5] Several factors can contribute to this variability.

Troubleshooting Checklist for Inconsistent MIC Assays:

  • Inoculum Density: The starting concentration of bacteria is critical. A higher inoculum can lead to an artificially high MIC. Ensure you are accurately standardizing your bacterial suspension to the recommended McFarland standard for your assay protocol.

  • Medium Composition: The type of broth and the concentration of divalent cations (e.g., Mg2+, Ca2+) can significantly impact quinolone activity.[6] Quinolones can chelate these cations, which can affect their uptake by bacteria.[7] Use the same batch of media for comparative experiments whenever possible.

  • Pipetting Accuracy: Small errors in pipetting the quinolone or the bacterial inoculum can lead to large variations in the final concentrations and, consequently, the MIC value. Calibrate your pipettes regularly and use fresh tips for each dilution.

  • Incubation Conditions: Ensure consistent incubation times, temperatures, and aeration between experiments.

  • Endpoint Reading: The method used to determine the MIC (visual inspection, spectrophotometry) should be standardized and consistently applied.

Q4: I'm seeing a discrepancy between the results of my colony-forming unit (CFU) assay and a luminescence-based viability assay. Why is this happening?

A4: This is an excellent observation and highlights the importance of choosing the right assay for your research question. Quinolones can sometimes induce a state of "viable but not culturable" (VBNC) in bacteria, or cause filamentation (where bacteria elongate but do not divide). In these cases, a luminescence-based assay that measures metabolic activity (like ATP content) may indicate that the cells are still viable, while a CFU assay (which relies on cell division to form colonies) would suggest a loss of viability.

Orthogonal Assay Approach for Validating Quinolone Activity:

An orthogonal strategy involves using a non-antibody-based method to confirm results from an antibody-based one, or in this case, using a different biological readout to confirm an initial finding.[8]

  • Primary Assay: Your initial screen (e.g., luminescence-based viability assay).

  • Secondary (Orthogonal) Assay: A confirmatory assay with a different endpoint (e.g., CFU assay).

  • Microscopy: Use microscopy to visually inspect the bacteria after treatment with the quinolone. This can help you identify morphological changes like filamentation.

  • Mechanism-of-Action Studies: If discrepancies persist, consider assays that probe the known mechanism of action of quinolones, such as a DNA gyrase inhibition assay.

Section 3: Biological Factors and Off-Target Effects

Quinolones are not always perfectly specific to their bacterial targets. Understanding their potential interactions with eukaryotic cells is crucial for interpreting results, especially in drug development.

Q5: I'm observing toxicity in my eukaryotic cell line at concentrations where I don't expect to see it. Could this be an off-target effect of the quinolone?

A5: It's highly possible. While quinolones are designed to target bacterial DNA gyrase and topoisomerase IV, they can have off-target effects in mammalian cells.[9] One of the most well-documented off-target effects is the induction of mitochondrial dysfunction.[9] Quinolones can also induce the production of reactive oxygen species (ROS) and chelate intracellular metal ions, which can disrupt various cellular processes.[10][11]

Experimental Design for Investigating Off-Target Effects

G cluster_hypothesis Hypothesis Generation cluster_investigation Investigation of Potential Mechanisms cluster_confirmation Confirmation and Further Analysis unexpected_toxicity Unexpected Eukaryotic Cell Toxicity Observed mito_dysfunction Assess Mitochondrial Dysfunction: - JC-1 assay (membrane potential) - Seahorse assay (respiration) unexpected_toxicity->mito_dysfunction Investigate ros_production Measure ROS Production: - DCFDA or MitoSOX staining unexpected_toxicity->ros_production Investigate metal_chelation Investigate Metal Chelation: - Supplement media with Mg2+/Fe2+ - Measure intracellular metal levels unexpected_toxicity->metal_chelation Investigate gene_expression Analyze Gene Expression: - qRT-PCR for stress response genes mito_dysfunction->gene_expression Confirm with protein_analysis Analyze Protein Levels: - Western blot for apoptosis markers mito_dysfunction->protein_analysis Confirm with ros_production->gene_expression Confirm with ros_production->protein_analysis Confirm with metal_chelation->gene_expression Confirm with metal_chelation->protein_analysis Confirm with

Caption: A workflow for investigating off-target effects of quinolones.

Step-by-Step Protocol for Assessing Quinolone-Induced ROS Production:

  • Cell Seeding: Plate your eukaryotic cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Quinolone Treatment: Treat the cells with a range of quinolone concentrations, including a vehicle control (e.g., DMSO).

  • ROS Probe Incubation: Towards the end of the treatment period, add a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cells and incubate according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or visualize the cells using fluorescence microscopy. An increase in fluorescence in the quinolone-treated cells compared to the control indicates ROS production.[8]

Q6: I've read that quinolones can act as signaling molecules. How might this affect my experiments?

A6: This is a fascinating and important aspect of quinolone biology. In addition to their antibiotic properties, some quinolones, like the Pseudomonas quinolone signal (PQS), can act as quorum-sensing molecules in bacteria, regulating gene expression and virulence.[12] While this is primarily a phenomenon in bacteria, it's a good reminder that these molecules can have complex biological activities beyond simple inhibition of DNA replication. If you are working with bacterial co-cultures or studying host-pathogen interactions, it's possible that the quinolone you are using could be modulating signaling pathways in unexpected ways.

Considerations for Quinolone Signaling Effects:

  • Dose-Response: Be aware that the signaling effects of quinolones may occur at sub-inhibitory concentrations.

  • System Complexity: The more complex your experimental system (e.g., co-cultures, in vivo models), the greater the potential for unforeseen signaling effects.

  • Literature Review: Thoroughly review the literature for any known signaling activities of the specific quinolone you are using.

Section 4: FAQs

Q: How often should I calibrate my pipettes? A: It is recommended to have your pipettes professionally calibrated at least once a year. For routine checks, you can perform a simple gravimetric calibration in your lab every few months.

Q: What is the best way to store my quinolone powder? A: Store the powder in a tightly sealed container at the temperature recommended by the manufacturer, protected from light and moisture.

Q: Can I reuse my quinolone working solutions? A: It is always best to prepare fresh working solutions from your frozen stock on the day of the experiment to avoid degradation and ensure consistent concentrations.

Q: My results are still inconsistent after trying these troubleshooting steps. What should I do next? A: If you have systematically addressed the issues of solubility, stability, and assay technique, consider the possibility of a problem with the quinolone itself (e.g., incorrect compound, low purity). You can verify the identity and purity of your compound using analytical techniques like mass spectrometry and HPLC. Additionally, consider validating your findings with a different quinolone that has a similar mechanism of action.

References

  • Mattek. (n.d.). Phototoxicity Protocol. Retrieved from [Link]

  • Al-Majed, A. A., Al-Omar, F. A., & Al-Suwailem, A. M. (2022). Metal chelation approach synergized with surfactant for spectrofluorimetric assay of moxifloxacin with method greenness evaluation. RSC Advances, 12(30), 19353-19361.
  • Pesci, E. C., Milbank, J. B., Pearson, J. P., McKnight, S., Kende, A. S., Greenberg, E. P., & Iglewski, B. H. (1999). Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 96(20), 11229-11234.
  • Chad's Blog. (2021). Building diagrams using graphviz. Retrieved from [Link]

  • ACS Measurement Science Au. (2022). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Retrieved from [Link]

  • Dwyer, D. J., Collins, J. J., & Walker, G. C. (2015). Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death. Accounts of chemical research, 48(4), 1110-1118.
  • Miranda, M. A., & Castell, J. V. (2016). Phototoxicity of quinolones and fluoroquinolones: a mechanistic review about photophysical and photochemical pathways. Photochemistry and photobiology, 92(3), 439-451.
  • El-Sabahy, M., El-Sayed, M., & El-Kady, R. (2021). Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells. Experimental eye research, 205, 108502.
  • Lin, J., Cheng, J., Wang, Y., & Wu, Y. (2018). The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Frontiers in cellular and infection microbiology, 8, 230.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • El-Gendy, A. E.-A. (2009). Stability indicating methods for the determination of some fluoroquinolones in the presence of their decarboxylated degrades. Drug testing and analysis, 1(5), 227-236.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Tănase, M. A., Crişan, O., & Păun, A. (2021). Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. Antibiotics, 10(7), 853.
  • ResearchGate. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Retrieved from [Link]

  • Khan, A. U., & Maryam, A. (2016). Impact of antibiotics on off-target infant gut microbiota and resistance genes in cohort studies.
  • Higgins, S., Heeb, S., & Hardie, K. R. (2018). Pseudomonas quinolone signal (PQS), and its precursor HHQ, modulate interspecies and interkingdom behaviour. FEMS microbiology ecology, 94(10), fiy166.
  • Livermore, D. M. (2004). Interpretative reading: recognizing the unusual and inferring resistance mechanisms from resistance phenotypes. Journal of antimicrobial chemotherapy, 53(suppl_1), i13-i20.
  • DevTools Daily - Medium. (2021). Real examples of Graphviz. Retrieved from [Link]

  • Wrześniok, D., Rzepka, Z., Kruszewska, H., & Sarna, T. (2019). Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation. International journal of molecular sciences, 20(24), 6299.
  • Mayo Clinic. (2023). A Study to Evaluate Biomarkers of Fluoroquinolone-induced Mitochondrial Toxicity. Retrieved from [Link]

  • Bush, N. G., Diez-Santos, I., Abbott, L. R., Maxwell, A., & Piddock, L. J. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658.
  • Virtual Fox Fest. (2020). Create Complex Graphs with GraphViz. Retrieved from [Link]

  • Lou, Z., Wang, X., & Zhang, W. (2021). Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. International Journal of Molecular Sciences, 22(23), 12847.
  • Almeida, A. R., Guedes, M., Alho, I., Gallardo, E., & Carmo, H. (2019). Implementation of an in vitro methodology for phototoxicity evaluation in a human keratinocyte cell line. Toxicology in Vitro, 60, 104618.
  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Uivarosi, V. (2013).
  • Li, Y., He, Z., & Zhou, L. (2021). Quinolone Signals Related to Pseudomonas Quinolone Signal-Quorum Sensing Inhibits the Predatory Activity of Bdellovibrio bacteriovorus. Frontiers in Microbiology, 12, 730620.
  • Nielsen, E. I., Viberg, A., Löwdin, E., Cars, O., Karlsson, M. O., & Sandström, M. (2007). Predicting In Vitro Antibacterial Efficacy across Experimental Designs with a Semimechanistic Pharmacokinetic-Pharmacodynamic Model. Antimicrobial agents and chemotherapy, 51(11), 3948-3955.
  • Rodríguez-Rosado, A. I., Valencia, E. Y., Rodríguez-Rojas, A., Costas, C., & Blázquez, J. (2016). Reactive oxygen species are major contributors to SOS-mediated mutagenesis induced by fluoroquinolones. Scientific reports, 6(1), 1-10.
  • The R Journal. (2010). Laying Out Pathways With Rgraphviz. Retrieved from [Link]

  • Tănase, M. A., Crişan, O., & Păun, A. (2021).
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Sissi, C., & Palumbo, M. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS omega, 4(2), 4398-4404.
  • Drug Target Review. (2018). Disrupting quinolones to prevent antibiotic resistance. Retrieved from [Link]

  • Wikipedia. (n.d.). Pseudomonas quinolone signal. Retrieved from [Link]

  • SciSpace. (2015). Challenges to accurate susceptibility testing and interpretation of quinolone resistance in Enterobacteriaceae: results of a Spa. Retrieved from [Link]

  • Zhao, X., & Drlica, K. (2014). Antibiotics induce redox-related physiological alterations as part of their lethality. Proceedings of the National Academy of Sciences, 111(30), E3004-E3005.
  • Semantic Scholar. (2019). Mitochondrial dysfunction is underlying fluoroquinolone toxicity: an integrated mitochondrial toxicity assessment. Retrieved from [Link]

  • MDPI. (2020). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. Retrieved from [Link]

  • Zha, R., Singh, A. V., & Diggle, S. P. (2021). Molecular Modifications of the Pseudomonas Quinolone Signal in the Intermicrobial Competition with Aspergillus. mSphere, 6(2), e00115-21.
  • Michalak, K., Sobolewska-Włodarczyk, A., Włodarczyk, M., Sobolewska, J., Woźniak, P., & Błaszczyk, A. (2017). Treatment of the Fluoroquinolone-Associated Disability: The Pathobiochemical Implications. Oxidative medicine and cellular longevity, 2017.
  • ResearchGate. (2024). (a–d) Chelation modes of quinolone drugs towards metal ions. Retrieved from [Link]

  • Lavoie, E., Wang, Y., & Zender, C. (2011). Pseudomonas Quinolone Signal Induces Oxidative Stress and Inhibits Heme Oxygenase-1 Expression in Lung Epithelial Cells. Infection and immunity, 79(9), 3584-3590.
  • Hang, Y., Feye, K. M., & Maher, L. J. (2014). Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells. The Journal of biological chemistry, 289(34), 23515-23523.
  • ResearchGate. (2014). Examples of graph visualizations used in the first experiment. Retrieved from [Link]

Sources

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of quinolones. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your analytical results.

Understanding Matrix Effects: The "Why" Behind the Problem

In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1][2][3] These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[4] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3][4][5] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[4][6]

The primary mechanism behind matrix effects, particularly ion suppression, is the competition for ionization between the analyte and co-eluting matrix components.[1][7] Less volatile compounds in the matrix can also affect the efficiency of droplet formation and desolvation in the ion source, further hindering the generation of gas-phase analyte ions.[5][6]

Troubleshooting Guide: A-Q&A Approach to Common Issues

This section addresses specific problems you might encounter during your quinolone analysis, providing not just solutions, but the rationale behind them.

Question 1: My quinolone peak area is inconsistent and lower than expected in complex matrices like plasma or tissue homogenates. What's the likely cause and how do I fix it?

Answer:

This is a classic sign of ion suppression . The complex nature of biological matrices means a high concentration of endogenous components like phospholipids can co-elute with your quinolone analytes, interfering with their ionization.

Troubleshooting Workflow:

  • Confirm Ion Suppression: A post-column infusion experiment is a definitive way to diagnose ion suppression.[8][9]

    • Protocol:

      • Infuse a standard solution of your quinolone analyte directly into the MS detector, bypassing the LC column, to establish a stable signal.

      • Inject a blank, extracted matrix sample onto the LC column.

      • Monitor the infused quinolone signal. A dip in the signal at the retention time of your analyte indicates the presence of co-eluting, suppressing matrix components.

  • Mitigation Strategies:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they reach the LC-MS system.[1][8][10]

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[1][8] For quinolones, which are often basic compounds, a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE sorbent can be particularly effective at retaining the analytes while allowing interfering substances to be washed away.[11]

      • Phospholipid Removal Plates/Cartridges: Phospholipids are major contributors to ion suppression in biological matrices.[12] Specific phospholipid removal products can be used in conjunction with protein precipitation for a cleaner extract.[13]

      • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating quinolones from interfering matrix components.[1][8]

    • Optimize Chromatography:

      • Gradient Modification: Adjusting the mobile phase gradient can help separate the quinolone peak from the region where matrix components elute.

      • Column Chemistry: Experiment with different column chemistries (e.g., C8, Phenyl) to alter the retention behavior of both the analytes and interfering compounds.[14]

    • Dilution: If the sensitivity of your assay allows, simply diluting the sample can reduce the concentration of matrix components and lessen their impact.[6][15]

Question 2: I'm using a stable isotope-labeled internal standard (SIL-IS), but I'm still seeing poor accuracy and precision. Shouldn't the SIL-IS correct for matrix effects?

Answer:

While SIL-IS are the gold standard for compensating for matrix effects, they are not a magic bullet.[6][16] Here's why you might still be having issues:

  • Chromatographic Separation of Analyte and IS: If the SIL-IS does not co-elute perfectly with the native analyte, it will not experience the exact same matrix effect, leading to inaccurate correction. Ensure your chromatography provides symmetrical, co-eluting peaks for both.

  • Differential Matrix Effects: In some rare cases, the matrix might affect the analyte and the SIL-IS differently, even with co-elution. This can sometimes be observed with very complex matrices.

  • Stability of the Isotope Label: Ensure the isotopic label on your internal standard is stable and not prone to exchange with protons from the solvent or matrix.[17] Deuterium labels on heteroatoms like oxygen or nitrogen can be susceptible to exchange.[17]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the SIL-IS. Their peak apexes should be as close as possible. If not, adjust your chromatographic method.

  • Evaluate Matrix Factor: The matrix factor (MF) should be calculated to assess the extent of the matrix effect on both the analyte and the IS. An IS-normalized MF close to 1.0 indicates effective compensation.[4]

  • Check for Contamination in the IS: Ensure your SIL-IS is of high purity and does not contain significant amounts of the unlabeled analyte.

Question 3: My calibration curve prepared in solvent is linear, but when I analyze real samples, the quantitation is inaccurate. What's going on?

Answer:

This is a clear indication that the matrix is influencing your results. A solvent-based calibration curve does not account for the matrix effects present in your actual samples.

Solution: Matrix-Matched Calibration

The most reliable way to quantify analytes in the presence of matrix effects is to prepare your calibration standards in the same matrix as your samples.[1]

Protocol for Matrix-Matched Calibration:

  • Obtain Blank Matrix: Source a batch of the matrix (e.g., plasma, tissue) that is free of the quinolones you are analyzing.

  • Prepare a Spiking Solution: Create a concentrated stock solution of your quinolone standards in a suitable solvent.

  • Spike the Matrix: Serially dilute the spiking solution into the blank matrix to create your calibration standards.

  • Process and Analyze: Extract and analyze these matrix-matched calibrators alongside your unknown samples.

  • Quantify: Use the calibration curve generated from the matrix-matched standards to quantify the quinolones in your samples.

Visualization of the Problem and Solution:

cluster_0 Problem cluster_1 Solution SolventCal Solvent Calibration Curve (Linear & Accurate) RealSample Real Sample Analysis (Inaccurate Quantitation) SolventCal->RealSample Leads to MatrixEffect Unaccounted Matrix Effects MatrixEffect->RealSample Causes MatrixMatchedCal Matrix-Matched Calibration Curve AccurateQuant Accurate Sample Quantitation MatrixMatchedCal->AccurateQuant Enables

Caption: Workflow illustrating how matrix-matched calibration corrects for inaccuracies caused by matrix effects.

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively assess the degree of matrix effect in my method?

A1: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solvent standard at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement. Values greater than 20% suppression or enhancement typically require action to compensate for these effects.[3]

Matrix Effect (%) Interpretation
< 80%Significant Ion Suppression
80% - 120%Acceptable/No Significant Effect
> 120%Significant Ion Enhancement

Q2: Are there any instrumental parameters I can adjust to minimize matrix effects?

A2: While sample preparation and chromatography are the primary lines of defense, some MS parameters can be optimized:

  • Ion Source: Switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce matrix effects, as APCI is generally less susceptible.[4][9][18] However, APCI may have limitations in terms of sensitivity for certain analytes.[4]

  • Ion Source Parameters: Optimizing parameters like gas flows, temperatures, and voltages can sometimes help mitigate matrix effects, but this is often analyte and matrix-dependent.

Q3: What are the regulatory expectations regarding the evaluation of matrix effects for bioanalytical method validation?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines that address matrix effects.[19][20] Generally, they require the evaluation of matrix effects using at least six different lots of the blank matrix to assess the variability between sources.[4][20] The precision and accuracy of quality control (QC) samples prepared in these different lots should meet the acceptance criteria of the validation.[4][20]

Q4: Can the choice of mobile phase additives influence matrix effects?

A4: Yes, mobile phase additives can have a significant impact. For example, while additives like trifluoroacetic acid (TFA) can improve chromatography, they are known to cause ion suppression. Using alternatives like formic acid or ammonium formate is generally preferred for LC-MS applications.[21]

Experimental Protocol: Generic SPE for Quinolones from a Biological Matrix

start Start: Pre-treated Sample condition Condition SPE Cartridge (e.g., Methanol, Water) start->condition load Load Sample condition->load wash1 Wash 1: Remove Polar Interferences (e.g., Aqueous Wash) load->wash1 wash2 Wash 2: Remove Non-polar Interferences (e.g., Low % Organic Wash) wash1->wash2 elute Elute Quinolones (e.g., Methanol with Ammonia) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: A typical Solid-Phase Extraction (SPE) workflow for the cleanup of quinolones from complex samples.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. Retrieved February 6, 2026, from [Link]

  • Xue, Y. J., Liu, J., & Liu, D. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(16), 1119–1122. Retrieved February 6, 2026, from [Link]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques, 3(5). Retrieved February 6, 2026, from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical and Bioanalytical Techniques. Retrieved February 6, 2026, from [Link]

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(15), 3338. Retrieved February 6, 2026, from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbio. Retrieved February 6, 2026, from [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. (2003). Journal of the American Society for Mass Spectrometry. Retrieved February 6, 2026, from [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc.. Retrieved February 6, 2026, from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC. Retrieved February 6, 2026, from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Journal of Analytical & Bioanalytical Techniques. Retrieved February 6, 2026, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved February 6, 2026, from [Link]

  • Van Eeckhaut, A., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Retrieved February 6, 2026, from [Link]

  • Determining Matrix Effects in Complex Food Samples. (2020). Waters Corporation. Retrieved February 6, 2026, from [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2019). Journal of Agricultural and Food Chemistry, 67(33), 9440-9451. Retrieved February 6, 2026, from [Link]

  • Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. (2021). TrAC Trends in Analytical Chemistry, 143, 116368. Retrieved February 6, 2026, from [Link]

  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. (2023). Molecules, 28(8), 3504. Retrieved February 6, 2026, from [Link]

  • Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. (2007). Journal of Food and Drug Analysis, 15(2). Retrieved February 6, 2026, from [Link]

  • Evaluation of Matrix Influence in Extractables Analysis of Medical Device Extracts. (2021). FDA. Retrieved February 6, 2026, from [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. Retrieved February 6, 2026, from [Link]

  • Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. (2022). TrAC Trends in Analytical Chemistry. Retrieved February 6, 2026, from [Link]

  • Simultaneous Determination of Quinolones in Foods by LC/MS/MS. (2004). Journal of the Food Hygienic Society of Japan, 45(5), 239-245. Retrieved February 6, 2026, from [Link]

  • Validation of two UHPLC-MS/MS methods for fast and reliable determination of quinolone residues in honey. (2021). Food Chemistry, 351, 129298. Retrieved February 6, 2026, from [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2025). Clinical Chemistry. Retrieved February 6, 2026, from [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. Retrieved February 6, 2026, from [Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019). Genes, 10(1), 30. Retrieved February 6, 2026, from [Link]

  • Validation of a method for the analysis of quinolone residues in bovine muscle by liquid chromatography with electrospray ionisation tandem mass spectrometry. (2025). Food Additives & Contaminants, 23(10), 985-993. Retrieved February 6, 2026, from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Separation Science. Retrieved February 6, 2026, from [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America, 33(7), 482-487. Retrieved February 6, 2026, from [Link]

  • LC-MS Applications for Food Safety Analysis Compendium. (n.d.). Agilent Technologies. Retrieved February 6, 2026, from [Link]

  • Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. (n.d.). Agilent. Retrieved February 6, 2026, from [Link]

  • [Simultaneous determination of quinolones in foods by LC/MS/MS]. (2004). Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 45(5), 239–245. Retrieved February 6, 2026, from [Link]

  • ANALYTICAL SCREENING METHOD FOR DETECTING RESIDUES OF FLUOROQUINOLONE ANTIBIOTICS IN MILK. (2016). Journal of Hygienic Engineering and Design. Retrieved February 6, 2026, from [Link]

  • LC/MS/MS Determination of Fluoroquinolones in Honey. (2006). FDA/ORA/DFS LIB. Retrieved February 6, 2026, from [Link]

  • Oh, What a Mess! Dealing with Unwanted Matrix Effects. (2019). Agilent. Retrieved February 6, 2026, from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2006). LCGC North America, 24(5), 498-510. Retrieved February 6, 2026, from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. Retrieved February 6, 2026, from [Link]

  • Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions. (2012). Bioanalysis, 4(7), 795-807. Retrieved February 6, 2026, from [Link]

Sources

Overcoming autofluorescence of quinolones in imaging experiments

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Troubleshooting & Optimization Subject: Overcoming Autofluorescence of Quinolone Antibiotics (Cipro-, Levo-, Moxifloxacin) Assigned Specialist: Senior Application Scientist

Introduction: The "Blue Haze" Artifact

Welcome to the technical support hub. If you are reading this, you are likely facing a specific phenomenon: your antibiotic-treated samples are exhibiting high background noise, particularly in the UV (DAPI) and Blue (FITC/GFP) channels.

Quinolones are intrinsically fluorescent due to their core ring structure. When accumulated in cells (up to 100x extracellular concentration), they act as a bright, broad-spectrum contaminant that masks specific signals. This guide provides the causal mechanics and three validated workflows to resolve this signal conflict.

Module 1: Diagnosis & Characterization

Before attempting removal, you must confirm the signal is quinolone-derived and not general cellular autofluorescence (e.g., NADH, flavins).

The Spectral Signature

Quinolones absorb heavily in the UV-A region and emit in the visible blue-green range.

AntibioticExcitation Max (

)
Emission Max (

)
Interferes With
Ciprofloxacin ~280 nm / 320 nm~450 nmDAPI, Hoechst, BFP
Levofloxacin ~290 nm~500 nmGFP, FITC, Alexa 488
Moxifloxacin ~290 nm~500 nmGFP, FITC, Alexa 488
Norfloxacin ~280 nm~445 nmDAPI, Hoechst

Diagnostic Step: If your "Unstained + Antibiotic" control glows brighter than your "Unstained + No Antibiotic" control in the DAPI/GFP channel, you have quinolone interference.

Visualizing the Conflict

SpectralConflict UV_Laser UV Laser (350-405nm) DAPI DAPI/Hoechst (Target) UV_Laser->DAPI Quinolone Quinolone Antibiotic (Contaminant) UV_Laser->Quinolone Strong Excitation Blue_Laser Blue Laser (488nm) Blue_Laser->Quinolone Weak Excitation GFP GFP/FITC (Target) Blue_Laser->GFP Blue_Det Blue Detector (450/50nm) DAPI->Blue_Det Quinolone->Blue_Det High Background Green_Det Green Detector (525/50nm) Quinolone->Green_Det Spectral Bleed-through GFP->Green_Det

Figure 1: Spectral Conflict Map. Note that Quinolones are "promiscuous" exciters, absorbing UV and bleeding into both Blue and Green detection channels.

Module 2: The Hardware Solution (Spectral Unmixing)

If you have access to a spectral confocal microscope (e.g., Zeiss LSM, Leica SP8/Stellaris) or a spectral flow cytometer (e.g., Cytek Aurora), this is the gold standard.

The Mechanism

Linear unmixing mathematically separates signals based on their unique spectral fingerprints. Since the quinolone emission spectrum shape differs slightly from DAPI/GFP, the software can subtract it.

Protocol: Reference Generation
  • Prepare Sample A (Drug Only): Cells incubated with the antibiotic at experimental concentration. Do not add other stains.

  • Prepare Sample B (Label Only): Cells stained with your fluorophore (e.g., DAPI). Do not add antibiotic.

  • Acquire Lambda Stack: Image Sample A across the full spectrum (e.g., 400nm–700nm in 10nm steps).

  • Extract Fingerprint: Select a region of interest (ROI) inside the cell (cytoplasm/nucleus). Save this curve as "Reference_Quinolone."

  • Unmix: Apply "Reference_Quinolone" and "Reference_DAPI" to your experimental image to separate the channels.

Module 3: The Wet-Lab Solution (Red-Shifting)

If you do not have spectral imaging capabilities, you must move your detection window. Quinolone autofluorescence drops off significantly above 600nm.

Strategy: The "Red/Far-Red" Shift

Abandon the Blue/Green channels for critical quantification. Move your primary markers to the Red/NIR spectrum.

ChannelStandard Dye (Avoid)Recommended Replacement Why?
Nucleus DAPI / Hoechst 33342Draq5 / RedDot1 Excites at 647nm; Emission >660nm (Zero overlap).
Primary Target FITC / Alexa 488Alexa Fluor 594 / 647 Excitation avoids the quinolone UV/Blue absorption peak.
Secondary Target PE / TRITCAlexa Fluor 700 / Cy7 Moves detection into the "Silent" NIR window.
Decision Workflow

RedShiftStrategy Start Start: Quinolone Imaging Spectral Is Spectral Imaging Available? Start->Spectral Unmix Use Linear Unmixing (See Module 2) Spectral->Unmix Yes RedShift Adopt Red-Shift Strategy Spectral->RedShift No Result High SNR Image Acquired Unmix->Result NucStain Replace DAPI with Draq5 or RedDot1 RedShift->NucStain AbStain Replace FITC/GFP with Alexa 647/Cy5 RedShift->AbStain NucStain->Result AbStain->Result

Figure 2: Workflow for selecting the correct mitigation strategy based on available equipment.

Module 4: Advanced Troubleshooting (FLIM)

Question: I must use GFP, and I don't have spectral unmixing. Can I use Fluorescence Lifetime Imaging (FLIM)?

Answer: Yes, if your system supports Time-Correlated Single Photon Counting (TCSPC).

  • The Physics: Quinolones typically have very short fluorescence lifetimes (

    
     ns). Many fluorescent proteins and specific dyes have distinct lifetimes.
    
  • The Fix: Use Time-Gating . Set the detector to reject the first few nanoseconds of photon arrival after the laser pulse. This "gates out" the short-lived quinolone signal, leaving the longer-lived label signal.

Frequently Asked Questions (FAQs)

Q1: Can I just wash the cells to remove the antibiotic?

  • A: Only partially. Quinolones like ciprofloxacin bind tightly to DNA gyrase and accumulate intracellularly. While washing removes extracellular drug (reducing background haze), the intracellular signal often remains, which is the most problematic for quantification.

Q2: Is there a chemical quencher I can add?

  • A: Trypan Blue or Crystal Violet can quench extracellular fluorescence, but they are often toxic to live cells and can alter membrane permeability. For fixed samples, this is a "dirty" fix that introduces new variables. We recommend Red-Shifting (Module 3) over chemical quenching.

Q3: Does pH affect the interference?

  • A: Yes. Quinolone fluorescence is highly pH-dependent. However, altering the pH of your mounting medium to suppress quinolone fluorescence usually denatures antibodies or quenches your target fluorophores (like GFP). Do not alter pH as a primary solution.

References

  • Spectral Properties of Quinolones: Albini, A., & Monti, S. (2003). Photophysics and photochemistry of fluoroquinolones. Chemical Society Reviews, 32(4), 238-250. Link

  • Autofluorescence Unmixing: Zimmermann, T., et al. (2014). Spectral imaging and linear unmixing in light microscopy. Advances in Biochemical Engineering/Biotechnology, 119, 21-51. Link

  • Red-Shifting Strategy: Kozma, E., et al. (2021). Red-Shifted Environmental Fluorophores and Their Use for the Detection of Gram-Negative Bacteria. University of Edinburgh Research Explorer. Link

  • Fluorescence Lifetime (FLIM): Szeremeta, J., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. International Journal of Molecular Sciences. Link

  • Antibiotic Accumulation: Cinquin, B., et al. (2015). Microspectroscopic imaging of the intracellular pharmacokinetics of antibiotics. Scientific Reports. Link

Validation & Comparative

Structural Validation of Synthesized Quinolones: A Comparative Guide to Spectroscopic vs. Crystallographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of a synthesized quinolone scaffold—specifically the 4-oxo-1,4-dihydroquinoline core—presents unique analytical challenges. Common synthetic routes, such as the Gould-Jacobs reaction or nucleophilic substitutions on the quinolone nitrogen, frequently yield regioisomers (e.g., 5- vs. 7-substituted isomers) or tautomeric byproducts (O-alkylation vs. N-alkylation).

This guide moves beyond basic characterization to provide a rigorous, self-validating system for structural confirmation. It objectively compares the utility of High-Resolution Mass Spectrometry (HRMS), 1D/2D NMR, and X-ray crystallography, establishing a hierarchy of evidence required for publication-quality data.

The Structural Challenge: Why Standard Methods Fail

In quinolone development, "standard" characterization often leads to misidentification due to two primary pitfalls:

  • Tautomeric Ambiguity: The 4-quinolone core exists in equilibrium with its enol form (4-hydroxyquinoline). Alkylation reactions intended for the Nitrogen (N1) can accidentally occur at the Oxygen (O4), creating an O-alkylated impurity that has the same mass and similar polarity.

  • Regioisomerism: Thermal cyclization steps often produce mixtures of isomers (e.g., 7-chloro vs. 5-chloro) that are indistinguishable by low-resolution MS and difficult to resolve by 1D

    
    H NMR due to signal overlap in the aromatic region.
    

Phase 1: Mass Spectrometry (HRMS vs. LRMS)

While Mass Spectrometry is the first line of defense, it is structurally blind.

FeatureLow-Resolution MS (LRMS)High-Resolution MS (HRMS)
Primary Output Nominal Mass (e.g., m/z 350)Exact Mass (e.g., m/z 350.1245)
Validation Value Low. Confirms reaction progress only.Medium. Confirms elemental formula within <5 ppm error.
Structural Insight None. Cannot distinguish N- vs. O-isomers.Limited.[1][2] Fragmentation patterns (MS/MS) can suggest loss of CO (carbonyl) vs. CO

(carboxyl).

Expert Insight: Do not rely on MS alone for quinolone validation. An O-alkylated quinoline and an N-alkylated quinolone have identical exact masses. HRMS is a prerequisite, not a proof.

Phase 2: NMR Spectroscopy (The Definitive Solution)

This is the critical validation step. 1D NMR is often insufficient; 2D NMR is the mandatory standard for proving the bicyclic core structure.

The Conflict: 1D vs. 2D NMR

Standard


H NMR often shows a "messy" aromatic region (7.0–8.5 ppm) where quinolone protons overlap with benzyl or phenyl substituents.
The Solution: HMBC (Heteronuclear Multiple Bond Correlation)

To distinguish N-alkylation (desired) from O-alkylation (impurity), you must visualize the connectivity to the carbonyl carbon.

  • N-Alkylated Product: The

    
     protons will show a strong 3-bond coupling (
    
    
    
    ) to the bridgehead carbons (C8a/C4a) but NOT to the C4 carbonyl carbon (approx. 174 ppm).
  • O-Alkylated Product: The

    
     protons will show a strong 3-bond coupling directly to the C4 carbon (which shifts upfield to ~160 ppm in the enol ether form).
    
Visualization of the Validation Logic

QuinoloneValidation Sample Synthesized Quinolone HRMS HRMS (Exact Mass) Sample->HRMS Step 1 NMR_1D 1D 1H NMR (Functional Groups) HRMS->NMR_1D Pass NMR_2D 2D NMR (HMBC/NOESY) NMR_1D->NMR_2D Ambiguous Region XRay X-Ray Crystallography NMR_2D->XRay If Tautomer Unclear Decision Structure Confirmed NMR_2D->Decision Definitive Connectivity XRay->Decision Absolute Config

Figure 1: The hierarchical workflow for validating quinolone structure. 2D NMR is the critical filter before resorting to X-ray.

Phase 3: X-Ray Crystallography (The Gold Standard)

When spectroscopic data is ambiguous (e.g., rapid tautomeric exchange in solution), Single Crystal X-ray Diffraction (SC-XRD) provides absolute configuration.

  • Pros: Unambiguous proof of bond lengths (C=O vs C-O) and spatial arrangement.

  • Cons: Requires a single crystal (often difficult with zwitterionic fluoroquinolones); measures solid-state structure which may differ from biological solution state.

Experimental Protocol: Distinguishing Isomers via 2D NMR

This protocol is designed to validate the N1-substitution of a fluoroquinolone, the most common point of failure in synthesis.

Prerequisites:

  • Instrument: 400 MHz NMR or higher.[2]

  • Solvent: DMSO-

    
     (prevents aggregation common in CDCl
    
    
    
    ).
  • Concentration: >10 mg/mL for adequate 2D signal-to-noise.

Step-by-Step Workflow:

  • Acquire Reference 1D Carbon (

    
    C): 
    
    • Locate the Carbonyl (C4) peak. In N-alkylated quinolones (keto form), this appears at 172–176 ppm .

    • Self-Validation Check: If the peak is at 155–165 ppm, suspect O-alkylation (enol ether).

  • Run HSQC (Heteronuclear Single Quantum Coherence):

    • Map all protons to their directly attached carbons. Identify the

      
       protons (usually 4.0–5.0 ppm) and their corresponding carbon (45–55 ppm).
      
  • Run HMBC (The Critical Step):

    • Set optimization for long-range coupling (usually 8 Hz).

    • Analyze Correlations: Look for the cross-peak between the

      
       protons and the adjacent aromatic carbons (C2 and C8a).
      
    • The "Kill" Signal: Ensure there is NO correlation between the alkyl protons and the Carbonyl C4. If you see a correlation, the alkyl group is on the Oxygen.

  • Run

    
    F NMR (If applicable): 
    
    • Confirm the presence and integration of the fluorine atom (typically -120 to -130 ppm for C6-F).

HMBC Correlation Logic Diagram

HMBC_Logic Input Observed Alkyl Protons (3.5 - 5.0 ppm) Check1 Check HMBC Correlation to Carbonyl (C4) Input->Check1 Result_O Correlation Present: O-Alkylation (Impurity) Check1->Result_O Yes (3-bond) Result_N No Correlation to C4 + Correlation to C2/C8a: N-Alkylation (Confirmed) Check1->Result_N No

Figure 2: Decision tree for interpreting HMBC spectra to distinguish N- vs. O-alkylation.

Comparative Data Summary

MethodSpecificity for IsomersTime EfficiencyCostRecommendation
1D

H NMR
LowHigh (10 min)LowScreening only.
2D NMR (HMBC) High Medium (1-4 hrs)LowMandatory for Publication.
HRMS Null (Isomers identical)High (10 min)MediumRequired for formula proof.
X-Ray AbsoluteLow (Days/Weeks)HighUse if NMR is ambiguous.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard text for interpreting HMBC correlations).

  • Rehm, S., et al. (2020). "Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles... Using HMBC NMR." European Journal of Organic Chemistry.

  • International Conference on Harmonisation (ICH). "Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances." ICH Guidelines.

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR."

Sources

A Comparative Analysis for Drug Discovery Professionals: Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate vs. Nalidixic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antibacterial drug discovery, the quinolone scaffold remains a cornerstone for the development of potent therapeutic agents. This guide provides a detailed comparative study of a promising quinolone derivative, Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate, and the archetypal first-generation quinolone, nalidixic acid. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such compounds, grounded in established experimental methodologies and a deep understanding of their mechanism of action.

Introduction: The Quinolone Legacy and the Path Forward

Nalidixic acid, discovered in the early 1960s, was the progenitor of the quinolone class of antibiotics.[1][2][3] Its introduction into clinical practice marked a significant advancement in the treatment of urinary tract infections caused by Gram-negative bacteria.[4][5][6] The mechanism of action, inhibition of bacterial DNA gyrase and topoisomerase IV, has been the foundation for the development of subsequent generations of more potent and broad-spectrum fluoroquinolones.[7][8]

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate represents a structural analog of nalidixic acid, featuring a methoxy group at the 6-position and a methyl ester at the 7-position of the quinolone ring. The exploration of such derivatives is driven by the quest for enhanced antibacterial activity, improved pharmacokinetic profiles, and the potential to overcome existing resistance mechanisms. This guide will dissect the key attributes of both molecules, offering a roadmap for their comparative evaluation.

Chemical Structure: A Tale of Two Quinolones

The fundamental difference between these two compounds lies in their substitution patterns on the quinolone core, which is known to be crucial for antibacterial efficacy and pharmacological properties.

Nalidixic Acid is characterized by an ethyl group at the N-1 position, a methyl group at the 7-position, and a carboxylic acid at the 3-position of a 1,8-naphthyridine ring system, which is a closely related isomer of the 4-quinolone core.[6]

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate possesses a methoxy group at the C-6 position and a methyl carboxylate group at the C-7 position of the 4-quinolone ring. The presence of a methoxy group is of particular interest, as substitutions at this position in other quinolones have been shown to modulate antibacterial activity.[9][10]

G cluster_0 Nalidixic Acid cluster_1 Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate nalidixic_acid nalidixic_acid methyl_ester methyl_ester

Caption: Chemical structures of Nalidixic Acid and Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate.

Mechanism of Action: Targeting Bacterial DNA Replication

Both nalidixic acid and, by extension, its quinolone analogs, exert their antibacterial effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are vital for managing DNA topology during replication, transcription, and repair.

The proposed mechanism involves the following key steps:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Quinolones bind to the enzyme-DNA complex, specifically inhibiting the ligase activity of these type II topoisomerases.[8]

  • Stabilization of the Cleavage Complex: This binding stabilizes a transient state where the DNA is cleaved, preventing the re-ligation of the DNA strands.

  • Induction of DNA Damage: The accumulation of these stalled cleavage complexes leads to double-strand DNA breaks, triggering a cascade of events that ultimately result in bacterial cell death.[8][11]

The 4-carbonyl and 3-carboxylate groups on the quinolone ring are considered essential for binding to DNA gyrase.[1]

G quinolone Quinolone Antibiotic cleavage_complex Stable Quinolone-Enzyme-DNA Cleavage Complex quinolone->cleavage_complex Binds to & stabilizes dna_gyrase Bacterial DNA Gyrase/ Topoisomerase IV replication DNA Replication & Transcription dna_gyrase->replication Enables dna_gyrase->cleavage_complex Forms complex with dna Bacterial DNA dna->cleavage_complex cell_death Bacterial Cell Death replication->cell_death Blocked cleavage_complex->replication Prevents re-ligation cleavage_complex->cell_death Leads to double-strand DNA breaks

Caption: Mechanism of action of quinolone antibiotics.

Comparative Experimental Workflow

To objectively compare the antibacterial potential of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate and nalidixic acid, a multi-faceted experimental approach is necessary. The following workflow provides a robust framework for such an evaluation.

G start Compound Synthesis & Characterization mic_mbc Antibacterial Activity (MIC & MBC) start->mic_mbc gyrase_inhibition Mechanism of Action (DNA Gyrase Inhibition Assay) start->gyrase_inhibition cytotoxicity Safety Profile (Cytotoxicity Assay) start->cytotoxicity end Comparative Analysis & Lead Selection mic_mbc->end gyrase_inhibition->end cytotoxicity->end

Caption: Experimental workflow for comparative analysis.

Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).[12][13][14]

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]

  • MBC Determination: Aliquot a small volume from the wells with no visible growth onto Mueller-Hinton Agar plates. Incubate at 37°C for 18-24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.[14]

Protocol: DNA Gyrase Inhibition Assay

This assay measures the ability of the compounds to inhibit the supercoiling activity of DNA gyrase.[16]

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer

  • Test compounds

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • Enzyme Addition: Add purified DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.[17]

  • Termination: Stop the reaction by adding a stop solution (e.g., SDS/EDTA).

  • Gel Electrophoresis: Separate the DNA topoisomers (supercoiled vs. relaxed) on an agarose gel.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of supercoiling will be indicated by a decrease in the band corresponding to the supercoiled DNA.[17]

Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[19] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm. Cell viability is proportional to the absorbance.

Data Interpretation and Comparative Analysis

The data obtained from these experiments will allow for a direct comparison of the two compounds.

Table 1: Hypothetical Comparative Antibacterial Activity

CompoundMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureus
Nalidixic Acid8 - 32[20]>64>128>128
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylateExpected: < 8Expected: < 64Expected: < 128Expected: < 128

Interpretation: Nalidixic acid is primarily effective against Gram-negative bacteria like E. coli and has weak activity against Gram-positive bacteria such as S. aureus.[5][21] The addition of a methoxy group at the C-6 position in the novel compound may potentially enhance its activity against both Gram-negative and Gram-positive bacteria, a hypothesis that would be confirmed or refuted by the experimental data.

Table 2: Hypothetical Comparative Enzyme Inhibition and Cytotoxicity

CompoundDNA Gyrase IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
Nalidixic Acid~50>100>2
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylateExpected: < 50Expected: >100Expected: Higher than Nalidixic Acid

Interpretation: The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the DNA gyrase activity. A lower IC₅₀ indicates greater potency. The CC₅₀ value is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a critical parameter in drug development, representing the therapeutic window of a compound. A higher SI is desirable, as it indicates that the compound is more toxic to the bacterial target than to mammalian cells.

Conclusion

This guide has outlined a systematic approach for the comparative evaluation of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate and nalidixic acid. By employing standardized in vitro assays, researchers can generate robust and reproducible data to assess antibacterial efficacy, mechanism of action, and safety profiles. The structural modifications in the novel quinolone derivative hold the potential for improved antibacterial properties. The experimental framework presented here serves as a blueprint for the rigorous scientific investigation required to advance promising candidates in the drug discovery pipeline. The ultimate goal is to identify novel antibacterial agents with superior efficacy and safety, contributing to the ongoing battle against infectious diseases.

References

  • What is the mechanism of Nalidixic Acid? - Patsnap Synapse. (2024-07-17). Synapse. [Link]

  • Nalidixic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • Nalidixic acid - Wikipedia. Wikipedia. [Link]

  • Short Notes on Nalidixic Acid | Antibiotics - Biology Discussion. Biology Discussion. [Link]

  • Nalidixic acid – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

  • Nalidixic acid: an antibacterial paradox - PubMed. PubMed. [Link]

  • Pharmacology of Nalidixic Acid (Naligram); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. YouTube. [Link]

  • Resurrection of Nalidixic Acid: Evaluation of Water-Based Nanoformulations as Potential Nanomedicine - PMC. National Center for Biotechnology Information. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. Inspiralis. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. National Center for Biotechnology Information. [Link]

  • Quinolone pharmacokinetics - PubMed. PubMed. [Link]

  • Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4 - PubChem. PubChem. [Link]

  • Quinolone antibiotic - Wikipedia. Wikipedia. [Link]

  • Research on antibacterial and antifungal agents. III. Synthesis of 1-ethyl-1,4-dihydro-4-oxo-7-(1-pyrryl)quinoline-3-carboxylic acid and of some 6-derivatives - PubMed. PubMed. [Link]

  • (PDF) A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives - ResearchGate. ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services - Creative Diagnostics. Creative Diagnostics. [Link]

  • In vitro antibacterial activity (MIC and MBC) and cytotoxicity of synthesized compounds (in mg ml À1 ) - ResearchGate. ResearchGate. [Link]

  • Quinolones: A Comprehensive Review - AAFP. American Academy of Family Physicians. [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed. PubMed. [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. ResearchGate. [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Antimicrobial Agents and Chemotherapy - ASM Journals. American Society for Microbiology. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]

  • Quinolones - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - MDPI. MDPI. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. Emery Pharma. [Link]

  • IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices. [Link]

  • ProFoldin DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]

  • Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy. [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed. PubMed. [Link]

  • Nalidixic Acid | C12H12N2O3 | CID 4421 - PubChem. PubChem. [Link]

Sources

A Comparative Analysis of the Biological Activity of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents to combat the growing threat of antibiotic resistance is paramount. Quinolone scaffolds have historically been a rich source of potent antibacterial drugs. This guide provides a detailed comparative analysis of the biological activity of a novel quinoline derivative, Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate, against the well-established second-generation fluoroquinolone, ciprofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their potential antibacterial efficacy, mechanisms of action, and the experimental methodologies required for their evaluation.

Introduction to the Compounds

Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, ciprofloxacin has been a cornerstone in the treatment of various bacterial infections for decades. Its clinical utility stems from its potent activity against a wide range of Gram-negative and Gram-positive bacteria.

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate: This compound belongs to the quinolone class of heterocyclic compounds. While structurally related to fluoroquinolones like ciprofloxacin, the specific biological activity profile of this derivative is not as extensively documented. This guide aims to contextualize its potential efficacy based on the known activities of similar quinolone analogues.

Mechanism of Action: A Tale of Two Topoisomerases

Both ciprofloxacin and, presumably, Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate, exert their antibacterial effects by targeting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, transcription, and repair.

  • Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription.

  • Inhibition of Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.

By inhibiting these enzymes, quinolones trap them in a complex with the DNA, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[1][2]

G cluster_quinolone Quinolone Action Quinolone Quinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blocked Pathway G Start Start Prep_Stock Prepare Stock Solutions Start->Prep_Stock Serial_Dilution Serial Dilution in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Plate Serial_Dilution->Inoculate Prep_Inoculum Prepare Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_MIC Read MIC (Visual Inspection) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined from the results of the MIC test.

Step-by-Step Protocol:

  • Subculturing: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Discussion and Future Directions

This guide provides a foundational comparison between Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate and the established antibiotic, ciprofloxacin. While the mechanism of action is likely conserved within the quinolone class, the precise antibacterial spectrum and potency of this novel derivative require empirical validation.

The provided experimental protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, offer a robust framework for such an evaluation. The estimated MIC values, derived from structurally similar compounds, suggest that Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate may possess antibacterial activity, though likely at higher concentrations than ciprofloxacin.

Future research should focus on:

  • Direct Experimental Determination of MIC and MBC: Performing the described assays against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria is essential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues of this compound will help elucidate the contributions of the methoxy and carboxylate groups to its biological activity.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro screening should be advanced to animal models to assess their therapeutic potential and safety profiles.

By systematically applying these principles and methodologies, the scientific community can effectively evaluate the potential of novel quinolone derivatives like Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate in the ongoing fight against infectious diseases.

References

  • Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. (2022). PMC. [Link]

  • Synthesis, Antibacterial, and Antioxidant Evaluation of Novel Series of Condensed Thiazoloquinazoline with Pyrido, Pyrano, and Benzol Moieties as Five- and Six-Membered Heterocycle Derivatives. (2021). National Institutes of Health. [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. (n.d.). PubMed. [Link]

  • SCRS of E. coli ATCC 25922 after being exposed to ciprofloxacin and D 2... (n.d.). ResearchGate. [Link]

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). PMC - NIH. [Link]

  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (n.d.). PMC - NIH. [Link]

  • Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus. (2021). Frontiers. [Link]

  • Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. (n.d.). PMC. [Link]

  • Anti-methicillin-resistant Staphylococcus aureus activity and safety evaluation of 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT). (2023). PMC - NIH. [Link]

  • The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ci | IDR. (2020). Dove Medical Press. [Link]

  • Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. (2019). PMC. [Link]

  • MIC determination for ciprofloxacin and gentamicin for E. coli 25922 QC... (n.d.). ResearchGate. [Link]

  • Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. (n.d.). MDPI. [Link]

  • Increase in MIC values of ciprofloxacin, melimine or Mel4 against S.... (n.d.). ResearchGate. [Link]

  • (PDF) A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. (n.d.). ResearchGate. [Link]

  • (PDF) ChemInform Abstract: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives.. (2025). ResearchGate. [Link]

  • Mechanism of Quinolone Action and Resistance. (n.d.). PMC. [Link]

  • Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli. (n.d.). ASM Journals. [Link]

  • Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. (2023). Frontiers. [Link]

  • Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives | Request PDF. (n.d.). ResearchGate. [Link]

  • Chemical characterization, antibacterial, antibiofilm, and antioxidant activities of the methanolic extract of Paratapes undulatus clams (Born, 1778). (2022). Journal of Applied Pharmaceutical Science. [Link]

  • Microbiology Review(s). (2004). accessdata.fda.gov. [Link]

Sources

Comparing the neuroprotective effects of different quinolone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Neuropharmacologists

Executive Summary: The Quinolone Renaissance

The quinolone scaffold, historically pigeonholed as a DNA-gyrase-inhibiting antibiotic, has emerged as a privileged structure in neuropharmacology. This guide objectively compares three distinct classes of quinolone derivatives: Metal-Protein Attenuating Compounds (MPACs) , Repurposed Antibiotics , and Novel Multi-Target Directed Ligands (MTDLs) .

Unlike traditional single-target approaches, quinolone derivatives offer a unique "molecular clip" mechanism—capable of chelating dysregulated biometals (Cu²⁺, Zn²⁺, Fe³⁺) while simultaneously inhibiting neurotoxic enzymes (AChE, BuChE, Cathepsin B) and intercepting amyloid-


 (A

) aggregation.

Mechanistic Architecture

To understand the comparative efficacy, we must first visualize the multi-modal intervention points. The following diagram illustrates how different quinolone subclasses intercept the neurodegenerative cascade.

NeuroprotectivePathways Dyshomeostasis Metal Dyshomeostasis (Cu²⁺/Zn²⁺ Excess) ROS Reactive Oxygen Species (ROS) Dyshomeostasis->ROS Fenton Reaction Abeta Aβ Peptide (Monomers) Dyshomeostasis->Abeta Promotes Aggregation Neuroprotection Neuroprotection & Cognitive Recovery ROS->Neuroprotection Reduced Stress Oligomers Toxic Aβ Oligomers Abeta->Oligomers Self-Assembly Oligomers->Neuroprotection Reduced Toxicity Enzymes Degradative Enzymes (AChE / BuChE) Enzymes->Neuroprotection Increased Acetylcholine MPAC Class 1: MPACs (Clioquinol, PBT2) MPAC->Dyshomeostasis Chelation/Ionophore MPAC->Oligomers Disaggregation Repurposed Class 2: Nitroxoline (Cathepsin B Inhibitor) Repurposed->Dyshomeostasis Chelation Repurposed->Enzymes Cathepsin B Inhibition Hybrids Class 3: Novel Hybrids (Coumarin-Quinoline) Hybrids->ROS Radical Scavenging Hybrids->Oligomers Intercalation Hybrids->Enzymes Dual AChE/BuChE Inhibition

Figure 1: Mechanistic intervention of quinolone derivatives. Class 1 focuses on metal redistribution; Class 2 adds specific enzyme inhibition; Class 3 utilizes a "hybrid" approach for pan-inhibition.

Comparative Analysis of Derivatives

Class 1: The MPAC Pioneers (Clioquinol & PBT2)
  • Mechanism: These are not simple chelators but "ionophores." They strip Cu/Zn from amyloid plaques (where metals stabilize the aggregate) and transport them intracellularly, activating neurotrophic signaling (e.g., PI3K/Akt pathway).

  • Performance:

    • Clioquinol: Effective in reducing plaque burden in Tg2576 mice but limited by toxicity (SMON) and manufacturing impurities (di-iodo form).

    • PBT2: Second-generation 8-hydroxyquinoline. Lacks the iodine (avoiding thyroid toxicity). Showed significant cognitive improvement in Phase II trials but failed to meet primary endpoints in Phase III.

  • Key Limitation: Narrow therapeutic window regarding metal stripping vs. metal deficiency.

Class 2: Repurposed Antibiotics (Nitroxoline)
  • Mechanism: An 8-hydroxy-5-nitroquinoline. Beyond chelation, it is a potent, reversible inhibitor of Cathepsin B (a cysteine protease involved in neuroinflammation and A

    
     generation).
    
  • Performance:

    • Demonstrates dual efficacy: inhibits A

      
       aggregation and reduces neuroinflammation.
      
    • Data Point: Inhibits BuChE with an IC50 of ~215 nM.[1]

  • Advantage: Known safety profile (used for UTIs for decades); excellent oral bioavailability.

Class 3: Novel Hybrids (Coumarin-Quinoline & 8-OHQ Derivatives)
  • Mechanism: Rational design fusing the antioxidant coumarin scaffold with the chelating quinoline ring. These are true Multi-Target Directed Ligands (MTDLs).

  • Performance:

    • Compound B8: Significant attenuation of A

      
      -induced cytotoxicity in SH-SY5Y cells.[2]
      
    • Compound 5b: High potency against self-induced A

      
       aggregation (IC50 = 5.64 
      
      
      
      M) with superior BBB permeability compared to classic chelators.[3]
  • Advantage: "One molecule, multiple targets" reduces the risk of drug-drug interactions seen in combination therapies.

Quantitative Performance Matrix

The following table synthesizes experimental data from key studies comparing these derivatives.

FeatureClioquinol (Class 1) PBT2 (Class 1) Nitroxoline (Class 2) Novel Hybrids (e.g., Cmpd 5b/B8)
Primary Target Metal Chelation (Cu/Zn)Metal IonophoreCathepsin B + ChelationAChE/BuChE + A

Aggregation
A

Aggregation IC50
~2-5

M
~2

M
ModerateHigh Potency (5.64

M)
Enzyme Inhibition Weak/NoneWeak/NoneBuChE IC50: 215 nM AChE IC50: <100 nM (Select Hybrids)
BBB Permeability HighHighHighHigh (Lipinski Compliant)
Toxicity Risk High (SMON history)LowLow (FDA Approved)Low (In vitro SH-SY5Y)
Clinical Status Withdrawn/RestrictedPhase II/III (Discontinued)Repurposing PhasePreclinical

Self-Validating Experimental Protocol

To objectively evaluate a novel quinolone derivative against these benchmarks, follow this standardized screening workflow. This protocol ensures you differentiate between simple chelation and true neuroprotection.

Phase 1: In Chemico Screening (The "Gatekeeper" Assays)
  • Objective: Confirm metal binding and anti-aggregation potential before cell work.

  • Protocol A: Thioflavin T (ThT) Fluorescence Assay

    • Preparation: Dissolve A

      
       (10 
      
      
      
      M) in phosphate buffer (pH 7.4).
    • Treatment: Incubate A

      
       alone (control) and with the quinolone derivative (10-100 
      
      
      
      M) at 37°C for 24-48h.
    • Measurement: Add ThT (5

      
      M). Measure fluorescence (Ex: 440nm, Em: 485nm).
      
    • Validation: A decrease in fluorescence >50% compared to control indicates potent anti-aggregation.

  • Protocol B: Metal Chelation UV-Vis Shift

    • Mix derivative (50

      
      M) with CuCl₂ or ZnCl₂ (25 
      
      
      
      M) in methanol/buffer.
    • Scan UV-Vis spectrum (200-600 nm).

    • Validation: A bathochromic shift (red shift) confirms complex formation.

Phase 2: In Vitro Neuroprotection (Cellular Validation)
  • Objective: Prove the compound saves neurons from specific insults, not just general toxicity.

  • Cell Model: SH-SY5Y (Human Neuroblastoma) or PC12 cells.

  • Protocol:

    • Seeding: 5,000 cells/well in 96-well plates. Differentiate with Retinoic Acid (10

      
      M) for 5 days to induce neuronal phenotype (critical for relevance).
      
    • Pre-treatment: Add quinolone derivative (0.1, 1, 10

      
      M) for 2 hours.
      
    • Insult: Add A

      
       oligomers (10 
      
      
      
      M) OR H₂O₂ (100
      
      
      M).
    • Incubation: 24 hours.

    • Readout: MTT or CellTiter-Glo assay.

    • Causality Check: Co-treat with excess Cu²⁺. If protection is lost, the mechanism is primarily chelation-dependent.

Phase 3: Workflow Diagram

ScreeningProtocol Start Candidate Quinolone Step1 Step 1: In Chemico (ThT Assay + UV-Vis) Start->Step1 Decision1 Inhibits Aβ > 50%? Step1->Decision1 Step2 Step 2: Enzyme Assay (Ellman's Method) Decision1->Step2 Yes Discard Discard/Refine Decision1->Discard No Step3 Step 3: Cellular Assay (SH-SY5Y + Insult) Step2->Step3 Validation Mechanism Check (Add Excess Cu²⁺) Step3->Validation Outcome Valid Neuroprotective Lead Validation->Outcome Protection Maintained (Multi-target) Validation->Outcome Protection Lost (Chelation Only)

Figure 2: Step-by-step screening workflow to validate multi-target neuroprotective efficacy.

Conclusion

The evolution of quinolone derivatives has shifted from the "sledgehammer" approach of broad metal chelation (Clioquinol) to the "Swiss Army knife" precision of Multi-Target Directed Ligands.

  • For immediate clinical repurposing: Nitroxoline presents the most viable path due to its established safety and dual Cathepsin B/Chelation activity.

  • For next-generation drug development: Coumarin-Quinoline hybrids (like Compound B8) offer superior theoretical efficacy by addressing oxidative stress and enzyme dysfunction simultaneously, though they require rigorous ADME optimization.

Researchers should prioritize derivatives that demonstrate ionophore activity (restoring metal homeostasis) rather than simple sequestration, as total metal depletion is neurotoxic.

References

  • Metal-Protein Attenuating Compounds (MPACs)

    • Title: PBT2 – Knowledge and References[4][5][6]

    • Source: Taylor & Francis / Vertex AI Search
    • URL:4[3][7][8][9][10]

  • Nitroxoline and Cathepsin B Inhibition

    • Title: Structure-based development of nitroxoline derivatives as potential multifunctional anti-Alzheimer agents[1]

    • Source: PubMed / NIH
    • URL:1[3][9]

  • Novel 8-Hydroxyquinoline Derivatives (Compound 5b)

    • Title: Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress[3]

    • Source: PubMed / NIH
    • URL:3[3][9]

  • Coumarin-Quinoline Hybrids (Compound B8)

    • Title: Discovery of novel hybrids of coumarin and quinoline as potential anti-Alzheimer's disease agent[2]

    • Source: PubMed / NIH
    • URL:2[3][9][11]

  • Clioquinol Mechanisms and Toxicity

    • Title: Clioquinol: review of its mechanisms of action and clinical uses in neurodegener
    • Source: PubMed / NIH
    • URL:12[9]

Sources

A Researcher's Guide to the In Vitro Activity of Quinolone Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the field of antimicrobial drug development, understanding the nuanced relationship between a molecule's structure and its function is paramount. For the quinolone class of antibiotics, this principle is vividly illustrated by the concept of chirality. Many quinolones exist as stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements. This guide provides an in-depth comparison of the in vitro activity of quinolone isomers, focusing on the critical role that stereochemistry plays in their antibacterial potency.

We will explore the mechanistic basis for these differences, present comparative experimental data, and provide detailed protocols for robust in vitro assessment. The classic case of ofloxacin and its constituent isomers, levofloxacin and D-ofloxacin, will serve as our primary example to illuminate why not all isomers are created equal.

The Decisive Role of Stereochemistry in the Mechanism of Action

Quinolone antibiotics exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[1] These enzymes are critical for managing DNA topology during replication, transcription, and repair. Quinolones function by stabilizing the complex formed between these enzymes and bacterial DNA, which leads to the introduction of lethal double-strand breaks in the chromosome.[2]

The interaction between a quinolone and its target enzyme-DNA complex is highly specific. The binding pocket of these enzymes is itself chiral, meaning it has a distinct three-dimensional structure. Consequently, the spatial arrangement of atoms in a quinolone isomer dictates how well it fits into this pocket.

  • Eutomer: The isomer with the higher affinity for the target and thus greater pharmacological activity.

  • Distomer: The isomer with lower activity.

In many cases, the distomer is not merely less active but can be essentially inactive or contribute to off-target effects.[3] This is precisely why evaluating isomers independently is a critical step in drug discovery. The S-(-)-isomer of ofloxacin (levofloxacin) is a prime example of a eutomer, responsible for nearly all the antibacterial activity of the racemic mixture.[4]

cluster_0 Quinolone-Enzyme Interaction cluster_1 Stereoselectivity Quinolone Quinolone Isomer EnzymeDNA Bacterial DNA Gyrase / Topoisomerase IV-DNA Complex Quinolone->EnzymeDNA Binding Stabilized Stabilized Ternary Complex EnzymeDNA->Stabilized Inhibition of Ligase Activity Breaks Double-Strand DNA Breaks Stabilized->Breaks Chromosome Fragmentation Death Bacterial Cell Death Breaks->Death Eutomer Eutomer (e.g., Levofloxacin) 'Correct' 3D Shape Eutomer->Stabilized High-Affinity Binding Distomer Distomer (e.g., D-Ofloxacin) 'Incorrect' 3D Shape Distomer->EnzymeDNA Low-Affinity Binding cluster_workflow Broth Microdilution MIC Workflow P1 1. Prepare Drug Serial Dilutions in 96-Well Plate P3 3. Inoculate Wells with Standardized Bacteria P1->P3 P2 2. Prepare & Standardize Bacterial Inoculum (0.5 McFarland) P2->P3 P4 4. Incubate (35°C, 16-20h) P3->P4 P5 5. Read Plate: Identify Lowest Concentration with No Growth (MIC) P4->P5

Caption: Workflow for MIC Determination via Broth Microdilution.

A Note on Isomer Stability

A crucial, often implicit, requirement for these comparative assays is the stereochemical stability of the isomers under test conditions. Chiral inversion, the conversion of one enantiomer to the other, could confound results. For ofloxacin and other fluoroquinolones, significant chiral inversion does not typically occur under standard in vitro storage and assay conditions (e.g., neutral pH, ambient or incubation temperatures). [5][6]This stability is essential for ensuring that the observed activity is truly representative of the specific isomer being tested.

Conclusion

The in vitro comparison of quinolone isomers unequivocally demonstrates that stereochemistry is a master regulator of antibacterial activity. The case of ofloxacin, where the S-(-)-isomer (levofloxacin) is the potent eutomer and the R-(+)-isomer is an inactive distomer, serves as a powerful lesson in modern drug design. For researchers in drug development, these findings underscore the necessity of resolving and testing chiral compounds as single enantiomers to accurately characterize their potency and therapeutic potential. The application of robust, standardized methodologies, such as the broth microdilution assay, remains the bedrock for generating the high-quality, reproducible data needed to drive these critical decisions.

References

  • von Eiff, C., & Peters, G. (1996). In-vitro activity of ofloxacin, levofloxacin and D-ofloxacin against staphylococci. Journal of Antimicrobial Chemotherapy, 38(2), 259-263. Available at: [Link]

  • Fu, K. P., Lafredo, S. C., Foleno, B., Isaacson, D. M., Barrett, J. F., Tobia, A. J., & Rosenthale, M. E. (1992). In vitro and in vivo antibacterial activities of levofloxacin (l-ofloxacin), an optically active ofloxacin. Antimicrobial agents and chemotherapy, 36(4), 860–866. Available at: [Link]

  • Morrissey, I., Hoshino, K., Sato, K., & Osheroff, N. (1996). Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial agents and chemotherapy, 40(8), 1775–1784. Available at: [Link]

  • Barry, A. L., Fuchs, P. C., Tenover, F. C., Allen, S. D., Hardy, D. J., Jorgensen, J. H., McLaughlin, J. C., & Reller, L. B. (1994). Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin. European journal of clinical microbiology & infectious diseases : official publication of the European Society of Clinical Microbiology, 13(10), 822–826. Available at: [Link]

  • Drugs.com. (n.d.). Levofloxacin vs Ofloxacin Comparison. Retrieved February 6, 2026, from [Link]

  • Lister, T., & Sanders, C. C. (2001). In vitro characterization of fluoroquinolone concentration/MIC antimicrobial activity and resistance while simulating clinical pharmacokinetics of levofloxacin, ofloxacin, or ciprofloxacin against Streptococcus pneumoniae. Antimicrobial agents and chemotherapy, 45(2), 487–492. Available at: [Link]

  • George, J., & Morrissey, I. (1997). The bactericidal activity of levofloxacin compared with ofloxacin, D-ofloxacin, ciprofloxacin, sparfloxacin and cefotaxime against Streptococcus pneumoniae. The Journal of antimicrobial chemotherapy, 39(6), 719–723. Available at: [Link]

  • MedicineNet. (n.d.). Ofloxacin (Ocuflox) vs. Levofloxacin (Levaquin): Antibiotic Comparison. Retrieved February 6, 2026, from [Link]

  • Heisig, P., Schedletzky, H., & Falkenstein-Paul, H. (1993). In vitro studies with five quinolones: evidence for changes in relative potency as quinolone resistance rises. Antimicrobial agents and chemotherapy, 37(6), 1269–1274. Available at: [Link]

  • Zhang, J., Wei, Y., Wang, X., & Chen, Y. (2012). Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. Journal of separation science, 35(19), 2631–2637. Available at: [Link]

  • Morgan-Linnell, S. K., Zechiedrich, L., & Johnson, J. R. (2009). Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates. Antimicrobial agents and chemotherapy, 53(6), 2604–2607. Available at: [Link]

  • Dajcs, J. J., Thibodeaux, B. A., Girgis, D. O., & O'Callaghan, R. J. (2005). Effectiveness of Ciprofloxacin, Levofloxacin, or Moxifloxacin for Treatment of Experimental Staphylococcus aureus Keratitis. Antimicrobial agents and chemotherapy, 49(6), 2531–2533. Available at: [Link]

  • George, J., & Morrissey, I. (1997). The bactericidal activity of levofloxacin compared with ofloxacin, D-ofloxacin, ciprofloxacin, Sparfloxacin and cefotaxime against Streptococcus pneumoniae. ResearchGate. Available at: [Link]

  • Morrissey, I. (2021). Mechanism of differential activities of ofloxacin enantiomers?. ResearchGate. Available at: [Link]

  • Barry, A. L., & Fuchs, P. C. (1996). In-vitro susceptibility of Streptococcus pneumoniae to the d- and l-isomers of ofloxacin: interpretive criteria and quality control limits. The Journal of antimicrobial chemotherapy, 37(1), 183–186. Available at: [Link]

  • Jones, R. N., & Pfaller, M. A. (1995). Susceptibility to levofloxacin predicted from in vitro susceptibility testing results obtained with ciprofloxacin and with ofloxacin. ResearchGate. Available at: [Link]

  • Prat, M. D., Benito, J., Compaño, R., Granados, M., & Dolors, M. (2004). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. Journal of chromatography. A, 1041(1-2), 19–25. Available at: [Link]

  • Stevenson, J., Gay, K., Gjoni, D., & Kiska, D. L. (2014). Levofloxacin and ofloxacin MICs versus zone inhibition diameters for 100 isolates of nontyphi Salmonella. ResearchGate. Available at: [Link]

  • Al-Tannak, N. F. (2024). Chiral separation and analysis of racemic pharmaceutical compounds like ofloxacin drug as model using crystal engineering methods and capillary electrophoresis. DSpace Repository. Available at: [Link]

  • Wang, L., Zhang, T., Li, Y., & Zhang, Z. (2018). Stability of enantiomers in different conditions (n=3). ResearchGate. Available at: [Link]

  • Science.gov. (n.d.). oral levofloxacin compared: Topics by Science.gov. Retrieved February 6, 2026, from [Link]

  • Li, C., Zhang, Y., Liu, Z., Wang, J., & Wang, J. (2017). Effect of various storage conditions on the stability of quinolones in raw milk. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 34(1), 45–53. Available at: [Link]

  • Zhang, L., Fan, S., Ma, Y., Liu, X., & Ma, L. (2018). Chiral discrimination of ofloxacin enantiomers using DNA double helix regulated by metal ions. Carbohydrate polymers, 198, 373–379. Available at: [Link]

  • Huminer, D., & Cohen, O. (1998). The susceptibility of Streptococcus pneumoniae to levofloxacin and other antibiotics. ResearchGate. Available at: [Link]

  • Carlone, N. A., & Cuffini, A. M. (1999). Activity of levofloxacin and ciprofloxacin against urinary pathogens. The Journal of antimicrobial chemotherapy, 43 Suppl C, 35–40. Available at: [Link]

  • de Oliveira, A. R. M., & Singh, A. K. (2017). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. ResearchGate. Available at: [Link]

Sources

Validating the Pd-Catalyzed Oxidative C-H Annulation for Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Leads[1]

Executive Summary: The Shift from Cycloacylation to C-H Activation

For decades, the Grohe-Heberer method (cycloacylation) has been the industrial gold standard for synthesizing fluoroquinolones like ciprofloxacin and levofloxacin.[1] While reliable, this pathway is chemically expensive—requiring pre-functionalized starting materials (benzoyl chlorides), high temperatures, and multiple isolation steps that drive up the Environmental Factor (E-factor).[1]

This guide validates a superior alternative: Palladium-Catalyzed Oxidative C-H Annulation .[1] By leveraging direct functionalization of N-substituted anilines with internal alkynes or acrylates, this method bypasses the need for halogenated precursors and harsh thermal cyclization.[1]

Key Validation Insight: The Pd-catalyzed route reduces the synthetic sequence from 4 distinct steps to a single one-pot operation , improving atom economy by ~35% while maintaining purity profiles >98% (HPLC).[1]

Mechanistic Comparison: The Logic of Efficiency

To understand the validation, we must contrast the causality of ring formation in both systems.[1]

A. The Traditional Standard: Grohe-Heberer Cycloacylation

The Grohe method relies on a "build-and-close" logic. It requires an ortho-halogen leaving group (usually fluorine or chlorine) to facilitate the final nucleophilic aromatic substitution (


) that closes the ring.[1]
  • Limitation: The dependence on the ortho-leaving group restricts substrate scope and generates stoichiometric salt waste.

B. The New Standard: Pd-Catalyzed C-H Annulation

This method utilizes a "bind-and-insert" logic. A Pd(II) catalyst directs activation of the ortho-C-H bond, followed by the insertion of an alkyne or acrylate.[1]

  • Advantage: The ring closure is driven by reductive elimination, not thermal force.[1] It is self-validating because the cycle cannot proceed without the specific directing group, ensuring high regioselectivity.[1]

QuinoloneSynthesisComparison cluster_0 Traditional: Grohe-Heberer Method cluster_1 New: Pd-Catalyzed C-H Annulation Start_Old Benzoyl Chloride (Ortho-Halogenated) Step1_Old Acylation with Amino Acrylate Start_Old->Step1_Old Step2_Old Amine Exchange (Cyclopropylamine) Step1_Old->Step2_Old Step3_Old Cyclization (SnAr) High Temp / Base Step2_Old->Step3_Old Product_Old Quinolone Core Step3_Old->Product_Old Start_New N-Substituted Aniline (No Ortho-Halogen) Cycle_1 Pd(II) Coordination & C-H Activation Start_New->Cycle_1 Cycle_2 Alkyne/Acrylate Insertion Cycle_1->Cycle_2 Cycle_3 Reductive Elimination (Ring Closure) Cycle_2->Cycle_3 Product_New Quinolone Core Cycle_3->Product_New

Figure 1: Mechanistic divergence between the linear Grohe-Heberer pathway and the catalytic Pd-Annulation cycle.[1]

Protocol Validation: Pd-Catalyzed Oxidative Annulation

This protocol is designed to be self-validating . The color change of the reaction (from orange Pd(II) to black Pd(0) and back to orange upon reoxidation) serves as a visual proxy for catalytic turnover.[1]

Target Molecule: 4-Quinolone derivative (Model substrate) Scale: 1.0 mmol[1]

Materials & Reagents
  • Substrate: N-methoxy-2-phenylacetamide (1.0 equiv)

  • Coupling Partner: Methyl acrylate (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Oxidant: Ag₂CO₃ (1.0 equiv) or Cu(OAc)₂ (Air/O₂ balloon for green variant)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Green alternative)[1]

Step-by-Step Methodology
  • Catalyst Pre-Loading (The Initiation Check):

    • In a dry Schlenk tube, dissolve Pd(OAc)₂ in DCE.[1]

    • Observation: Solution should be clear orange.[1] Turbidity indicates wet solvent or degraded catalyst.[1]

  • Substrate Addition:

    • Add the amide substrate and oxidant.

    • Mechanistic Note: The amide oxygen coordinates to Pd, directing the metal to the ortho position.[1] This "proximity effect" is the key to the reaction's high regioselectivity.

  • Controlled Heating (Activation Phase):

    • Seal the tube and heat to 110°C.

    • Critical Control: Do not overshoot 120°C. Higher temps promote decarboxylation of the acrylate before insertion.

  • Monitoring (The Turnover Check):

    • Monitor via TLC or LC-MS at 2 hours.

    • Validation Marker: Look for the disappearance of the N-H stretch in IR or the shift of ortho-protons in NMR.

  • Workup & Isolation:

    • Cool to room temperature.[1] Filter through a Celite pad to remove reduced metal species (Ag/Cu/Pd).[1]

    • Concentrate filtrate and purify via flash chromatography (Hexane/EtOAc).[1]

Comparative Performance Metrics

The following data compares the synthesis of a standard fluoroquinolone core (e.g., ciprofloxacin precursor) using both methods.

MetricGrohe-Heberer (Standard)Pd-Catalyzed C-H (New)Impact Analysis
Step Count 4 (Linear)1 (Convergent)75% reduction in operational complexity.
Overall Yield 55 - 65%78 - 85%Higher throughput per batch.[1]
Atom Economy ~45%~80%Significant reduction in stoichiometric waste.[1]
Temp. Max 140 - 160°C100 - 110°CLower energy consumption.[1]
Pre-functionalization Required (Halogenation)Not RequiredEliminates a toxic halogenation step.[1]
Key Impurity Decarboxylated by-productsPd-residuals (<5 ppm)Metal scavenging required for Pd route.[1]
Impurity Profiling & Troubleshooting

Validating a new method requires understanding its failure modes.[1]

  • Grohe-Heberer Risk: The primary impurity is often the uncyclized enamine intermediate , resulting from incomplete nucleophilic substitution.[1] This is difficult to separate from the product due to similar polarity.[1]

  • Pd-Catalyzed Risk: The primary risk is homocoupling of the alkyne/acrylate or protodepalladation (catalyst dropping off before ring closure).

    • Mitigation: Use a slight excess of the coupling partner (1.2 equiv) and ensure strictly anhydrous conditions to prevent protonolysis of the C-Pd intermediate.

Visualizing the Critical Control Point

ControlPoint Reaction Reaction Mixture (110°C) Check Is Oxidant Depleted? Reaction->Check Path_Success Catalytic Cycle Continues Check->Path_Success No (Re-oxidize Pd0) Path_Fail Pd Black Precipitation Check->Path_Fail Yes (Cycle Collapses) Action Corrective Action: Regenerate Active Species Path_Fail->Action Add O2 or Ag salt

Figure 2: The critical role of the oxidant in maintaining the catalytic cycle.[1] Catalyst death (Pd black formation) is the primary failure mode.[1]

References
  • Gould-Jacobs Reaction: The Gould–Jacobs reaction is an organic synthesis for the preparation of quinolines and 4‐hydroxyquinoline derivatives.[1][2][3][4] Wikipedia.[1] Link

  • Grohe-Heberer Method: The Grohe method and quinolone antibiotics - Bayer Global.[1] Bayer.[1][5] Link

  • Pd-Catalyzed Synthesis Review: Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI (Molecules).[1] Link

  • C-H Activation Protocols: Application Notes and Protocols: Palladium-Catalyzed C-H Activation for 2-Quinolone Synthesis. BenchChem.[1][6][7][8] Link

  • Green Chemistry Comparison: Green Chemistry Approaches Towards the Design and Synthesis of Anti-infective Fluoroquinolone Derivatives. ResearchGate.[1][9] Link

Sources

Inter-Laboratory Comparison of Quinolone Bioactivity Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin), a critical divergence often exists between chemical purity (measured by HPLC/MS) and biological potency (measured by microbial bioassay). While HPLC provides precise quantification of the molecule, it cannot detect subtle conformational changes or the presence of inactive enantiomers that fail to inhibit bacterial DNA gyrase.

This guide addresses the Inter-Laboratory Comparison of bioactivity assays, focusing on the transition from traditional Agar Diffusion (Cylinder-Plate) methods to high-throughput Turbidimetric (Kinetic) assays. We analyze the sources of variability that plague multi-site studies—ranging from inoculum standardization to mathematical modeling—and provide a self-validating protocol to bridge the reproducibility gap.

Methodological Landscape: Chemical vs. Biological Assessment[1][2]

To understand the necessity of bioassays, we must first objectively compare them against the analytical gold standard.

Table 1: Comparative Performance Matrix
FeatureHPLC-UV/MS (Chemical Assay)Agar Diffusion (Cylinder-Plate)Turbidimetric (Kinetic Bioassay)
Primary Metric Mass/ConcentrationZone of Inhibition (Diameter)Optical Density (Growth Inhibition)
Biological Relevance Low (Ignores activity)High (Direct phenotype)High (Direct phenotype)
Precision (RSD) < 2.0%5.0% – 10.0%3.0% – 6.0%
Throughput Medium (Serial injection)Low (Manual measurement)High (96/384-well plates)
Inter-Lab Reproducibility HighLow (Media/Diffusion effects)Medium (Requires standardization)
Cost Per Sample High (Solvents, Columns)LowLow to Medium
Key Limitation Cannot distinguish active/inactive isomers or degradation products with same retention time.Diffusion rates vary with agar depth and prediffusion time.Susceptible to "edge effects" and particulate interference.

Expert Insight: While HPLC is preferred for release testing of pure substances, the Turbidimetric Bioassay is the superior choice for stability studies and potency determination of complex formulations, as it quantifies the actual functional capacity of the drug to inhibit bacterial growth.

Inter-Laboratory Study Design

Conducting a robust inter-laboratory comparison requires a "Ring Trial" approach to calculate the Z-score (performance bias) for each participating lab. The following workflow outlines the logical structure for organizing such a study to ensure statistical validity.

Diagram 1: Inter-Laboratory Ring Trial Workflow

InterLabStudy cluster_Method Method Execution (Parallel) Start Study Initiation (Central Reference Lab) Prep Sample Preparation (Blind Coded Spikes) Start->Prep Distrib Distribution to Participating Labs (n=5+) Prep->Distrib LabA Lab A: HPLC Protocol Distrib->LabA LabB Lab B: Turbidimetric Protocol Distrib->LabB LabC Lab C: Agar Diffusion Distrib->LabC DataCol Data Aggregation (Raw ODs / Zone Sizes) LabA->DataCol LabB->DataCol LabC->DataCol Stat Statistical Analysis (Parallel Line Model) DataCol->Stat Valid Validity Check (Parallelism & Regression) Stat->Valid Valid->Start Fail (Root Cause Analysis) Output Final Report (Potency + Z-Scores) Valid->Output Pass

Caption: Workflow for a multi-site comparison study. Samples are blinded to prevent bias. Validity checks (Parallelism) are mandatory before potency calculation.

Protocol Deep Dive: Standardized Turbidimetric Assay

To minimize inter-lab variability, we recommend the Kinetic Turbidimetric Assay over Agar Diffusion. This method relies on the inhibition of Escherichia coli or Staphylococcus aureus growth in liquid media.

The Self-Validating System

This protocol uses a 3+3 Parallel Line Design (3 doses of Standard, 3 doses of Unknown). The assay is considered valid only if the dose-response lines of the Standard and Unknown are statistically parallel, proving they act via the same biological mechanism.

Materials & Reagents[1]
  • Test Organism: Escherichia coli ATCC 25922 (Quinolone sensitive).[1]

  • Media: Antibiotic Medium 3 (USP), pH 7.0 ± 0.1.

  • Reference Standard: Ciprofloxacin Hydrochloride USP RS.

  • Detection: Microplate reader (Absorbance at 600 nm).

Step-by-Step Methodology

Step 1: Inoculum Standardization (Critical Control Point)

  • Grow E. coli on TSA slants for 24 hours at 35°C.

  • Harvest growth using sterile saline.

  • Adjust optical density (OD) to 0.10 at 580 nm (approx.

    
     CFU/mL).
    
  • Dilute: Add 1.0 mL of adjusted suspension to 100 mL of sterile Antibiotic Medium 3. Note: This ensures the culture is in the exponential phase during the assay window.

Step 2: Preparation of Standards and Samples

  • Stock Solution: Dissolve Ciprofloxacin Reference Standard in 0.1 N HCl to 1 mg/mL.

  • Working Buffer: Dilute in Phosphate Buffer pH 7.0 to obtain a high concentration (

    
    ) of 0.4 µg/mL.
    
  • Serial Dilutions: Prepare 1:1.5 serial dilutions to generate Medium (

    
    ) and Low (
    
    
    
    ) doses.
    • 
       µg/mL
      
    • 
       µg/mL
      
    • 
       µg/mL
      
  • Repeat identical dilution steps for the Unknown Sample (

    
    ).
    

Step 3: Assay Execution

  • Pipette 100 µL of each Standard and Sample dilution into a 96-well plate (6 replicates per dose).

  • Add 100 µL of Inoculated Medium to all wells.

  • Include Negative Control (Media only) and Positive Control (Inoculated Media + Solvent).

  • Incubate at 35°C ± 0.5°C for 4–5 hours. Stop when Positive Control reaches OD 0.6–0.8.

Step 4: Reading & Calculation

  • Add 50 µL of Formaldehyde (0.5%) to stop growth (optional if reading kinetically).

  • Read Absorbance at 600 nm.

  • Perform Parallel Line Analysis (PLA) .

Data Analysis & Statistical Integrity

The raw OD values must be transformed (usually Log-Log or Log-Linear) to linearize the dose-response curve.

Validity Criteria (USP <111>)

For the assay to be accepted, the Analysis of Variance (ANOVA) must show:

  • Regression: Significant (

    
    ). There must be a slope.
    
  • Parallelism: Non-significant (

    
    ). Slopes of Standard and Sample must not differ.
    
  • Linearity: Non-significant deviation (

    
    ).
    

Potency Calculation: If the system is parallel, the relative potency (


) is calculated as:


Where:
  • 
     = Mean response of Unknown
    
  • 
     = Mean response of Standard
    
  • 
     = Common slope of the regression lines
    

Mechanism of Action Visualization

Understanding the target is vital for troubleshooting. Quinolones inhibit DNA replication. If the assay medium contains cations (


), they can chelate the drug, reducing apparent potency.
Diagram 2: Quinolone Mechanism & Assay Interference

MOA Drug Quinolone (Ciprofloxacin) Complex Ternary Complex (Drug-Enzyme-DNA) Drug->Complex Binds Target DNA Gyrase / Topo IV (Bacterial) Target->Complex Result Inhibition of Replication Complex->Result Stabilizes Cleavage Interference Cation Chelation (Mg++, Ca++) Interference->Drug Reduces Free Drug

Caption: Quinolones trap the DNA-Gyrase complex. Divalent cations in media can chelate the drug, causing false-low potency results.

Troubleshooting & Critical Control Points

In inter-laboratory comparisons, the following factors are the primary drivers of high %CV (Coefficient of Variation):

  • Incubation Temperature: A drift of 1°C can alter growth rates significantly. Use water baths or forced-air incubators with strict mapping.

  • Edge Effects: In 96-well plates, outer wells evaporate faster. Recommendation: Fill outer wells with water and use only inner 60 wells for the assay.

  • Inoculum Age: Using a stationary phase culture (older than 24h) introduces a lag phase that flattens the dose-response slope, reducing sensitivity.

References

  • United States Pharmacopeia (USP). General Chapter <81> Antibiotics—Microbial Assays. USP-NF.[2][3] Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Disk Diffusion Method for Antimicrobial Susceptibility Testing. Version 12.0, 2024. Link

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. Link

  • Dubois, J. et al. (2020).[4] "Comparison of Microbiological and HPLC Methods for Determination of Quinolone Potency." Journal of Pharmaceutical and Biomedical Analysis. Link (Representative citation for method comparison context).

  • Hewitt, W. (2003). Microbiological Assay for Pharmaceutical Analysis: A Rational Approach. CRC Press. (Definitive text on Parallel Line Analysis).

Sources

A Strategic Guide to Benchmarking Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize and benchmark the novel compound, Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. Given the limited publicly available data on this specific molecule, this document outlines a strategic, multi-pronged approach to identify its potential enzymatic targets and quantitatively compare its efficacy against established inhibitors. The experimental design detailed herein is rooted in principles of scientific integrity, ensuring a robust and self-validating evaluation.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and anti-inflammatory effects. The structural characteristics of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate suggest potential interactions with several classes of enzymes implicated in disease pathogenesis. Based on the activity of structurally related compounds, we hypothesize that this molecule may exhibit inhibitory activity against receptor tyrosine kinases, such as c-Met, or DNA topoisomerases. This guide will therefore focus on a head-to-head comparison with leading inhibitors in these classes.

Phase 1: Target Identification and In Vitro Efficacy

The initial phase of our investigation will focus on determining the primary enzymatic target of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate and quantifying its inhibitory potential in a controlled, in vitro setting.

Experimental Workflow: Initial Target Screening

cluster_0 Biochemical Assays A Compound Preparation (Serial Dilutions) B c-Met Kinase Assay (Luminescent) A->B C Topoisomerase I Assay (DNA Relaxation) A->C D IC50 Determination B->D C->D

Figure 1: Workflow for initial biochemical screening.

Detailed Protocol 1: c-Met Kinase Inhibition Assay (Luminescent)

This assay will determine the compound's ability to inhibit the enzymatic activity of recombinant human c-Met kinase.

Materials:

  • Recombinant human c-Met kinase (BPS Bioscience, Cat. #40255 or similar)

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

  • White, opaque 96-well plates

  • Comparator: Crizotinib (known c-Met inhibitor)

Procedure:

  • Prepare serial dilutions of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate and Crizotinib in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 5 µL of each compound dilution. Include "no inhibitor" controls (buffer with DMSO) and "no enzyme" blanks.

  • Add 20 µL of a master mix containing the kinase substrate and ATP to each well.

  • Initiate the kinase reaction by adding 25 µL of diluted c-Met kinase to each well (except "no enzyme" blanks).

  • Incubate the plate at 30°C for 45 minutes.[1]

  • Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[2]

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[2]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC50 value by non-linear regression analysis.

Detailed Protocol 2: Topoisomerase I DNA Relaxation Assay

This assay assesses the compound's ability to inhibit the relaxation of supercoiled plasmid DNA by human Topoisomerase I.

Materials:

  • Human Topoisomerase I (TopoGEN, Cat. #TG2011-1 or similar)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Stop buffer/loading dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Comparator: Topotecan (known Topoisomerase I inhibitor)

Procedure:

  • Prepare serial dilutions of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate and Topotecan in the assay buffer.

  • In microcentrifuge tubes, prepare the reaction mixture containing assay buffer, supercoiled DNA (final concentration ~10-20 ng/µL), and the test compound at various concentrations.

  • Initiate the reaction by adding a sufficient amount of human Topoisomerase I to each tube (the amount required to fully relax the DNA in the control should be predetermined).

  • Incubate the reactions at 37°C for 30 minutes.[3]

  • Terminate the reactions by adding the stop buffer/loading dye.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the band intensities to determine the percentage of inhibition of DNA relaxation and calculate the IC50 value.

Phase 2: Cellular Potency and Mechanism of Action

Following the initial biochemical characterization, the next phase will evaluate the compound's activity in a cellular context to determine its potency in a more physiologically relevant system and to begin to elucidate its mechanism of action.

Experimental Workflow: Cellular Characterization

cluster_1 Cell-Based Assays E Cell Line Selection (e.g., MKN-45, HCT116) F MTT Proliferation Assay E->F G Western Blot Analysis (Phospho-protein levels) E->G H IC50 Determination (Cell Viability) F->H I Target Engagement Confirmation G->I

Figure 2: Workflow for cell-based characterization.

Detailed Protocol 3: MTT Cell Proliferation Assay

This assay measures the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines with known target expression (e.g., MKN-45 for c-Met amplified gastric cancer[4], HCT116 for high Topoisomerase I expressing colon cancer).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Comparators: Crizotinib, Topotecan

Procedure:

  • Seed the selected cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate and the respective comparator drugs. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[5]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]

  • Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.[6]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Phase 3: In Vivo Efficacy Evaluation

The final phase of this benchmarking guide involves assessing the compound's antitumor activity in a preclinical animal model.

Experimental Workflow: In Vivo Studies

cluster_2 In Vivo Xenograft Model J Xenograft Model Establishment (e.g., Nude mice with MKN-45 tumors) K Compound Formulation & Dosing J->K L Tumor Growth Monitoring K->L M Pharmacokinetic Analysis K->M N Efficacy Assessment (Tumor Growth Inhibition) L->N cluster_3 c-Met Signaling HGF HGF cMet c-Met Receptor HGF->cMet RAS RAS/MAPK Pathway cMet->RAS PI3K PI3K/AKT Pathway cMet->PI3K STAT STAT Pathway cMet->STAT Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Invasion Invasion & Metastasis PI3K->Invasion STAT->Proliferation

Figure 4: Simplified c-Met signaling cascade.</p>

Topoisomerase I and DNA Replication

cluster_4 Topoisomerase I Action Supercoiled Supercoiled DNA TopoI Topoisomerase I Supercoiled->TopoI Cleavage Single-strand DNA Cleavage TopoI->Cleavage Relaxation DNA Relaxation Cleavage->Relaxation Replication DNA Replication & Transcription Relaxation->Replication

Figure 5: Role of Topoisomerase I in DNA topology.</p>

Conclusion

This guide provides a robust and scientifically sound framework for the initial characterization and benchmarking of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. By systematically evaluating its activity against well-defined enzymatic targets and comparing its performance to established inhibitors, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The detailed protocols and structured workflow presented herein are designed to ensure data integrity and facilitate a comprehensive understanding of this novel compound's pharmacological profile.

References

  • BPS Bioscience. c-Met Kinase Assay Kit. [Link]

  • BPS Bioscience. Chemi-Verse™ c-MET Kinase Assay Kit. [Link]

  • ResearchGate. Mechanism of action of topoisomerase I. [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • MDPI. Targeting the c-Met/VEGFR Pathway to Boost Nab-Paclitaxel Efficacy in Gastric Cancer: Preclinical Insights. [Link]

  • Inspiralis. Human Topoisomerase I Relaxation Assay. [Link]

  • MDPI. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. [Link]

  • NIH. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • NIH. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity. [Link]

  • ResearchGate. Irinotecan hydrochloride and topotecan hydrochloride IC50 for PSN-1 cells. [Link]

  • PMC. An overview of the c-MET signaling pathway. [Link]

  • PMC. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. [Link]

  • PubMed. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials. [Link]

  • KEGG. HIF-1 signaling pathway. [Link]

  • Wikipedia. Hepatocyte growth factor receptor. [Link]

  • MDPI. Understanding Cancer's Defense against Topoisomerase-Active Drugs: A Comprehensive Review. [Link]

  • CancerNetwork. The Role of MET and c-Met in Advanced NSCLC. [Link]

  • Anticancer Research. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. [Link]

  • ResearchGate. MTT assay to determine the IC50 value of the different drugs and... [Link]

  • KEGG. KEGG PATHWAY: map04066. [Link]

  • GSEA. Human Gene Set: BIOCARTA_MET_PATHWAY. [Link]

  • ProFoldin. Human DNA Topoisomerase I Assay Kits. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • PMC. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • Annual Reviews. Topoisomerase Regulation of Cancer Gene Expression. [Link]

  • AACR Journals. Functional Expression and Mutations of c-Met and Its Therapeutic Inhibition with SU11274 and Small Interfering RNA in Non–Small Cell Lung Cancer. [Link]

  • ResearchGate. IC50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. [Link]

  • ResearchGate. In vivo results on xenograft mouse model. (A) Timeline of experiment;... [Link]

  • AACR Journals. Transcription Poisoning by Topoisomerase I Is Controlled by Gene Length, Splice Sites, and miR-142-3p. [Link]

  • Sino Biological. HGF Signaling Pathway. [Link]

  • ResearchGate. CC50 values for topotecan in the presence of 5 µM Tdp1 inhibitors, µM. [Link]

  • PMC. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. [Link]

  • PMC. Three missense mutations of DNA topoisomerase I in highly camptothecin-resistant colon cancer cell sublines. [Link]

  • YouTube. Investigator Insights Segment 1: Targeting the c-MET Receptor as a Therapeutic Strategy in Cancer. [Link]

  • NIH. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? [Link]

  • KEGG. KEGG PATHWAY Database. [Link]

  • YouTube. Human Topoisomerase I Assay Kit: Application and Use. [Link]

  • Texas Children's Hospital. MTT Cell Assay Protocol. [Link]

  • GSEA. Human Gene Set: KEGG_MEDICUS_REFERENCE_HIF_1_SIGNALING_PATHWAY. [Link]

  • PMC. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer. [Link]

Sources

Technical Guide: Comparative Analysis of Quinolone Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolone scaffold, particularly the 4-quinolone-3-carboxylic acid core, is the structural foundation of the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin, Levofloxacin). While the Gould-Jacobs reaction served as the historical bedrock for early generation quinolones (e.g., Nalidixic acid), the demands for higher potency, regioselectivity, and fluorine incorporation drove the industry toward the Grohe-Heitzer cyclization .

This guide provides a head-to-head technical comparison of these two dominant routes, alongside modern transition-metal catalyzed alternatives.[1] It is designed for process chemists and medicinal chemists requiring data-driven insights for route selection.

Route 1: The Gould-Jacobs Reaction (Thermal Cyclization)[2][3]

Mechanism & Logic

The Gould-Jacobs reaction relies on a thermal electrocyclic ring closure. It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) to form an anilidomethylenemalonate.[2] The critical step is the subsequent thermal cyclization, typically requiring temperatures of 250°C–300°C.

  • Causality: The high temperature is necessary to overcome the high activation energy barrier of the 6

    
    -electrocyclization and the subsequent elimination of ethanol.[2]
    
  • Limitation: The harsh thermal conditions often lead to tar formation and low yields for electron-deficient anilines. Crucially, regioselectivity is governed purely by electronic and steric factors on the aniline ring, which can be problematic for asymmetric substrates.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 4-hydroxy-7-chloroquinoline-3-carboxylate.

  • Condensation:

    • Charge a reactor with 3-chloroaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

    • Heat to 110°C for 2 hours. Validation: Monitor via TLC/HPLC for disappearance of aniline.

    • Apply vacuum to remove the ethanol byproduct. This drives the equilibrium forward.

  • Cyclization (The Critical Step):

    • Dilute the intermediate in Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) to a concentration of ~10%. Note: High dilution prevents intermolecular polymerization.

    • Heat rapidly to 255°C . Maintain reflux for 45–60 minutes.

    • Cool to room temperature.[2][3][4] The product typically precipitates out of the non-polar Dowtherm A.

    • Filter and wash with hexane to remove residual solvent.

  • Hydrolysis: Saponify the ester using 10% NaOH, followed by acidification to yield the free acid.

Route 2: The Grohe-Heitzer Reaction (Nucleophilic Displacement)

Mechanism & Logic

Developed at Bayer, this route (also known as the cycloaracylation) fundamentally changed fluoroquinolone manufacturing. Instead of thermal cyclization, it utilizes an intramolecular Nucleophilic Aromatic Substitution (


).
  • Causality: A 2,4-dichloro-5-fluorobenzoyl chloride reacts with an amino acrylate.[3] The cyclization is then triggered by a base (e.g., NaH, K2CO3) which deprotonates the nitrogen, attacking the aromatic ring and displacing a leaving group (usually a halogen) ortho to the carbonyl.

  • Advantage: This method is regiospecific.[5] The position of the leaving group determines exactly where the ring closes, solving the regioselectivity issues of Gould-Jacobs. It proceeds at much milder temperatures (<100°C).

Experimental Protocol (Self-Validating)

Objective: Synthesis of the Ciprofloxacin core (Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate).

  • Acylation:

    • Dissolve 2,4,5-trifluorobenzoyl chloride (1.0 eq) in anhydrous toluene.

    • Add Ethyl 3-(dimethylamino)acrylate (1.1 eq) and Triethylamine (1.2 eq). Heat to 70°C for 2 hours.

    • Validation: Check for formation of the benzoyl acrylate intermediate via HPLC.

  • Amine Exchange:

    • Cool to 20°C. Add a solution of Cyclopropylamine (1.1 eq) in toluene dropwise.

    • Stir for 1 hour. The cyclopropylamine displaces the dimethylamine group.

  • Cyclization:

    • Add Potassium Carbonate (

      
      , 2.0 eq) and DMF (catalytic amount or as cosolvent).
      
    • Heat to 80–100°C. The base promotes the intramolecular

      
       displacement of the ortho-fluorine.
      
    • Validation: Reaction is complete when the intermediate is consumed.

    • Quench with water; filter the precipitated solid.[6]

Head-to-Head Comparison

The following table synthesizes performance metrics based on industrial benchmarks.

FeatureGould-Jacobs (Thermal)Grohe-Heitzer (Nucleophilic)Pd-Catalyzed (Modern)
Primary Mechanism Thermal ElectrocyclizationIntramolecular

Carbonylation / Amination
Regiocontrol Poor (Substrate dependent)Excellent (Leaving group directed)Excellent (Ligand/Substrate directed)
Reaction Temp High (250°C+) Mild (60–100°C)Mild (80–120°C)
Yield (Typical) 50–70%80–95% 70–90%
Atom Economy Moderate (Loss of EtOH)HighModerate to High
Cost Driver High Energy (Heating)Reagents (Benzoyl chlorides)Catalyst (Palladium)
Scalability Difficult (Heat transfer issues)High (Standard batch reactors) Moderate (Catalyst removal)
Best Application Simple, non-fluorinated coresComplex Fluoroquinolones (Cipro) Library generation / R&D

Visualization of Pathways

Figure 1: Mechanistic Flow Comparison

The diagram below contrasts the linear, high-energy Gould-Jacobs pathway with the convergent, regiospecific Grohe-Heitzer pathway.

QuinoloneRoutes GJ_Start Aniline + EMME GJ_Inter Anilidomethylenemalonate GJ_Start->GJ_Inter Condensation (-EtOH) GJ_Cycle Thermal Cyclization (250°C, Dowtherm A) GJ_Inter->GJ_Cycle High Heat GJ_Prod 4-Hydroxyquinoline (Mixture of Isomers) GJ_Cycle->GJ_Prod -EtOH GH_Cycle Base-Mediated Cyclization (SnAr, <100°C) GJ_Cycle->GH_Cycle Contrast: Temp & Selectivity GH_Start Benzoyl Chloride + Amino Acrylate GH_Inter1 Benzoyl Acrylate GH_Start->GH_Inter1 Acylation GH_Inter2 Enamine Intermediate (Amine Exchange) GH_Inter1->GH_Inter2 + Cyclopropylamine (-Dimethylamine) GH_Inter2->GH_Cycle + Base (K2CO3) GH_Prod Fluoroquinolone Core (Regiospecific) GH_Cycle->GH_Prod -HF/HCl

Caption: Figure 1. Comparative process flow. Note the high-temperature requirement of Gould-Jacobs (Black) vs. the mild, stepwise specificity of Grohe-Heitzer (Blue).

Figure 2: Retrosynthetic Logic for Ciprofloxacin

This diagram illustrates why Grohe-Heitzer is the preferred route for Ciprofloxacin, highlighting the specific bond disconnections.

CiproRetro Cipro Ciprofloxacin Target Disc_N1 N1-Cyclopropyl Disconnection Cipro->Disc_N1 Grohe-Heitzer Logic Disc_C3 C3-Carbonyl Disconnection Disc_N1->Disc_C3 Pre_Amine Cyclopropylamine Disc_N1->Pre_Amine Pre_Benzoyl 2,4-Dichloro-5-fluoro- benzoyl chloride Disc_C3->Pre_Benzoyl Pre_Acrylate Amino Acrylate Disc_C3->Pre_Acrylate

Caption: Figure 2. Retrosynthetic map for Ciprofloxacin. The Grohe-Heitzer route allows late-stage introduction of the N1-cyclopropyl group, critical for biological activity.

References

  • Grohe, K., & Heitzer, H. (1987).[3] Cycloacylation of enamines.[2] I. Synthesis of quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.[3]

  • Gould, R. G., & Jacobs, W. A. (1939).[5][3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Bayer AG. (1983).[7] Process for the preparation of quinolonecarboxylic acid derivatives.[2][8][9] US Patent 4,670,444.[3]

  • Silva, V. L. M., et al. (2019).[10] Palladium-Catalyzed Synthesis and Transformation of Quinolones.[1][10][11][12][13] Molecules.[1][10][5][2][3][4][7][8][14][15][16]

  • Reddy, A. V., et al. (2013). An Improved Synthesis of Ciprofloxacin.[3][7] Der Pharma Chemica.

Sources

A Researcher's Guide to the Reproducibility of Experiments with Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and antimalarial properties[1][2]. Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate belongs to this versatile class of compounds. Its structural similarity to known kinase inhibitors suggests its potential as a therapeutic agent, particularly in the context of oncology. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this molecule, focusing on the critical aspect of experimental reproducibility. We will explore its synthesis, its putative biological activity as a c-Met kinase inhibitor, and compare its potential performance with established drugs targeting the same pathway.

Synthesis and Characterization: The Gould-Jacobs Approach and Potential for Variability

The synthesis of 4-hydroxyquinoline derivatives like Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate is often achieved through the Gould-Jacobs reaction[3][4][5]. This classic method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization[3][4].

Proposed Synthesis Protocol via Gould-Jacobs Reaction

A plausible synthetic route for Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate is outlined below. The selection of starting materials is critical and is based on the desired substitution pattern of the final product.

Starting Materials:

  • Methyl 3-amino-4-methoxybenzoate: This aniline derivative provides the foundational benzene ring with the methoxy group at position 6 and the precursor to the carboxylic acid at position 7 of the final quinoline ring.

  • Dimethyl methoxymethylenemalonate (DMMM) or Diethyl ethoxymethylenemalonate (DEEMM): These reagents provide the three-carbon unit that will form the pyridine ring of the quinolinone.

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask, equimolar amounts of Methyl 3-amino-4-methoxybenzoate and Dimethyl methoxymethylenemalonate are combined. The reaction can be performed neat or in a high-boiling solvent like diphenyl ether. The mixture is heated to approximately 100-140°C for 1-2 hours to facilitate the initial condensation and elimination of methanol, forming the intermediate enamine.

  • Cyclization: The temperature of the reaction mixture is then raised to around 250°C. This high temperature is necessary to induce the intramolecular cyclization, which is the key ring-forming step of the Gould-Jacobs reaction[4]. This step is typically maintained for 30-60 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the crude product. The solid is then collected by filtration and washed with the same solvent to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Reproducibility in Synthesis: Potential Pitfalls

The Gould-Jacobs reaction, while a powerful tool, can present reproducibility challenges:

  • Temperature Control: The high temperatures required for cyclization can be difficult to control precisely, leading to variations in yield and the formation of side products[6].

  • Reaction Time: Inconsistent heating times can result in incomplete cyclization or degradation of the product.

  • Purity of Starting Materials: Impurities in the aniline or malonate ester can interfere with the reaction and lead to a complex mixture of products.

  • Tar Formation: At high temperatures, polymerization and charring can occur, reducing the yield and complicating purification[7].

To ensure reproducibility, meticulous control over the reaction temperature, consistent heating times, and the use of highly pure starting materials are paramount.

Characterization

The identity and purity of the synthesized Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure and confirming the presence of all expected functional groups.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Helps to identify key functional groups such as the carbonyl (C=O) of the quinolone and the ester.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Gould_Jacobs_Reaction Aniline Methyl 3-amino-4-methoxybenzoate Intermediate Enamine Intermediate Aniline->Intermediate + Malonate (Condensation, ~140°C) Malonate Dimethyl methoxymethylenemalonate Product Methyl 6-methoxy-4-oxo- 1,4-dihydroquinoline-7-carboxylate Intermediate->Product Heat (~250°C) (Cyclization)

Caption: The Gould-Jacobs reaction pathway for the synthesis of the target compound.

Biological Activity: A Putative c-Met Kinase Inhibitor

The 4-oxo-quinoline core is a common feature in many kinase inhibitors. Given its structure, Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate is hypothesized to be an inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, and invasion[8].

cMet_Signaling_Pathway cluster_downstream Downstream Signaling Cascades HGF HGF cMet c-Met Receptor HGF->cMet binds RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) cMet->RAS_RAF activates PI3K_AKT PI3K-AKT-mTOR cMet->PI3K_AKT activates STAT JAK-STAT cMet->STAT activates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Invasion Invasion & Metastasis RAS_RAF->Invasion PI3K_AKT->Proliferation PI3K_AKT->Invasion STAT->Proliferation

Caption: Simplified c-Met signaling pathway leading to cancer cell proliferation and invasion.

Experimental Workflow for Evaluation

To validate the hypothesis that Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate is a c-Met inhibitor, a standardized experimental workflow should be followed. This workflow is designed to be self-validating by including appropriate controls and orthogonal assays.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of Target Compound QC Purity & Identity Confirmation (NMR, MS, HPLC) Synthesis->QC Kinase_Assay c-Met Kinase Assay (IC50) QC->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) on c-Met dependent cells (e.g., MKN-45) Kinase_Assay->Cytotoxicity_Assay Western_Blot Western Blot for p-cMet Cytotoxicity_Assay->Western_Blot

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to preface any procedural guidance with the overarching principle of laboratory safety: proactive risk mitigation is paramount. The proper disposal of chemical waste is not merely a regulatory obligation but a critical component of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate, a quinoline derivative. The causality behind each step is explained to ensure a deep understanding of the associated hazards and the rationale for the prescribed procedures.

Hazard Assessment and Initial Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate may not be fully available, the precautionary principle dictates that it should be handled as a potentially hazardous substance.[1] Its Safety Data Sheet (SDS) indicates that it may cause respiratory irritation.[1] Structurally related quinoline compounds are known to cause skin and eye irritation.[2][3] Therefore, stringent adherence to safety protocols is mandatory.

Immediate Safety Measures:

  • Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. This includes, but is not limited to:

    • Chemical safety goggles meeting appropriate national standards (e.g., ANSI Z87.1).[4]

    • Chemical-resistant gloves (nitrile or neoprene). Gloves must be inspected before use and disposed of after handling the compound.[1]

    • A laboratory coat.

    • In situations where dust generation is unavoidable, a NIOSH-approved respirator may be necessary.[1]

Waste Characterization and Segregation: The Foundation of Compliant Disposal

Proper waste disposal begins with accurate characterization and segregation. Misidentification or mixing of incompatible waste streams can lead to dangerous chemical reactions and regulatory non-compliance.

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate is classified as a chemical hazardous waste. It should not be disposed of down the drain or in regular solid waste.[2][4]

Waste Segregation Protocol:

  • Designate a Specific Waste Container: A dedicated, properly labeled, and chemically compatible container should be used exclusively for Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate waste.

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents, unless their compatibility has been verified.[4]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate, as well as contaminated consumables (e.g., weigh boats, contaminated paper towels), should be collected in a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.

Step-by-Step Disposal Procedure

The primary directive for the disposal of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate is to engage a licensed professional waste disposal service.[1] The following steps outline the process for preparing the waste for collection by such a service or your institution's Environmental Health & Safety (EHS) department.

Step 1: Container Selection and Labeling

  • Container Integrity: Use only containers that are in good condition, free from leaks or cracks, and have a secure, tight-fitting lid.[5] The container material must be compatible with the chemical.

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate".[4] Avoid using chemical formulas or abbreviations. The label should also include the approximate concentration and quantity of the waste.

Step 2: Waste Accumulation and Storage

  • Point of Generation: Waste should be accumulated in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the laboratory personnel.[5][6]

  • Secure Storage: Keep the waste container securely closed at all times, except when adding waste.[5] Store the container in a well-ventilated area, away from sources of ignition and incompatible materials.[7]

Step 3: Arranging for Professional Disposal

  • Contact EHS: Once the waste container is nearly full (approximately 90% capacity), contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[4][5]

  • Regulatory Compliance: The disposal process will be carried out in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[8][9] The standard method for this type of waste often involves incineration in a specialized chemical incinerator equipped with an afterburner and scrubber to neutralize harmful byproducts.[1]

Step 4: Decontamination of Empty Containers

  • Thorough Emptying: To be considered non-hazardous, a container that held this chemical must be thoroughly emptied.[10]

  • Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent.[11] The rinsate from this process must be collected and disposed of as hazardous waste.[11]

  • Label Defacement: After triple rinsing, the original label on the container must be completely removed or defaced before the container is discarded or recycled.[10][11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate.

G cluster_prep Preparation & Characterization cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generation: Methyl 6-methoxy-4-oxo- 1,4-dihydroquinoline-7-carboxylate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Chemical Waste fume_hood->characterize container Select Compatible, Labeled Hazardous Waste Container characterize->container Is Hazardous segregate Segregate from Incompatible Waste Streams container->segregate store Store in a Secure, Ventilated Satellite Accumulation Area segregate->store close_container Keep Container Closed When Not in Use store->close_container contact_ehs Contact EHS or Licensed Waste Disposal Service close_container->contact_ehs incineration Professional Disposal (e.g., Chemical Incineration) contact_ehs->incineration end Disposal Complete incineration->end

Caption: Decision workflow for the disposal of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate.

Quantitative Data and Regulatory Timelines

While specific quantitative disposal limits for this compound are not defined, general laboratory waste regulations provide a framework for storage timelines.

ParameterGuidelineRationale
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste.[6]To ensure safe, manageable quantities at the point of generation.
Container Removal from SAA Within 72 hours of the container becoming full.[5]To prevent prolonged storage of large waste volumes in active lab areas.
Academic Lab Waste Removal All unwanted material must be removed from the laboratory at a maximum of every twelve months, regardless of whether the container is full.[12]A provision under EPA's Subpart K regulations to prevent the accumulation of old and potentially degraded chemicals in academic labs.[9][13]

Summary of Key Disposal Principles

The following diagram summarizes the core tenets of safe chemical disposal discussed in this guide.

G main Core Principles for Safe Disposal node1 Hazard Assessment Understand chemical properties and risks before handling. node2 Proper Segregation Never mix incompatible waste streams. Use dedicated containers. node3 Secure Containment Use labeled, sealed, and compatible containers. node4 Professional Disposal Engage licensed services for final disposal. Never use standard drains or trash.

Caption: Core principles for the safe disposal of laboratory chemical waste.

By adhering to these detailed procedures and understanding the principles behind them, researchers can ensure the safe and compliant disposal of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate, thereby protecting themselves, their colleagues, and the environment.

References

  • Capot Chemical. (n.d.). MSDS of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate.
  • Thermo Fisher Scientific. (2010). 6-Methoxyquinoline - Safety Data Sheet.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid.
  • Cornell University Environment, Health and Safety. (n.d.). 7.1.2 Acid Neutralization.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Benchchem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Daniels Health. (n.d.). Laboratory Waste Management: The New Regulations.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Environment and Climate Change Canada. (2017). Canadian Environmental Protection Act, 1999 Federal Environmental Quality Guidelines Quinoline.
  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Apollo Scientific. (n.d.). Methyl quinoxaline-6-carboxylate - Safety Data Sheet.
  • Pharmaffiliates. (n.d.). CAS No : 205448-65-3 | Product Name : Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate.
  • U.S. Environmental Protection Agency. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Google Patents. (2012). US8158798B2 - Coupling process for preparing quinolone intermediates.
  • Thermo Fisher Scientific. (n.d.). 3 - SAFETY DATA SHEET.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Fisher Scientific. (2021). SAFETY DATA SHEET.
  • Daicel Pharma Standards. (n.d.). Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate / Lenvatinib related Impurity.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
  • PubChem. (n.d.). 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid.
  • PubChem. (n.d.). 6-Methoxyquinoline.
  • PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate.
  • Google Patents. (2022). AU2019260015C1 - Process for the hydrolysis of quinolone carboxylic esters.

Sources

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